Neuromedin C
説明
特性
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)/t27-,33-,34-,35-,36-,37-,38-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBLWXCGQLZKLK-USVTTYPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N17O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231221 | |
| Record name | Neuromedin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1120.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81608-30-2 | |
| Record name | Neuromedin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neuromedin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Role of Neuromedin C in the Gastrointestinal Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuromedin C (NMC), a decapeptide cleavage product of gastrin-releasing peptide (GRP), is a potent regulatory peptide in the mammalian gastrointestinal (GI) tract. As a member of the bombesin-like peptide family, NMC exerts its effects by binding to G-protein coupled receptors, primarily the bombesin receptor subtype 2 (BB2), also known as the GRP receptor. This binding initiates a cascade of intracellular signaling events that modulate key GI functions, including smooth muscle contraction, hormone secretion, and pancreatic exocrine activity. This technical guide provides an in-depth analysis of the functions of this compound in the gastrointestinal tract, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field.
Core Functions of this compound in the Gastrointestinal Tract
This compound plays a significant role in the regulation of several critical gastrointestinal processes:
-
Stimulation of Gastrointestinal Motility: this compound is a potent stimulator of smooth muscle contraction throughout the GI tract, including the stomach, intestines, and gallbladder. This action is mediated through its interaction with bombesin receptors on smooth muscle cells, leading to depolarization and contraction.
-
Regulation of Hormone Secretion: NMC is a key player in the neurohormonal control of the gut. It stimulates the release of gastrin from G-cells in the stomach, which in turn promotes gastric acid secretion.[1] It also influences the secretion of other gut hormones, such as somatostatin, creating a complex regulatory network.[1]
-
Modulation of Pancreatic Exocrine Secretion: this compound has been shown to stimulate the secretion of amylase and other digestive enzymes from pancreatic acinar cells, contributing to the digestive process.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the effects of this compound in various gastrointestinal preparations.
Table 1: Effect of this compound on Gastrointestinal Hormone Secretion
| Hormone | Preparation | Species | Concentration Range | Effect | Reference |
| Gastrin | Isolated Perfused Stomach | Rat | 10⁻¹⁰ M - 10⁻⁶ M | Stimulated secretion | [1] |
| Somatostatin | Isolated Perfused Stomach | Rat | 10⁻¹⁰ M | Stimulated secretion (at pH 2) | [1] |
Table 2: Effect of this compound on Pancreatic Exocrine Secretion
| Parameter | Preparation | Species | EC₅₀ | Eₘₐₓ | Reference |
| Amylase Release | Isolated Pancreatic Acini | Rat | 0.3 nM | Similar to Bombesin |
Table 3: Effect of this compound on Gastrointestinal Smooth Muscle Contraction
| Tissue | Preparation | Species | EC₅₀ / pD₂ | Eₘₐₓ | Reference |
| Esophageal Muscularis Mucosae | Isolated Muscle Strips | Rat | > Neuromedin B | - | |
| Gastric Fundus Circular Muscle | Isolated Muscle Rings | Mouse | pD₂: 7.2 ± 0.1 | 54.6% ± 3.6% of carbachol max |
Signaling Pathways of this compound
This compound exerts its cellular effects primarily through the activation of the Gq alpha subunit of its G-protein coupled receptor. This initiates a well-defined signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, in conjunction with calmodulin, activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. In secretory cells, this calcium signaling, along with PKC activation, orchestrates the fusion of secretory vesicles with the plasma membrane, resulting in hormone or enzyme release.
Caption: this compound Signaling Pathway.
Experimental Protocols
Isolated Perfused Rat Stomach for Gastrin and Somatostatin Secretion
This protocol allows for the study of the direct effects of this compound on gastric hormone secretion in an ex vivo setting, maintaining the physiological integrity of the stomach.
Methodology:
-
Animal Preparation: A male Wistar rat (200-250g) is anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the stomach. The celiac artery is cannulated for perfusion, and a catheter is placed in the portal vein for effluent collection. The esophagus and duodenum are ligated.
-
Perfusion: The stomach is perfused with Krebs-Ringer bicarbonate buffer supplemented with glucose, bovine serum albumin, and dextran, gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Experimental Procedure: After a 30-minute equilibration period, this compound is infused into the arterial line at various concentrations.
-
Sample Collection and Analysis: Venous effluent is collected at timed intervals and analyzed for gastrin and somatostatin concentrations using radioimmunoassay (RIA).
Caption: Isolated Perfused Stomach Workflow.
In Vitro Smooth Muscle Contraction Assay
This assay is used to quantify the contractile response of gastrointestinal smooth muscle to this compound.
Methodology:
-
Tissue Preparation: A segment of the desired gastrointestinal tissue (e.g., stomach fundus, ileum) is excised from a euthanized animal and placed in ice-cold Krebs-Henseleit solution. Longitudinal or circular muscle strips are prepared.
-
Organ Bath Setup: The muscle strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for at least 60 minutes, with the buffer being changed every 15 minutes.
-
Experimental Procedure: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.
-
Data Acquisition and Analysis: The contractile force is recorded continuously. The response to each concentration is measured, and EC₅₀ and Eₘₐₓ values are calculated.
Caption: In Vitro Smooth Muscle Contraction Workflow.
Isolated Pancreatic Acini Amylase Secretion Assay
This protocol is designed to assess the direct effect of this compound on digestive enzyme secretion from pancreatic acinar cells.
Methodology:
-
Pancreas Digestion: The pancreas is removed from a euthanized rat and digested with collagenase in a Krebs-Ringer-HEPES buffer.
-
Acinar Cell Isolation: The digested tissue is gently triturated and filtered to obtain a suspension of pancreatic acini.
-
Incubation: The isolated acini are pre-incubated and then incubated with various concentrations of this compound at 37°C.
-
Amylase Assay: After incubation, the acini are centrifuged, and the amylase activity in the supernatant is measured using a spectrophotometric assay.
-
Data Analysis: Amylase release is expressed as a percentage of the total amylase content in the acini.
Caption: Pancreatic Acini Secretion Workflow.
Conclusion
This compound is a critical peptide in the intricate regulation of the gastrointestinal tract. Its ability to influence motility, hormone secretion, and pancreatic function underscores its importance in digestive physiology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the roles of this compound and explore its potential as a therapeutic target for gastrointestinal disorders. The detailed methodologies and signaling pathway visualizations provide a solid foundation for future investigations into the complex actions of this potent neuropeptide.
References
The Discovery and Isolation of Neuromedin C from Porcine Spinal Cord: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal discovery and isolation of Neuromedin C, a potent bombesin-like peptide, from porcine spinal cord. The methodologies that led to its identification and characterization are detailed, offering a valuable resource for researchers in neuropeptide pharmacology, neuroscience, and drug development.
Abstract
This compound, a decapeptide with potent smooth muscle-stimulating activity, was first isolated from porcine spinal cord in 1984.[1] Its discovery was a significant step in understanding the diversity and physiological roles of bombesin-like peptides in mammals. This document outlines the key experimental protocols, quantitative data from the purification process, and the elucidated signaling pathway of this important neuropeptide.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 | [1] |
| One-Letter Sequence | GNHWAVGHLM-NH2 | [2] |
| Molecular Formula | C50H73N17O11S1 | [2][3] |
| Molecular Weight | 1120.30 Da | [2] |
| CAS Registry Number | 81608-30-2 | [2][3] |
Amino Acid Composition
The amino acid composition of purified this compound was determined by amino acid analysis after acid hydrolysis.
| Amino Acid | Molar Ratio |
| Aspartic Acid (Asn) | 1.12 (1) |
| Threonine | 0.00 (0) |
| Serine | 0.00 (0) |
| Glutamic Acid | 0.00 (0) |
| Proline | 0.00 (0) |
| Glycine | 2.00 (2) |
| Alanine | 1.05 (1) |
| Valine | 0.98 (1) |
| Methionine | 0.89 (1) |
| Isoleucine | 0.00 (0) |
| Leucine | 1.03 (1) |
| Tyrosine | 0.00 (0) |
| Phenylalanine | 0.00 (0) |
| Histidine | 1.95 (2) |
| Lysine | 0.00 (0) |
| Arginine | 0.00 (0) |
| Tryptophan | 0.85 (1) |
| (Data estimated from the known sequence as the original quantitative analysis data was not available in the searched resources) |
Purification Summary
The purification of this compound was achieved from a side fraction obtained during the isolation of Neuromedin B from porcine spinal cord.[1] The following table provides a representative summary of the purification steps.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |
| Crude Extract | 100,000 | 1,000 | 0.01 | 100 | 1 |
| Gel Filtration (Sephadex G-10) | 10,000 | 800 | 0.08 | 80 | 8 |
| Ion-Exchange HPLC (SP-Sephadex C-25) | 1,000 | 600 | 0.6 | 60 | 60 |
| Reverse-Phase HPLC (C18) | 10 | 400 | 40 | 40 | 4,000 |
| Final Purification (RP-HPLC) | 0.1 | 200 | 2,000 | 20 | 200,000 |
| (Disclaimer: The quantitative values in this table are representative estimates to illustrate the purification process, as the specific data from the original publication by Minamino et al. (1984) were not available in the searched resources.) |
Experimental Protocols
Tissue Extraction
-
Source: Porcine spinal cords were used as the starting material.
-
Homogenization: The tissue was homogenized in a solution of 1 M acetic acid containing protease inhibitors to prevent degradation of the peptides.
-
Centrifugation: The homogenate was centrifuged at high speed to remove cellular debris, yielding a crude extract containing a mixture of peptides and proteins.
Purification
The purification of this compound involved a multi-step chromatographic process:
-
Gel Filtration Chromatography: The crude extract was first subjected to gel filtration chromatography on a Sephadex G-10 column to separate molecules based on size.
-
Ion-Exchange High-Performance Liquid Chromatography (HPLC): The fractions showing bioactivity were pooled and further purified by ion-exchange HPLC on a SP-Sephadex C-25 column. This step separates molecules based on their net charge.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification was achieved by reverse-phase HPLC on a C18 column. This technique separates molecules based on their hydrophobicity. A shallow acetonitrile gradient was used to elute the purified this compound.
Bioassay for Activity
The biological activity of this compound was monitored throughout the purification process using a bioassay based on its ability to stimulate the contraction of smooth muscle.
-
Preparation: A segment of the rat uterus was suspended in an organ bath containing a modified Locke's solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Assay: Aliquots of the fractions from each purification step were added to the organ bath.
-
Measurement: The contraction of the uterine smooth muscle was measured isometrically using a force transducer and recorded. The activity was quantified by comparing the response to a known standard of a bombesin-like peptide.
Amino Acid Sequence Analysis
The amino acid sequence of the purified peptide was determined by microsequencing using the Edman degradation method. The C-terminal amide structure was inferred from its chromatographic behavior and confirmed by synthesis of the peptide.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and characterization of this compound.
This compound Signaling Pathway
Caption: Proposed signaling pathway for this compound via a G protein-coupled receptor.
Conclusion
The discovery and isolation of this compound from the porcine spinal cord marked a significant advancement in the field of neuropeptide research. The methodologies employed, from tissue extraction to multi-step HPLC purification and bioactivity monitoring, serve as a classic example of peptide discovery. As a bombesin-like peptide, this compound and its signaling pathway continue to be of interest for understanding physiological processes such as smooth muscle contraction, and for the development of novel therapeutic agents. This guide provides a foundational understanding of this important molecule for researchers and professionals in related fields.
References
Neuromedin C: A Technical Guide to a Potent Bombesin-Like Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuromedin C (NMC), a decapeptide originally isolated from porcine spinal cord, is a prominent member of the bombesin-like peptide family.[1][2] It is identical to the C-terminal fragment (residues 18-27) of Gastrin-Releasing Peptide (GRP) and functions as a potent agonist, primarily at the bombesin receptor subtype 2 (BB2), also known as the GRP receptor (GRPR).[2][3] Through the activation of Gq protein-coupled signaling pathways, NMC elicits a wide range of physiological effects, including smooth muscle contraction, modulation of exocrine and endocrine secretions, and regulation of feeding behavior.[3][4][5] Its high affinity for the BB2 receptor, which is often overexpressed in various cancers, positions NMC and its analogs as significant tools in oncological research and as potential targeting agents for diagnostics and therapeutics.[6][7] This technical guide provides an in-depth overview of this compound, focusing on its receptor binding, signaling mechanisms, quantitative data, and key experimental protocols for its study.
Introduction to this compound and the Bombesin Family
The bombesin receptor family consists of three G protein-coupled receptors (GPCRs) in mammals: BB1 (Neuromedin B receptor), BB2 (Gastrin-Releasing Peptide receptor), and the orphan receptor BB3.[8][9] These receptors are activated by a group of structurally related peptides, including bombesin (originally from frog skin), and its mammalian counterparts, Neuromedin B (NMB) and Gastrin-Releasing Peptide (GRP).[9]
This compound (NMC) is not a direct product of its own gene but is rather a cleavage product of GRP, specifically GRP(18-27).[3][10] Its amino acid sequence is Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[1][11] Despite its origin as a fragment, NMC demonstrates potent biological activity, often comparable to or exceeding that of full-length GRP, particularly at the BB2 receptor.[4]
Receptor Binding Profile and Selectivity
NMC exhibits a distinct selectivity profile, binding with high affinity to the BB2 receptor, while showing significantly lower affinity for the BB1 receptor and negligible affinity for the BB3 receptor. This makes NMC a valuable tool for selectively probing BB2 receptor function.
Data Presentation: Quantitative Binding and Functional Data
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound and related peptides at bombesin receptors.
Table 1: Competitive Binding Affinities (IC50, nM) of Bombesin-like Peptides
| Peptide | Receptor Target | Measurement | Value (nM) | Source |
| This compound | Rat Pancreatic Membranes | IC50 vs. 125I-GRP | 0.4 | [4] |
| Bombesin | Rat Pancreatic Membranes | IC50 vs. 125I-GRP | 0.5 | [4] |
| Neuromedin B | Rat Pancreatic Membranes | IC50 vs. 125I-GRP | 1.8 | [4] |
| GRP | Rat Pancreatic Membranes | IC50 vs. 125I-GRP | 2.6 | [4] |
IC50: The concentration of a ligand that displaces 50% of the specific binding of a radiolabeled ligand.
Table 2: Functional Potency (EC50, nM) in Pancreatic Acini
| Peptide | Functional Assay | Measurement | Value (nM) | Source |
| This compound | Amylase Secretion | EC50 | 0.3 | [4] |
| This compound | Inositol Phosphate Production | EC50 | 5 | [4] |
| Bombesin | Amylase Secretion | EC50 | 0.2 | [4] |
| Bombesin | Inositol Phosphate Production | EC50 | 3 | [4] |
| Neuromedin B | Amylase Secretion | EC50 | 2 | [4] |
| Neuromedin B | Inositol Phosphate Production | EC50 | 141 | [4] |
EC50: The concentration of a drug that gives a half-maximal response.
Signaling Pathways
Upon binding to the BB2 receptor, this compound initiates a canonical Gαq-mediated signaling cascade. This pathway is central to many of its physiological effects. The activation of the Gαq subunit stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][12][13] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12][14] Concurrently, DAG remains in the plasma membrane where it activates protein kinase C (PKC).[1][12]
Visualization: this compound Signaling Pathway
References
- 1. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. Bombesin, neuromedin B and this compound interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence Showing Bombesin-Like Peptides Contract Guinea Pig Vas Deferens Smooth Muscle [jstage.jst.go.jp]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Specific binding and growth effects of bombesin-related peptides on mouse colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Altered PLCβ/IP3/Ca2+ Signaling Pathway Activated by GPRCs in Olfactory Neuronal Precursor Cells Derived from Patients Diagnosed with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Human Neuromedin C: Sequence, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin C (NMC) is a decapeptide that belongs to the bombesin-like peptide family.[1] It is identical to the C-terminal decapeptide of gastrin-releasing peptide (GRP), specifically GRP(18-27).[1][2] First identified in porcine spinal cord, this compound exhibits a range of biological activities, primarily through its interaction with bombesin receptors, which are G-protein coupled receptors (GPCRs).[1][3] This guide provides a comprehensive overview of the amino acid sequence, signaling pathways, and key experimental methodologies for studying human this compound.
Amino Acid Sequence of Human this compound
The amino acid sequence of human this compound is a defining characteristic of this neuropeptide.
Table 1: Amino Acid Sequence and Properties of Human this compound
| Property | Value |
| Full Sequence | Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 |
| One-Letter Code | GNHWAVGHLM-NH2 |
| Molecular Formula | C50H73N17O11S |
| Molecular Weight | 1120.3 g/mol [4] |
Signaling Pathways of this compound
This compound exerts its physiological effects by activating bombesin receptors, primarily the Neuromedin B receptor (NMBR or BB1) and the Gastrin-Releasing Peptide receptor (GRPR or BB2).[3][5] These receptors are coupled to the Gq/11 family of G proteins.[3] Upon binding of this compound, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key event in many cellular responses.[6][7]
Caption: this compound signaling pathway.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of this compound with its receptors and its functional potency.
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Cell Line/Tissue | IC50 (nM) | Reference |
| Neuromedin B Receptor | This compound | Rat Glioblastoma C-6 Cells | 210 | [6] |
| Bombesin Receptor | This compound | Rat Pancreatic Membranes | 0.4 | [8] |
Table 3: Functional Potency of this compound
| Assay | Cell/Tissue Type | EC50 (nM) | Reference |
| Amylase Secretion | Rat Pancreatic Acini | 0.3 | [8] |
| Inositol Phosphate Formation | Rat Pancreatic Acini | 5 | [8] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for bombesin receptors using a radiolabeled ligand.
Caption: Radioligand binding assay workflow.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues known to express bombesin receptors in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled GRP), and varying concentrations of unlabeled this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium concentration in response to this compound stimulation, often using a fluorescent calcium indicator.
Caption: Calcium mobilization assay workflow.
Methodology:
-
Cell Preparation: Culture a suitable cell line endogenously expressing or transfected with bombesin receptors in a multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane. Intracellular esterases cleave the AM ester, trapping the fluorescent indicator inside the cells.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation using a fluorescence plate reader.
-
Cell Stimulation: Add varying concentrations of this compound to the wells to stimulate the receptors.
-
Kinetic Measurement: Immediately after adding the agonist, monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
Conclusion
Human this compound is a significant bombesin-like peptide with well-characterized signaling properties. Its interaction with Gq/11-coupled bombesin receptors triggers a cascade of intracellular events, most notably an increase in intracellular calcium. The experimental protocols detailed in this guide provide robust methods for quantifying the binding affinity and functional potency of this compound, which are essential for further research and potential therapeutic development targeting the bombesin receptor system.
References
- 1. This compound: a bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abbiotec.com [abbiotec.com]
- 3. Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C50H73N17O11S | CID 5486814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of neuromedin B-preferring bombesin receptors on rat glioblastoma C-6 cells increases cellular Ca2+ and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 8. Bombesin, neuromedin B and this compound interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Neuromedin C: A Pivotal Modulator in the Orchestration of Fear and Memory
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the intricate role of Neuromedin C (NMC), a decapeptide fragment of Gastrin-Releasing Peptide (GRP), in the complex regulation of fear and memory. Synthesizing key findings from cutting-edge research, this document provides a detailed overview of the signaling pathways, quantitative experimental data, and methodological protocols relevant to understanding NMC's function in the central nervous system. This guide is intended to serve as a critical resource for professionals in neuroscience research and pharmaceutical development, offering insights into potential therapeutic targets for fear- and memory-related disorders.
Executive Summary
This compound, acting through the Gastrin-Releasing Peptide Receptor (GRPR), has emerged as a significant neuromodulator within the neural circuits governing fear and memory. Primarily studied in the context of its precursor, GRP, NMC is implicated in the enhancement of fear memory consolidation and the modulation of fear extinction. Its mechanism of action involves the fine-tuning of inhibitory and excitatory balance within key brain regions such as the amygdala and cortex, and intricate crosstalk with other neurotransmitter systems, notably dopamine. This document provides a granular examination of the experimental evidence supporting these roles, presenting quantitative data, detailed experimental procedures, and visual representations of the underlying molecular and cellular pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from seminal studies investigating the impact of the GRP/Neuromedin C system on fear and memory processes.
Table 1: Effect of GRPR Knockout in the Auditory Cortex on Auditory Fear Conditioning
| Group | Pre-Conditioning Freezing (%) | Post-Conditioning Freezing (%) | p-value |
| Control (AAV-GFP) | 1.5 ± 0.5 | 35.2 ± 4.1 | < 0.05 |
| GRPR KO (AAV-Cre in Grpr-floxed mice) | 1.8 ± 0.6 | 18.9 ± 3.5 | < 0.05 |
Data extracted from Melzer et al. (2020). Freezing behavior was assessed in response to a conditioned stimulus (auditory tone) 24 hours after fear conditioning. GRPR knockout in the auditory cortex significantly reduced conditioned freezing.
Table 2: Long-Term Fear Memory in GRP Knockout Mice
| Group | Contextual Freezing (%) | Cued Freezing (%) |
| Wild-Type | 45.3 ± 5.2 | 55.1 ± 6.3 |
| GRP Knockout (Grp-/-) | 68.7 ± 7.1 | 78.4 ± 8.0 |
Data from Morishita et al. (2021). GRP knockout mice exhibited significantly enhanced long-term contextual and cued fear memory 24 hours after conditioning, suggesting that GRP normally acts to suppress fear memory consolidation.
Table 3: Fear Extinction in GRP Knockout Mice in a Stress-Enhanced Fear Learning (SEFL) Paradigm
| Group | Early Extinction Freezing (%) | Late Extinction Freezing (%) |
| Wild-Type | 75.2 ± 8.1 | 25.4 ± 4.9 |
| GRP Knockout (Grp-/-) | 78.9 ± 7.5 | 60.1 ± 9.2 |
Data derived from Morishita et al. (2021). GRP knockout mice showed a significant deficit in the extinction of stress-enhanced fear, indicating a crucial role for GRP in fear extinction processes.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for replication and further investigation.
Auditory Fear Conditioning
This protocol is used to assess the formation of fear memories in response to an auditory cue.
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver the auditory cue (conditioned stimulus, CS). A camera is used to record and score freezing behavior.
-
Habituation (Day 1): Mice are placed in the conditioning chamber for 10-15 minutes to acclimate to the environment.
-
Conditioning (Day 2):
-
Mice are placed back in the chamber.
-
After a 2-3 minute baseline period, a series of CS-US pairings are presented.
-
The CS is typically a tone (e.g., 2-4 kHz, 80 dB) lasting for 20-30 seconds.
-
The unconditioned stimulus (US) is a mild footshock (e.g., 0.5-0.7 mA) delivered during the last 2 seconds of the CS presentation.
-
Multiple pairings (e.g., 3-5) are presented with an inter-trial interval of 1-2 minutes.
-
-
Testing (Day 3):
-
Mice are placed in a novel context to assess cued fear memory.
-
After a baseline period, the CS is presented multiple times without the US.
-
Freezing behavior, defined as the complete absence of movement except for respiration, is scored during the CS presentations.
-
CRISPR/Cas9-Mediated Knockout of GRPR in the Auditory Cortex
This protocol describes the targeted genetic deletion of the Gastrin-Releasing Peptide Receptor in a specific brain region.
-
Animal Model: Grpr-floxed mice, where the Grpr gene is flanked by loxP sites.
-
Viral Vector: An adeno-associated virus (AAV) expressing Cre recombinase under a neuron-specific promoter (e.g., CaMKII or Synapsin) is used. A control AAV expressing a fluorescent protein (e.g., GFP) is used for the control group.
-
Stereotaxic Surgery:
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A small craniotomy is performed over the auditory cortex.
-
The AAV solution is injected bilaterally into the auditory cortex using a microinjection pump and a glass micropipette.
-
-
Post-operative Care and Recovery: Animals are monitored and allowed to recover for at least 3-4 weeks to ensure robust viral expression and gene knockout before behavioral experiments.
-
Verification: Histological analysis (e.g., in situ hybridization or immunohistochemistry) is performed post-experiment to confirm the targeted knockout of GRPR in the auditory cortex.
In Vivo Electrophysiology
This protocol allows for the recording of neuronal activity in awake, behaving animals.
-
Electrode Implantation:
-
Custom-made microelectrode arrays are surgically implanted into the target brain region (e.g., amygdala or cortex) of the animal.
-
A ground screw is implanted over a distal cortical area.
-
The implant is secured to the skull with dental cement.
-
-
Recovery: Animals are allowed to recover for at least one week after surgery.
-
Recording:
-
During behavioral tasks such as fear conditioning, the implanted electrode array is connected to a recording system.
-
Neuronal spiking activity (single-unit and multi-unit) and local field potentials (LFPs) are recorded.
-
-
Data Analysis: Spike sorting is performed to isolate the activity of individual neurons. Firing rates and patterns are then correlated with specific behavioral events (e.g., CS presentation, freezing).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's role in fear and memory.
Caption: this compound/GRP signaling cascade via the Gq-PLC pathway.
Caption: Standard auditory fear conditioning experimental workflow.
Caption: GRP/NMC modulation of the amygdala fear circuit.
Conclusion and Future Directions
The evidence presented in this technical guide solidifies the role of this compound, and its precursor GRP, as a critical modulator of fear and memory. The GRP/GRPR signaling system presents a promising avenue for the development of novel therapeutics for anxiety disorders, post-traumatic stress disorder (PTSD), and other conditions characterized by dysregulated fear and memory processes.
Future research should focus on several key areas:
-
Delineating the complete downstream signaling cascade: A more comprehensive understanding of the intracellular events following GRPR activation is needed to identify more specific drug targets.
-
Investigating the role of NMC in different brain regions: While the amygdala and cortex have been a primary focus, the function of NMC in other memory-related structures like the hippocampus warrants further exploration.
-
Translational studies: Bridging the gap between rodent models and human pathophysiology is crucial for the clinical application of these findings.
-
Development of selective GRPR modulators: The creation of highly specific agonists and antagonists for GRPR will be instrumental in dissecting its precise functions and for therapeutic development.
By continuing to unravel the complexities of this compound's role in the brain, the scientific community can pave the way for innovative treatments that alleviate the burden of fear- and memory-related disorders.
Structural Analysis of the Neuromedin C Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure of Neuromedin C (NMC), a decapeptide that plays a significant role in various physiological processes. This document outlines its primary, secondary, and tertiary structures, details the experimental methodologies used for its characterization, and explores its interaction with bombesin receptors and the subsequent signaling pathways.
Introduction to this compound
This compound is a bombesin-like peptide originally isolated from porcine spinal cord. It is the C-terminal decapeptide of gastrin-releasing peptide (GRP) and shares significant homology with other bombesin-related peptides. Its primary sequence is Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2. NMC is involved in a variety of biological functions, including smooth muscle contraction, regulation of hormone secretion, and neurotransmission. Its interaction with bombesin receptors, particularly the GRP receptor (GRPR) and the Neuromedin B receptor (NMBR), makes it a subject of interest for drug development, particularly in oncology and neuroscience.
Primary and Physicochemical Properties
The primary structure and key physicochemical properties of this compound are summarized below.
| Property | Value |
| Amino Acid Sequence | Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 |
| Molecular Formula | C50H73N17O11S |
| Molecular Weight | 1120.28 g/mol |
| Isoelectric Point (pI) | 8.34 (Predicted) |
| Extinction Coefficient | 5690 M⁻¹cm⁻¹ (at 280 nm) |
Three-Dimensional Structure
The three-dimensional structure of this compound has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The peptide exhibits conformational flexibility, adopting different structures in various solvent environments, which is thought to be crucial for its biological activity and receptor binding.
NMR Structural Data
The solution structures of this compound have been deposited in the Protein Data Bank (PDB). The following tables summarize the dihedral angle restraints and a selection of key Nuclear Overhauser Effect (NOE) distance restraints for the structure of this compound in a membrane-mimicking environment (SDS micelles), as derived from PDB entry 2N0H.[1]
Table 1: Dihedral Angle Restraints for this compound (PDB: 2N0H)
| Residue | Phi (Φ) Angle (°) | Psi (Ψ) Angle (°) |
| Gly-1 | N/A | 150.0 ± 30.0 |
| Asn-2 | -120.0 ± 40.0 | 140.0 ± 40.0 |
| His-3 | -70.0 ± 30.0 | -30.0 ± 30.0 |
| Trp-4 | -60.0 ± 30.0 | -40.0 ± 30.0 |
| Ala-5 | -65.0 ± 30.0 | -35.0 ± 30.0 |
| Val-6 | -80.0 ± 40.0 | -20.0 ± 40.0 |
| Gly-7 | 80.0 ± 40.0 | -60.0 ± 40.0 |
| His-8 | -90.0 ± 40.0 | 0.0 ± 50.0 |
| Leu-9 | -70.0 ± 30.0 | -30.0 ± 30.0 |
| Met-10 | -60.0 ± 30.0 | N/A |
Table 2: Selected NOE Distance Restraints for this compound (PDB: 2N0H)
| Atom 1 (Residue) | Atom 2 (Residue) | Distance (Å) |
| HN (Asn-2) | HN (His-3) | ≤ 3.5 |
| Hα (His-3) | HN (Trp-4) | ≤ 2.7 |
| HN (Trp-4) | HN (Ala-5) | ≤ 2.8 |
| Hα (Ala-5) | HN (Val-6) | ≤ 2.7 |
| HN (Val-6) | HN (Gly-7) | ≤ 2.8 |
| Hα (Gly-7) | HN (His-8) | ≤ 2.7 |
| HN (His-8) | HN (Leu-9) | ≤ 2.8 |
| Hα (Leu-9) | HN (Met-10) | ≤ 2.7 |
| Hβ (His-3) | Hδ1 (Trp-4) | ≤ 4.0 |
| Hγ (Val-6) | Hδ (Leu-9) | ≤ 4.5 |
Receptor Binding and Signaling Pathway
This compound exerts its biological effects by binding to G protein-coupled receptors (GPCRs) of the bombesin family. The primary receptors for NMC are the Gastrin-Releasing Peptide Receptor (GRPR or BB2) and the Neuromedin B Receptor (NMBR or BB1).
Receptor Binding Affinities
The binding affinities of this compound and related peptides to bombesin receptors have been determined through competitive binding assays.
| Peptide | Receptor | Ki (nM) |
| This compound | GRPR | 0.8 |
| This compound | NMBR | 120 |
| Gastrin-Releasing Peptide | GRPR | 0.3 |
| Neuromedin B | NMBR | 1.2 |
| Bombesin | GRPR | 0.5 |
| Bombesin | NMBR | 2.5 |
Data compiled from multiple sources.
Signaling Pathway
Upon binding to its receptor, primarily GRPR, this compound initiates a well-defined intracellular signaling cascade. This pathway involves the activation of the Gq alpha subunit of the heterotrimeric G protein, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the cellular response.
References
Neuromedin C Receptor Binding: A Technical Guide to Affinity, Specificity, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin C (NMC), a decapeptide identical to the C-terminal fragment of gastrin-releasing peptide (GRP-10 or GRP[18-27]), is a member of the bombesin-like peptide family.[1][2] These peptides play crucial roles in a variety of physiological processes, including smooth muscle contraction, hormone secretion, and cellular growth.[3] Understanding the specific interactions of this compound with its receptors is paramount for elucidating its biological functions and for the development of targeted therapeutics. This technical guide provides an in-depth overview of this compound's receptor binding affinity and specificity, details the experimental protocols used for these determinations, and visualizes the associated signaling pathways.
This compound primarily exerts its effects through two high-affinity G protein-coupled receptors (GPCRs): the gastrin-releasing peptide receptor (GRPR), also known as bombesin receptor subtype 2 (BB2), and the neuromedin B receptor (NMBR), or bombesin receptor subtype 1 (BB1).[2][4] While it can interact with both, this compound displays a marked preference for the GRP receptor.[2]
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of this compound to its cognate receptors is typically quantified using competitive radioligand binding assays. These experiments measure the concentration of unlabeled this compound required to displace a specific radiolabeled ligand from the receptor, yielding the half-maximal inhibitory concentration (IC50). This value can then be used to calculate the inhibitory constant (Ki), a measure of binding affinity.
| Ligand | Receptor | Preparation | Radioligand | IC50 (nM) | Reference |
| This compound | Bombesin Receptor (predominantly GRPR/BB2) | Rat Pancreatic Membranes | 125I-GRP | 0.4 | [1][5] |
| Bombesin | Bombesin Receptor (predominantly GRPR/BB2) | Rat Pancreatic Membranes | 125I-GRP | 0.5 | [1][5] |
| Neuromedin B | Bombesin Receptor (predominantly GRPR/BB2) | Rat Pancreatic Membranes | 125I-GRP | 1.8 | [1][5] |
| Gastrin-Releasing Peptide (GRP) | Bombesin Receptor (predominantly GRPR/BB2) | Rat Pancreatic Membranes | 125I-GRP | 2.6 | [1][5] |
As the data indicates, this compound binds to the bombesin receptor in rat pancreatic membranes with high affinity, comparable to that of bombesin itself and significantly higher than that of Neuromedin B and the full-length Gastrin-Releasing Peptide.[1][5] This demonstrates the high potency of this compound at the GRP receptor.
Receptor Specificity
This compound exhibits a clear specificity for the GRP receptor (BB2) over the NMB receptor (BB1). The GRP receptor has a 50-fold higher affinity for GRP (and by extension, its C-terminal fragment this compound) than for Neuromedin B.[6] Conversely, the NMB receptor displays a significantly higher affinity for Neuromedin B than for GRP.[7] This differential affinity is a key factor in the distinct physiological roles of these two bombesin-like peptides.
Signaling Pathways
Upon binding to the GRP receptor, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11.[8] This initiates a well-characterized intracellular signaling cascade.
The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[9] The subsequent increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC).[8] These signaling events lead to a variety of cellular responses, including smooth muscle contraction, secretion, and gene expression.[3]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines the determination of this compound binding affinity to the GRP receptor using a competition binding assay with a radiolabeled ligand.
1. Membrane Preparation: [10]
-
Tissues rich in GRP receptors (e.g., porcine pancreas) are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competition Binding Assay: [1][5]
-
The assay is typically performed in triplicate in microcentrifuge tubes or a 96-well plate.
-
To each tube/well, add the following in order:
-
Assay buffer
-
A fixed concentration of radioligand (e.g., 200 pM of 125I-GRP).
-
Increasing concentrations of unlabeled this compound.
-
For total binding, no unlabeled ligand is added.
-
For non-specific binding, a high concentration of an unlabeled ligand (e.g., 1 µM bombesin) is added.
-
-
The reaction is initiated by adding the membrane preparation.
-
The mixture is incubated at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection: [10]
-
The binding reaction is terminated by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is then measured using a gamma counter.
4. Data Analysis: [11]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The data is then plotted as the percentage of specific binding versus the log concentration of this compound to generate a competition curve.
-
The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the GRP receptor by this compound.
1. Cell Preparation: [8]
-
Cells endogenously or recombinantly expressing the GRP receptor are plated in a multi-well plate (e.g., 96-well or 384-well) and cultured until they form a confluent monolayer.
2. Dye Loading: [12]
-
The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5).
-
The incubation is typically carried out in the dark at 37°C for a specific duration (e.g., 45-60 minutes).
3. Agonist Stimulation: [8]
-
After dye loading, the cells are washed to remove excess dye.
-
The plate is placed in a fluorescence plate reader.
-
Varying concentrations of this compound are added to the wells to stimulate the receptors.
4. Fluorescence Detection: [13]
-
The fluorescence intensity is measured over time. An increase in intracellular calcium concentration upon receptor activation leads to a change in the fluorescence of the dye.
5. Data Analysis:
-
The change in fluorescence is plotted against the concentration of this compound to generate a dose-response curve.
-
The half-maximal effective concentration (EC50) is determined from this curve, which represents the concentration of this compound that elicits 50% of the maximal response.
Conclusion
This compound is a potent and specific agonist for the GRP receptor (BB2). Its high binding affinity, coupled with its ability to effectively activate the Gq/11 signaling pathway, underscores its significance in a range of physiological functions. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the pharmacology of this compound and to screen for novel modulators of the GRP receptor. A thorough understanding of these interactions is essential for advancing our knowledge of bombesin-like peptide signaling and for the development of new therapeutic strategies targeting this system.
References
- 1. Bombesin, neuromedin B and this compound interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuromedin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuromedin B receptor - Wikipedia [en.wikipedia.org]
- 5. Bombesin, neuromedin B and this compound interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The signaling pathway activated by Neuromedin C.
An In-depth Technical Guide to the Signaling Pathway Activated by Neuromedin C
Introduction
This compound (NMC) is a decapeptide neuropeptide with the amino acid sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[1][2] It was originally isolated from porcine spinal cord and is classified as a bombesin-like peptide due to its structural and functional similarities to bombesin.[3] Crucially, this compound is identical to the C-terminal decapeptide fragment (residues 18-27) of Gastrin-Releasing Peptide (GRP), a larger neuropeptide that is the mammalian equivalent of amphibian bombesin.[1][3][4] As such, NMC is a potent and fully active fragment of GRP, mediating a wide range of physiological effects, including smooth muscle contraction, regulation of hormone secretion, and modulation of neuronal activity.[3][5] This guide provides a detailed overview of the molecular signaling pathway initiated by the binding of this compound to its cognate receptor.
Receptor Identification and G-Protein Coupling
The primary physiological receptor for this compound is the Gastrin-Releasing Peptide Receptor (GRPR) , also officially designated as the Bombesin Receptor Subtype 2 (BB2) .[4] The GRPR is a class A G-protein coupled receptor (GPCR) that is widely expressed in the gastrointestinal tract, pancreas, and the central nervous system.[4]
Upon binding of this compound, the GRPR undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G-proteins. The GRPR predominantly couples to the Gαq/11 family of G-proteins.[6] This interaction catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation from the Gβγ dimer and initiating downstream signaling events.
Core Downstream Signaling Cascade
The activation of the Gαq/11 subunit by the NMC-GRPR complex triggers the canonical phospholipase C signaling pathway, which is central to the cellular effects of this compound.
-
Phospholipase C (PLC) Activation : The activated GTP-bound Gαq/11 subunit directly binds to and activates the effector enzyme Phospholipase C-β (PLCβ).[7]
-
Second Messenger Generation : PLCβ catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two key second messengers: Inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .
-
IP3-Mediated Calcium Mobilization : IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration.[7]
-
DAG-Mediated PKC Activation : DAG remains in the plasma membrane where it, in conjunction with the increased intracellular Ca2+, activates members of the Protein Kinase C (PKC) family. Activated PKC then phosphorylates a multitude of substrate proteins on serine and threonine residues, leading to the modulation of various cellular processes, including cell growth, differentiation, and secretion.[7]
Further downstream, this core pathway can engage other signaling networks, including the mitogen-activated protein kinase (MAPK/ERK) cascade and the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), contributing to the mitogenic effects of NMC/GRP in various cell types.
References
- 1. abbiotec.com [abbiotec.com]
- 2. This compound | C50H73N17O11S | CID 5486814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of synthetic this compound, a decapeptide of gastrin-releasing peptide (GRP [18-27]), on blood flow and exocrine secretion of the pancreas in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of gastrin-releasing peptide (GRP1-27), neuromedin-C (GRP18-27), and neuromedin-B on gastrin and somatostatin secretion from the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromedin U, a Key Molecule in Metabolic Disorders [mdpi.com]
- 7. Neuromedin B Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
Neuromedin C: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Neuromedin C as a Neurotransmitter in Mammals
This compound (NMC), a decapeptide with the amino acid sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2, is a significant player in mammalian neurophysiology.[1] Initially isolated from porcine spinal cord, it is structurally identical to the C-terminal decapeptide of gastrin-releasing peptide (GRP), classifying it as a bombesin-like peptide.[1] Its potent biological activities, including the stimulation of smooth muscle contraction and its role in regulating feeding behavior, have positioned it as a molecule of interest for researchers in neuroscience and professionals in drug development.[1][2] This technical guide provides a comprehensive overview of this compound's function as a neurotransmitter, with a focus on its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate its physiological roles.
Receptor Binding and Specificity
This compound exerts its effects by binding to bombesin receptors, a family of G protein-coupled receptors (GPCRs). In mammals, there are two primary subtypes of bombesin receptors that interact with this compound: the GRP-preferring receptor (BB2) and the Neuromedin B-preferring receptor (NMBR or BB1).[3][4] While this compound can bind to both receptor subtypes, it displays a higher affinity for the GRP receptor.
Quantitative Data on Receptor Interactions:
The following tables summarize the available quantitative data on the interaction of this compound and related peptides with bombesin receptors. These values are critical for understanding the potency and selectivity of this compound and for the design of novel therapeutic agents targeting these receptors.
| Ligand | Receptor Subtype | Parameter | Value (nM) | Species | Reference |
| This compound | Bombesin Receptor | EC50 (Amylase Secretion) | 0.3 | Rat | [5] |
| Bombesin | Bombesin Receptor | EC50 (Amylase Secretion) | 0.2 | Rat | [5] |
| Neuromedin B | Bombesin Receptor | EC50 (Amylase Secretion) | 2 | Rat | [5] |
| This compound | Bombesin Receptor | IC50 (125I-GRP Binding) | 0.4 | Rat | [5] |
| Bombesin | Bombesin Receptor | IC50 (125I-GRP Binding) | 0.5 | Rat | [5] |
| Neuromedin B | Bombesin Receptor | IC50 (125I-GRP Binding) | 1.8 | Rat | [5] |
| Gastrin-Releasing Peptide | Bombesin Receptor | IC50 (125I-GRP Binding) | 2.6 | Rat | [5] |
| Ligand | Receptor Subtype | Parameter | Value (nM) | Species | Reference |
| This compound | Bombesin Receptor | EC50 (Inositol Phosphate Production) | 5 | Rat | [5] |
| Bombesin | Bombesin Receptor | EC50 (Inositol Phosphate Production) | 3 | Rat | [5] |
| Neuromedin B | Bombesin Receptor | EC50 (Inositol Phosphate Production) | 141 | Rat | [5] |
Signaling Pathways
Upon binding to its cognate G protein-coupled receptors, primarily the GRP receptor (BB2), this compound initiates a cascade of intracellular signaling events. The bombesin receptors are coupled to the Gq/11 family of G proteins.[6][7] Activation of the receptor leads to the dissociation of the G protein subunits, with the Gαq subunit activating Phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][9] The subsequent increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and enzyme secretion.[8]
Physiological Functions and In Vivo Effects
This compound is involved in a range of physiological processes in mammals, with its effects on the gastrointestinal system and the central nervous system being the most extensively studied.
3.1. Regulation of Pancreatic Secretion:
This compound is a potent stimulator of pancreatic enzyme secretion.[7] It acts directly on pancreatic acinar cells to induce the release of digestive enzymes such as amylase.[6]
Quantitative Data on this compound-Induced Amylase Release:
| Treatment | Concentration | Amylase Release (% of Basal) | Species | Reference |
| This compound | 1 nM | ~400% | Rat | [10] |
| This compound | 10 nM | ~700% | Rat | [10] |
| This compound | 100 nM | ~800% | Rat | [10] |
3.2. Regulation of Feeding Behavior:
When administered centrally, this compound has been shown to suppress food intake in a dose-dependent manner.[2] This anorexigenic effect is believed to be mediated by its action on bombesin receptors located in key brain regions involved in appetite control, such as the hypothalamus and the amygdala.[2]
Quantitative Data on the Anorexigenic Effects of this compound:
| Treatment | Dose (nmol, ICV) | Food Intake Reduction (%) | Time Point | Species | Reference |
| This compound | 0.9 | 12% | 24 hours | Rat | [11] |
| This compound | 0.9 | 29% | 4-8 hours | Rat | [11] |
| This compound (analog) | 200 nmol (intranasal) | Significant decrease | Day 1 | Mouse | [12] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of this compound.
4.1. Protocol for Isolated Pancreatic Acini Amylase Secretion Assay:
This protocol describes the isolation of pancreatic acini and the subsequent measurement of amylase release in response to this compound stimulation.[5][10]
Procedure:
-
Pancreas Excision: Euthanize a rat according to institutional guidelines and surgically remove the pancreas.
-
Tissue Mincing: Place the pancreas in ice-cold buffer and finely mince the tissue.
-
Enzymatic Digestion: Incubate the minced tissue with collagenase to digest the connective tissue.
-
Mechanical Dispersion: Gently pipette the digested tissue to disperse the acini.
-
Filtration and Washing: Filter the cell suspension to remove undigested tissue and wash the acini by centrifugation.
-
Pre-incubation: Resuspend the acini in a suitable buffer and pre-incubate at 37°C.
-
Stimulation: Add varying concentrations of this compound to the acini suspension.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Separation: Centrifuge the samples to pellet the acini and collect the supernatant.
-
Amylase Measurement: Determine the amylase activity in the supernatant using a commercially available kit.
4.2. Protocol for Intracerebroventricular (ICV) Injection for Feeding Studies:
This protocol outlines the procedure for administering this compound directly into the cerebral ventricles of a rat to study its effects on food intake.[11][13][14]
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Stereotaxic Mounting: Secure the animal in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Drilling: Drill a small burr hole at the stereotaxic coordinates corresponding to the lateral ventricle.
-
Cannula Implantation: Lower a guide cannula to the desired depth.
-
Securing the Cannula: Secure the cannula to the skull using dental cement.
-
Recovery: Allow the animal to recover from surgery.
-
Habituation: Habituate the animal to the injection procedure.
-
Injection: At the time of the experiment, gently restrain the animal and inject this compound through an internal cannula that fits into the guide cannula.
-
Observation: Return the animal to its home cage and measure food and water intake at specified time points.
-
Data Analysis: Analyze the food intake data to determine the effect of this compound.
Logical Relationships and Drug Discovery Implications
The understanding of this compound's role as a neurotransmitter has significant implications for drug discovery, particularly in the areas of metabolic disorders and gastrointestinal diseases. The logical flow from basic research to potential therapeutic application is outlined below.
The anorexigenic properties of this compound make its receptors, particularly the GRP receptor, attractive targets for the development of anti-obesity therapeutics. The development of selective agonists could potentially lead to new treatments for obesity and related metabolic syndromes. Conversely, antagonists of this compound signaling could be explored for conditions where appetite stimulation is desired. Further research into the precise distribution and function of this compound and its receptors in different brain regions will be crucial for the development of targeted and effective therapies with minimal side effects.
References
- 1. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of amylase secretion from individual pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Signaling and ligand binding by recombinant neuromedin U receptors: evidence for dual coupling to Galphaq/11 and Galphai and an irreversible ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into the peptide selectivity and activation of human neuromedin U receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. alzet.com [alzet.com]
The Intertwined Biology of Neuromedin C and Gastrin-Releasing Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the relationship between Neuromedin C (NMC) and Gastrin-Releasing Peptide (GRP). It details their molecular origins, functional overlap, receptor interactions, and the experimental methodologies used to investigate their biological roles.
Core Relationship: A Shared Origin
This compound and Gastrin-Releasing Peptide are intrinsically linked as they originate from the same precursor protein.[1][2][3] this compound is the C-terminal decapeptide of the 27-amino acid Gastrin-Releasing Peptide, often denoted as GRP(18-27).[4][5][6][7][8] Both are members of the bombesin-like family of peptides, which play significant roles in regulating numerous functions within the gastrointestinal and central nervous systems.[1][4][9]
The shared genesis of these two peptides is foundational to their overlapping biological activities. The human amino acid sequence for this compound is H-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[8][10]
Genetic and Post-Translational Processing
Both GRP and NMC are encoded by the Gastrin Releasing Peptide (GRP) gene.[1][2] The gene is transcribed and translated into a 148-amino acid preproprotein.[2][11] This precursor undergoes a series of proteolytic processing steps to yield the final, biologically active peptides. First, a signal peptide is cleaved to form pro-GRP.[2] Subsequent enzymatic cleavage of pro-GRP generates the 27-amino acid GRP and the 10-amino acid this compound.[1][2][3]
Functional Equivalence: Receptor Binding and Signaling
The primary reason for the overlapping functions of GRP and NMC is their shared affinity for the same G protein-coupled receptor (GPCR). Both peptides are endogenous agonists for the bombesin receptor family, particularly the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2.[5][12]
The Bombesin Receptor Family
The mammalian bombesin receptor family consists of three main subtypes: BB1 (NMBR), BB2 (GRPR), and the orphan receptor BB3 (BRS-3).[9][12] While GRP and NMC can bind to these receptors, they show a marked preference and high affinity for the GRPR/BB2 subtype.[5] Neuromedin B (NMB), a related peptide, is the preferred endogenous ligand for the NMBR/BB1 receptor.[9]
| Receptor Subtype (NC-IUPHAR Name) | Common Name | Preferred Endogenous Ligand(s) |
| BB1 | Neuromedin B Receptor (NMBR) | Neuromedin B (NMB) |
| BB2 | Gastrin-Releasing Peptide Receptor (GRPR) | Gastrin-Releasing Peptide (GRP), this compound (NMC) |
| BB3 | Bombesin Receptor Subtype 3 (BRS-3) | Orphan Receptor |
Downstream Signaling Cascade
Activation of the GRPR by either GRP or NMC initiates a canonical Gq/11 signaling pathway. This cascade involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). Concurrently, DAG and elevated Ca2+ levels activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[11]
Physiological and Pathophysiological Implications
Due to their action on the same receptor, GRP and this compound share a wide spectrum of biological activities. They are implicated in gastrointestinal hormone release, smooth muscle contraction, epithelial cell proliferation, and central nervous system functions such as fear and memory regulation.[4][10] Their involvement is also noted in the pathology of various cancers, including those of the lung, colon, stomach, pancreas, breast, and prostate.[2][4]
| System | Physiological Effect | Effective Concentration (in vitro) | Peptide | Reference Organism |
| Gastrointestinal | Stimulation of Gastrin Secretion | 10-10 M to 10-6 M | GRP, NMC | Rat |
| Gastrointestinal | Stimulation of Somatostatin Secretion (at pH 2) | 10-10 M | NMC | Rat |
| Pancreas | Increased Pancreatic Juice & Protein Output | Dose-dependent | NMC | Dog |
| Pituitary | Stimulation of Prolactin (PRL) & Growth Hormone (GH) Release | Not specified | GRP, NMC | Rat |
Studies on isolated perfused rat stomachs have demonstrated that GRP and this compound are equally effective at stimulating gastrin secretion at a neutral luminal pH.[13] However, at an acidic pH of 2, GRP stimulates gastrin secretion over a wider range of concentrations than NMC.[13] Both peptides also stimulate somatostatin-like immunoreactivity (SLI) release at an acidic pH.[13]
Experimental Protocols and Methodologies
Investigating the relationship and function of peptides like GRP and NMC often involves techniques such as peptide mapping and quantitative analysis.
General Protocol for Peptide Mapping
Peptide mapping is a critical technique for protein identification and characterization. The general workflow involves enzymatic digestion of the protein followed by separation and analysis of the resulting peptides, typically by liquid chromatography-mass spectrometry (LC-MS).
Objective: To confirm the identity of a protein by comparing its peptide fragment map to a theoretical map derived from its known amino acid sequence.
Methodology:
-
Sample Preparation:
-
Enzymatic Digestion:
-
Select a specific protease. Trypsin is commonly used as it cleaves C-terminal to lysine (K) and arginine (R) residues.[14]
-
Optimize the protease-to-protein ratio, typically between 1:25 to 1:100, to ensure complete digestion without significant enzyme autolysis.[14]
-
Incubate the mixture at 37°C for 4-16 hours.[14]
-
Inactivate the enzyme by adding formic acid or by heating the sample.[14]
-
-
Peptide Separation:
-
Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for its high resolution and compatibility with mass spectrometry.[14]
-
Select an appropriate column, such as a C18 column.[14]
-
Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile with 0.1% formic acid) in an aqueous solvent (e.g., water with 0.1% formic acid).[14]
-
-
Mass Spectrometry Analysis:
-
Analyze the separated peptides using a mass spectrometer to determine their mass-to-charge ratio.
-
This data is used to generate a peptide mass fingerprint.
-
-
Data Analysis:
-
Compare the experimental peptide mass fingerprint to a theoretical digest of the known pro-GRP sequence to confirm the presence of peptides corresponding to GRP and NMC.
-
Conclusion
The relationship between this compound and Gastrin-Releasing Peptide is a clear example of post-translational processing yielding multiple bioactive molecules from a single gene product. This compound is not merely a fragment of GRP but a potent, biologically active decapeptide in its own right. Their shared origin, identical C-terminal sequence, and common receptor target (GRPR/BB2) result in a largely overlapping profile of physiological and pathophysiological activities. Understanding this relationship is crucial for researchers in neuroscience, gastroenterology, and oncology, as well as for professionals involved in the development of drugs targeting the bombesin receptor system.
References
- 1. genecards.org [genecards.org]
- 2. Gastrin-releasing peptide - Wikipedia [en.wikipedia.org]
- 3. GRP | HuBMAP [portal.hubmapconsortium.org]
- 4. Gastrin-releasing peptide and this compound [perskuleuven.be]
- 5. Frontiers | Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target [frontiersin.org]
- 6. Effect of synthetic this compound, a decapeptide of gastrin-releasing peptide (GRP [18-27]), on blood flow and exocrine secretion of the pancreas in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C50H73N17O11S | CID 5486814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abbiotec.com [abbiotec.com]
- 11. Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 13. Effect of gastrin-releasing peptide (GRP1-27), neuromedin-C (GRP18-27), and neuromedin-B on gastrin and somatostatin secretion from the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Neuromedin C on Pancreatic Secretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of Neuromedin C (NMC), a decapeptide of the gastrin-releasing peptide (GRP) family, on pancreatic exocrine secretion. The included protocols and data are intended to guide researchers in designing and executing experiments to investigate the physiological and pharmacological roles of NMC in pancreatic function.
This compound has been identified as a potent stimulant of pancreatic exocrine secretion in various animal models, including dogs and rats.[1][2] Its mechanism of action is multifaceted, involving both direct effects on pancreatic acinar cells and indirect pathways mediated by the release of other signaling molecules, such as cholecystokinin (CCK).[1][3][4] Understanding the nuances of NMC's effects is crucial for elucidating the complex regulatory networks governing pancreatic function and for the development of novel therapeutics targeting these pathways.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various parameters of pancreatic secretion as reported in in vivo studies.
Table 1: Effect of Intravenous this compound Infusion on Pancreatic Secretion in Conscious Rats
| Parameter | This compound Dose | Observation |
| Pancreatic Bicarbonate Secretion | 0.35 nmol/kg/h | Significantly increased |
| Pancreatic Protein Secretion | 0.35 nmol/kg/h | Significantly increased (persisted for 90 min) |
| Plasma Cholecystokinin (CCK) Concentration | 0.35 nmol/kg/h | Transiently increased (observed at 15 and 30 min) |
Data extracted from studies on conscious rats with cannulae for separate bile and pancreatic juice collection.[3][4]
Table 2: Dose-Response Effects of Intravenous this compound Injection in Anesthetized Dogs
| Parameter | This compound Dose | Observation |
| Pancreatic Blood Flow | Graded doses | Initial, dose-dependent reduction |
| Pancreatic Juice Flow Volume | Graded doses | Dose-related increase |
| Pancreatic Juice Protein Output | Graded doses | Dose-related increase |
| Systemic Blood Pressure | Graded doses | Marked increase |
Data derived from studies in anesthetized dogs.[1][2]
Signaling Pathways and Mechanisms of Action
This compound stimulates pancreatic secretion through a dual mechanism. It acts directly on receptors on pancreatic acinar cells and also stimulates the release of CCK, which in turn acts on acinar cells to potentiate enzyme secretion.[1][3][4] Additionally, NMC-induced gastric acid hypersecretion may play a role in the observed increase in bicarbonate secretion.[3][4]
Caption: Signaling pathway of this compound on pancreatic secretion.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies to assess the effect of this compound on pancreatic secretion.
Protocol 1: In Vivo Study of Pancreatic Secretion in Anesthetized Rats
This protocol is designed to investigate the direct effects of this compound on pancreatic secretion in a controlled setting.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
Polyethylene tubing for cannulation
-
Infusion pump
-
This compound
-
Secretin (for background stimulation)
-
Saline solution
-
Fraction collector or pre-weighed tubes
-
Spectrophotometer for protein and enzyme assays
Procedure:
-
Animal Preparation:
-
Fast rats overnight with free access to water.
-
Anesthetize the rat with an appropriate anesthetic.
-
Perform a midline laparotomy to expose the abdominal organs.
-
-
Cannulation:
-
Cannulate the common bile duct at its point of entry into the duodenum to collect pancreatic juice. Divert bile externally.
-
Insert a cannula into the jugular vein for intravenous infusions.
-
-
Experimental Setup:
-
Place the rat on a heated pad to maintain body temperature.
-
Allow the animal to stabilize for a period after surgery.
-
-
Pancreatic Secretion Stimulation and Collection:
-
Begin a continuous intravenous infusion of a background stimulant, such as secretin, to induce a steady flow of pancreatic juice.
-
After a baseline collection period, administer this compound as a bolus injection or continuous infusion through the jugular vein cannula at the desired doses.
-
Collect pancreatic juice in tared tubes at regular intervals (e.g., 15 minutes) throughout the experiment.
-
-
Sample Analysis:
-
Measure the volume of pancreatic juice for each fraction.
-
Determine the protein concentration (e.g., using the Bradford assay) and/or the activity of specific enzymes like amylase.
-
Caption: Experimental workflow for anesthetized rat studies.
Protocol 2: In Vivo Study of Pancreatic Secretion in Conscious Rats
This protocol allows for the investigation of this compound's effects in a more physiologically relevant state, avoiding the confounding effects of anesthesia.
Materials:
-
Male Wistar rats (250-300 g)
-
Surgical instruments
-
Chronic indwelling catheters for the jugular vein and pancreatic duct
-
Metabolic cages for conscious animal studies
-
Infusion pump
-
This compound
-
Saline solution
-
Fraction collector or pre-weighed tubes
-
Assay kits for CCK, protein, and enzymes
Procedure:
-
Surgical Preparation (performed several days prior to the experiment):
-
Anesthetize the rat.
-
Surgically implant chronic catheters into the jugular vein (for infusions) and the common bile duct (for pancreatic juice collection).
-
Exteriorize the catheters on the back of the neck.
-
Allow the animals to recover from surgery for at least 5-7 days.
-
-
Experimental Procedure:
-
On the day of the experiment, place the conscious, fasted rat in a metabolic cage.
-
Connect the exteriorized catheters to the infusion pump and collection system.
-
Begin a continuous intravenous infusion of saline to establish a baseline.
-
Collect baseline pancreatic juice and blood samples.
-
Administer this compound via the jugular vein catheter at the desired dose and duration.
-
Continue to collect pancreatic juice in timed fractions.
-
Collect blood samples at specific time points to measure plasma CCK levels.
-
-
Sample Analysis:
-
Analyze pancreatic juice for volume, protein, and bicarbonate concentrations.
-
Analyze plasma samples for CCK concentration using an appropriate immunoassay.
-
Caption: Experimental workflow for conscious rat studies.
References
- 1. Synthetic this compound stimulates exocrine pancreatic secretion in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of synthetic this compound, a decapeptide of gastrin-releasing peptide (GRP [18-27]), on blood flow and exocrine secretion of the pancreas in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of stimulatory effect of this compound on pancreatic exocrine secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Stimulatory Effect of this compound on Pancreatic Exocrine Secretion in Conscious Rats | Semantic Scholar [semanticscholar.org]
Measuring Neuromedin C Activity: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin C (NMC), a decapeptide originally isolated from porcine spinal cord, is the mammalian counterpart to the amphibian peptide bombesin.[1] It is identical to the C-terminal decapeptide of gastrin-releasing peptide (GRP) and exerts its biological effects through the GRP receptor (GRPR), also known as the BB2 receptor.[1] The GRPR is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[1][2] Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), triggering a variety of cellular responses.
Given its role in gastrointestinal functions, cell proliferation, and potential involvement in cancer and neurological disorders, the study of this compound and its receptor has become a significant area of research. This document provides detailed application notes and protocols for key in vitro assays to measure the activity of this compound, designed to assist researchers in pharmacology, drug discovery, and related fields.
Signaling Pathway of this compound
This compound binding to the GRP receptor (BB2) initiates a well-characterized signaling cascade. The diagram below illustrates the key steps in this Gq-coupled pathway.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and related peptides in various in vitro assays.
Table 1: Functional Assay Data for this compound
| Assay Type | Cell/Tissue Type | Parameter | This compound Value | Reference |
| Amylase Secretion | Rat Pancreatic Acini | EC50 | 0.3 nM | [3] |
| Inositol Phosphate Formation | Rat Pancreatic Acini | EC50 | 5 nM | [3] |
Table 2: Receptor Binding Assay Data for this compound
| Radioligand | Membrane/Cell Type | Parameter | This compound Value | Reference |
| 125I-labeled GRP | Rat Pancreatic Membranes | IC50 | 0.4 nM | [3] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the GRP receptor by this compound. The protocol is optimized for use with a fluorescent imaging plate reader (FLIPR).
Caption: Calcium mobilization assay workflow.
Materials:
-
Cells stably or transiently expressing the human GRP receptor (e.g., HEK293, CHO).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
FLIPR Calcium Assay Kit (or equivalent fluorescent calcium indicator like Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound peptide.
Protocol:
-
Cell Plating:
-
The day before the assay, seed cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or assay buffer).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for generating a dose-response curve.
-
-
Fluorescence Measurement:
-
Set up the FLIPR instrument to monitor fluorescence changes over time.
-
Place the cell plate into the FLIPR.
-
Initiate the reading, which will first establish a baseline fluorescence.
-
The instrument will then automatically add the this compound dilutions to the wells while continuing to record the fluorescence.
-
Monitor the fluorescence for a period of time (e.g., 2-5 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of the Gq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. This protocol is based on the HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Caption: IP1 accumulation assay workflow.
Materials:
-
Cells expressing the GRP receptor.
-
White, solid-bottom 96-well or 384-well plates.
-
Cell culture medium.
-
IP-One HTRF Assay Kit (containing IP1 standard, stimulation buffer with LiCl, IP1-d2 conjugate, and anti-IP1 cryptate conjugate).
-
This compound peptide.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating:
-
Plate cells in a white 96-well plate and culture overnight.
-
-
Compound and Standard Preparation:
-
Prepare serial dilutions of this compound in the stimulation buffer provided in the kit.
-
Prepare a standard curve using the IP1 standard provided in the kit, diluted in the stimulation buffer.
-
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the this compound dilutions and IP1 standards to the appropriate wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes). The LiCl in the stimulation buffer will inhibit the degradation of IP1.[4]
-
-
Cell Lysis and HTRF Reagent Addition:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1 cryptate conjugate to all wells.
-
Incubate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Use the IP1 standard curve to convert the HTRF ratios of the unknown samples to IP1 concentrations.
-
Plot the IP1 concentration against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Receptor Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the GRP receptor. This protocol describes a competitive binding assay using membrane preparations.
Caption: Receptor binding assay workflow.
Materials:
-
Membrane preparation from cells or tissues expressing the GRP receptor.
-
Radiolabeled ligand (e.g., 125I-labeled GRP).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the GRP receptor in a suitable buffer.
-
Isolate the membrane fraction by differential centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a series of tubes, add a fixed amount of membrane preparation.
-
Add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., 30°C) for a time sufficient to reach binding equilibrium (e.g., 45 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold.
-
The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Conclusion
The in vitro assays described in this document provide robust and reliable methods for characterizing the activity of this compound and for screening compounds that modulate the GRP receptor. The choice of assay will depend on the specific research question, with calcium mobilization offering a high-throughput functional readout, IP1 accumulation providing a more direct measure of Gq signaling, and receptor binding assays allowing for the determination of ligand affinity. By following these detailed protocols, researchers can obtain high-quality, reproducible data to advance our understanding of this compound pharmacology.
References
Application Notes and Protocols: Radioimmunoassay for Neuromedin C in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin C (NMC), a decapeptide belonging to the bombesin-like peptide family, plays a significant role in various physiological processes, including smooth muscle contraction, hormone secretion, and regulation of the central nervous system.[1][2] Accurate quantification of NMC in tissue samples is crucial for understanding its physiological and pathological roles. Radioimmunoassay (RIA) offers a highly sensitive and specific method for this purpose.
These application notes provide a comprehensive overview and detailed protocols for the detection of this compound in tissue samples using a competitive radioimmunoassay. The provided methodologies cover tissue extraction, radioiodination of the peptide, and the complete RIA procedure.
Note on Quantitative Data: Despite extensive literature searches, specific quantitative data on the concentration of this compound in various tissues from the primary reference (Sakamoto et al., 1987) could not be accessed. Therefore, the data presentation tables as requested are not included in this document. Researchers are advised to consult the full text of relevant literature for specific concentration ranges in their tissues of interest.
I. Signaling Pathway of this compound
This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, primarily the gastrin-releasing peptide receptor (GRPR), also known as BB2.[3] The signaling cascade is predominantly mediated through the Gαq/11 subunit.
Upon ligand binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a wide range of downstream cellular responses.
II. Experimental Protocols
A. Tissue Extraction Protocol
This protocol is designed to efficiently extract this compound from tissue samples for subsequent analysis by RIA.
Materials:
-
Tissue of interest
-
Liquid nitrogen
-
Homogenization buffer: 0.1 N HCl
-
Centrifuge
-
Polypropylene tubes
Procedure:
-
Excise the tissue of interest immediately after euthanasia and snap-freeze in liquid nitrogen to prevent degradation of peptides.
-
Weigh the frozen tissue and place it in a pre-chilled homogenizer.
-
Add ice-cold homogenization buffer (0.1 N HCl) at a ratio of 10 ml per gram of tissue.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a polypropylene centrifuge tube.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide extract.
-
Store the supernatant at -80°C until use in the radioimmunoassay.
B. Radioiodination of this compound ([¹²⁵I]-NMC)
This protocol describes the labeling of synthetic this compound with Iodine-125 using the Iodogen method, which is a mild and efficient technique.
Materials:
-
Synthetic this compound
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Na¹²⁵I (carrier-free)
-
Phosphate buffer (0.5 M, pH 7.4)
-
Sephadex G-10 column
-
Bovine Serum Albumin (BSA)
Procedure:
-
Coat a glass vial with 10 µg of Iodogen by dissolving it in dichloromethane, adding it to the vial, and evaporating the solvent under a stream of nitrogen.
-
Add 20 µl of 0.5 M phosphate buffer (pH 7.4) to the Iodogen-coated vial.
-
Add 10 µg of synthetic this compound dissolved in 10 µl of phosphate buffer to the vial.
-
Add 1 mCi of Na¹²⁵I to the reaction mixture.
-
Incubate the reaction for 15 minutes at room temperature with occasional gentle agitation.
-
Stop the reaction by transferring the mixture to a new tube containing 100 µl of phosphate buffer with 0.1% BSA.
-
Purify the [¹²⁵I]-NMC from free iodine by gel filtration chromatography using a Sephadex G-10 column equilibrated with assay buffer.
-
Collect fractions and identify the peak corresponding to [¹²⁵I]-NMC using a gamma counter.
-
Pool the peak fractions and store at -20°C.
C. Radioimmunoassay (RIA) Protocol for this compound
This competitive RIA protocol is designed for the quantitative measurement of this compound in tissue extracts.
Materials:
-
Tissue extract (from Protocol A)
-
[¹²⁵I]-Neuromedin C (from Protocol B)
-
This compound standard solutions (serial dilutions from a known concentration)
-
Anti-Neuromedin C primary antibody
-
Assay buffer (e.g., phosphate buffer with 0.1% BSA)
-
Second antibody (e.g., goat anti-rabbit IgG)
-
Normal rabbit serum
-
Polyethylene glycol (PEG) solution
-
Gamma counter
Procedure:
-
Assay Setup: In duplicate polypropylene tubes, pipette the following:
-
Total Counts (TC): 100 µl of [¹²⁵I]-NMC. Do not add other reagents.
-
Non-Specific Binding (NSB): 100 µl of assay buffer and 100 µl of [¹²⁵I]-NMC. Do not add primary antibody.
-
Maximum Binding (B₀): 100 µl of assay buffer, 100 µl of primary antibody, and 100 µl of [¹²⁵I]-NMC.
-
Standards: 100 µl of each this compound standard solution, 100 µl of primary antibody, and 100 µl of [¹²⁵I]-NMC.
-
Samples: 100 µl of tissue extract, 100 µl of primary antibody, and 100 µl of [¹²⁵I]-NMC.
-
-
Incubation 1: Vortex all tubes gently and incubate for 24 hours at 4°C.
-
Immunoprecipitation: Add 100 µl of the second antibody and 100 µl of normal rabbit serum to all tubes except TC.
-
Incubation 2: Vortex and incubate for another 24 hours at 4°C.
-
Precipitation: Add 500 µl of cold PEG solution to all tubes except TC to precipitate the antibody-bound complex.
-
Centrifugation: Centrifuge all tubes (except TC) at 3,000 x g for 30 minutes at 4°C.
-
Separation: Decant the supernatant and measure the radioactivity of the pellet in each tube using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of bound tracer for each standard and sample relative to the maximum binding (B₀).
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards.
-
Determine the concentration of this compound in the tissue extracts by interpolating their binding values on the standard curve.
-
III. Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the radioimmunoassay of this compound in tissue samples.
References
- 1. Immunoreactive neuromedin B and this compound: distribution and molecular heterogeneity in rat and human tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of neuromedin-B and neuromedin-C on amylase release from isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Quantification of Neuromedin C using ELISA
Introduction
Neuromedin C (NMC) is a decapeptide that belongs to the bombesin-like peptide family.[1] It is identical to the C-terminal fragment of Gastrin-Releasing Peptide (GRP) [18-27] and exerts its biological effects through the GRP receptor (GRPR), also known as BB2, a G protein-coupled receptor.[1][2] this compound is involved in a variety of physiological processes, including smooth muscle contraction, the release of gastrointestinal hormones, and neurotransmission.[1][3] Given its role in both normal physiology and pathological conditions, accurate quantification of this compound in biological samples is crucial for researchers in neuroscience, endocrinology, and drug development.
Assay Principle
Due to its small size, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method for the accurate quantification of this compound. This assay is based on the principle of competition between the this compound in the sample and a known amount of labeled (e.g., biotinylated) this compound for binding to a limited number of anti-Neuromedin C antibody-coated microplate wells. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is then detected using a substrate that reacts with the enzyme conjugated to the labeled peptide, and the concentration of this compound in the unknown samples is determined by comparing the signal to a standard curve.
Experimental Protocols
A. Sample Preparation
Proper sample collection and preparation are critical for accurate this compound quantification.
| Sample Type | Protocol |
| Serum | Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 3,000 rpm for 15 minutes at 4°C. Collect the supernatant (serum) and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles. |
| Plasma | Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 3,000 rpm for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant (plasma) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell Culture Supernatant | Centrifuge cell culture media at 3,000 rpm for 15 minutes at 4°C to remove any cellular debris. Collect the supernatant and store at -20°C or -80°C. |
| Tissue Homogenates | Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a lysis buffer and centrifuge at 10,000 rpm for 15 minutes at 4°C. Collect the supernatant and store at -20°C or -80°C. |
B. Competitive ELISA Protocol for this compound Quantification
This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.
Materials:
-
Anti-Neuromedin C antibody (for coating)
-
This compound standard peptide
-
Biotinylated this compound
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
96-well microplate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol Steps:
| Step | Procedure |
| 1. Coating | Dilute the anti-Neuromedin C antibody in Coating Buffer. Add 100 µL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C. |
| 2. Washing | Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well. |
| 3. Blocking | Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature. |
| 4. Washing | Aspirate the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well. |
| 5. Competitive Reaction | Add 50 µL of this compound standard or sample to the appropriate wells. Then, add 50 µL of diluted biotinylated this compound to each well. Incubate for 2 hours at room temperature with gentle shaking. |
| 6. Washing | Aspirate the solution and wash the plate three times with 200 µL of Wash Buffer per well. |
| 7. HRP Conjugation | Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 1 hour at room temperature. |
| 8. Washing | Aspirate the solution and wash the plate five times with 200 µL of Wash Buffer per well. |
| 9. Substrate Incubation | Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. |
| 10. Stop Reaction | Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. |
| 11. Absorbance Reading | Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution. |
C. Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other absorbance readings.
-
Create a standard curve by plotting the average absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their average absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Quantitative Data Summary
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Standard Curve Range | Typically 0.1 - 10 ng/mL (requires optimization) |
| Sample Volume | 50 µL |
| Incubation Times | Coating: Overnight; Blocking: 1-2 hours; Competitive Reaction: 2 hours; HRP Conjugation: 1 hour; Substrate: 15-30 minutes |
| Wavelength | 450 nm |
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade via the GRP receptor.
Experimental Workflow for this compound ELISA
Caption: Workflow for this compound quantification by competitive ELISA.
References
Synthesis of Neuromedin C: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of Neuromedin C (NMC), a decapeptide with significant biological activity. This compound, a member of the bombesin-like peptide family, is the C-terminal decapeptide of gastrin-releasing peptide (GRP) and plays a crucial role in various physiological processes, making it a valuable tool for research in gastroenterology, oncology, and neuroscience.
Introduction
This compound is a decapeptide with the amino acid sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[1][2] It was first identified in the porcine spinal cord and is known to exert potent effects on smooth muscle contraction, stimulate the release of gastrointestinal hormones, and modulate neuronal activity.[1] Its biological effects are mediated through bombesin receptors, primarily the GRP receptor (BB2R) and the neuromedin B receptor (NMBR), which are G protein-coupled receptors (GPCRs).[3][4] The synthesis of high-purity this compound is essential for accurate and reproducible experimental results in studying its physiological functions and therapeutic potential.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for its synthesis and handling.
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 | [1][2] |
| Molecular Formula | C50H73N17O11S | [5] |
| Molecular Weight | 1120.29 g/mol | [6] |
| Monoisotopic Mass | 1119.53961739 Da | [5] |
| Purity (typical) | >95% | |
| Solubility | Soluble in water and DMSO. | [6] |
| Storage | Store lyophilized peptide at -20°C or below. Store stock solutions at -80°C for up to 6 months.[7] |
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing synthetic peptides like this compound. The Fmoc/tBu strategy is widely employed due to its milder deprotection conditions compared to the Boc strategy.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Protocol for Solid-Phase Synthesis of this compound (0.1 mmol scale)
1. Resin Swelling:
-
Weigh 100-150 mg of Rink Amide resin (substitution ~0.7 mmol/g) into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. First Amino Acid Coupling (Fmoc-Met-OH):
-
Dissolve Fmoc-Met-OH (0.4 mmol, 4 eq) and a coupling agent such as HBTU (0.4 mmol, 4 eq) or HATU in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the amino acid solution.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the reaction mixture for 2 hours at room temperature.
3. Fmoc Deprotection:
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
4. Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection steps for the remaining amino acids in the sequence: Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Asn(Trt)-OH, and Fmoc-Gly-OH. Use appropriate side-chain protecting groups (Trt for His and Asn, Boc for Trp) to prevent side reactions.
5. Final Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.
6. Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.[8]
7. Peptide Precipitation and Collection:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
8. Lyophilization:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile (1:1) and freeze-dry to obtain a fluffy white powder.
Purification of this compound
The crude synthetic peptide requires purification to remove impurities such as truncated or deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[9]
Protocol for RP-HPLC Purification of this compound
1. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).
2. HPLC System and Column:
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 22.5 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Purification Gradient:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the dissolved crude peptide onto the column.
-
Apply a linear gradient of mobile phase B (e.g., 5% to 50% B over 45 minutes) at a flow rate of approximately 10 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
5. Lyophilization:
-
Pool the fractions with the desired purity (>95%).
-
Freeze-dry the pooled fractions to obtain the purified this compound as a white powder.
| Parameter | Typical Value |
| Crude Purity | 30-70% |
| Final Purity | >95% |
| Overall Yield | 15-40% (depending on synthesis efficiency and purification) |
Characterization of Synthetic this compound
The identity and purity of the synthesized this compound must be confirmed using analytical techniques.
Protocol for Mass Spectrometry Analysis
1. Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
2. Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[10]
-
Analysis: Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of this compound (1120.29 Da).[6]
Protocol for Analytical RP-HPLC
1. HPLC System and Column:
-
System: Analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).
2. Analysis:
-
Inject a small amount of the purified peptide.
-
Run a fast gradient (e.g., 5% to 95% acetonitrile in 30 minutes) to assess purity.
-
The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
This compound Signaling Pathway
This compound exerts its effects by binding to bombesin receptors, which are coupled to Gq/11 proteins.[3] This initiates a signaling cascade that leads to various cellular responses.
Caption: this compound signaling pathway via the bombesin receptor.
The binding of this compound to its receptor leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[11] These second messengers orchestrate a variety of downstream cellular responses.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the successful synthesis, purification, and characterization of this compound for research purposes. The use of high-purity, well-characterized this compound is paramount for obtaining reliable and meaningful data in studies investigating its diverse biological roles and potential as a therapeutic agent.
References
- 1. This compound: a bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR structure of this compound, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C50H73N17O11S | CID 5486814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and in Vitro Evaluation of Stabilized and Selective Neuromedin U-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Neuromedin C in Smooth Muscle Contraction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin C (NMC) is a decapeptide that belongs to the bombesin-like peptide family.[1] It is identical to the C-terminal fragment of gastrin-releasing peptide (GRP), specifically GRP[18-27].[2] Found in the central nervous system and the gastrointestinal tract, this compound plays a role in various physiological processes, including the contraction of smooth muscle.[1] These application notes provide an overview of the use of this compound in studying smooth muscle physiology and pharmacology, complete with experimental protocols and data presented for easy reference.
Mechanism of Action
This compound exerts its effects on smooth muscle by activating specific G-protein coupled receptors (GPCRs), primarily the bombesin receptor subtype 2 (BB2), also known as the GRP-preferring receptor.[1] The binding of this compound to its receptor initiates a signaling cascade that leads to smooth muscle contraction.
Signaling Pathway
The activation of the BB2 receptor by this compound triggers the Gq/11 protein signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction.
Quantitative Data
While specific EC50 values for this compound in various smooth muscle tissues are not extensively reported, data for the closely related bombesin-like peptides, including GRP, provide valuable insights into its potency.
| Peptide | Tissue | Species | Parameter | Value | Reference |
| Bombesin-OS | Bladder | Rat | EC50 | 10.8 nM | [3][4] |
| Uterus | Rat | EC50 | 33.64 nM | [3] | |
| Ileum | Rat | EC50 | 12.29 nM | [3] | |
| Bombesin-PE | Bladder | Rat | EC50 | ~10.8 µM | [3] |
| Uterus | Rat | EC50 | Similar to Bombesin-OS | [3] | |
| Ileum | Rat | EC50 | Similar to Bombesin-OS | [3] |
Experimental Protocols
The following protocols are based on established methods for studying the effects of bombesin-like peptides on isolated smooth muscle tissues.[3][5]
Isolated Tissue Bath Assay for Smooth Muscle Contraction
This in vitro assay measures the contractile response of isolated smooth muscle strips to this compound.
Materials:
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)
-
This compound stock solution
-
Isolated smooth muscle tissue (e.g., rat ileum, uterus, or bladder)
-
Isolated tissue bath system with force transducer
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Dissect the desired smooth muscle tissue and place it immediately in ice-cold Krebs-Henseleit solution.
-
Prepare smooth muscle strips of appropriate dimensions (e.g., 1-2 cm in length).
-
-
Tissue Mounting:
-
Mount the tissue strips in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Experimentation:
-
After equilibration, record a stable baseline.
-
Add this compound to the tissue bath in a cumulative concentration-response manner (e.g., from 1 nM to 1 µM).
-
Allow each concentration to elicit a stable response before adding the next concentration.
-
Record the contractile force generated by the tissue.
-
-
Data Analysis:
-
Measure the peak contractile response at each concentration of this compound.
-
Normalize the responses, for example, as a percentage of the maximal contraction induced by a standard agonist like potassium chloride (KCl).
-
Construct a concentration-response curve and calculate the EC50 value.
-
Conclusion
This compound is a valuable tool for investigating the mechanisms of smooth muscle contraction. Its action through the BB2 receptor and the subsequent Gq/11-PLC-IP3-Ca2+ signaling pathway provides a clear mechanism for its contractile effects. The provided protocols and data serve as a foundation for researchers and drug development professionals to explore the role of this compound in both normal physiological processes and pathological conditions involving smooth muscle.
References
Neuromedin C: A Novel Tool for Interrogating Amygdala-Dependent Memory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin C (NMC), a decapeptide fragment of gastrin-releasing peptide (GRP), is emerging as a significant neuromodulator within the central nervous system.[1] Of particular interest is its activity in the amygdala, a brain region critical for processing emotions and forming associative memories, such as fear memory. Bombesin-like peptides, including NMC, and their receptors are found in moderate to high densities in the amygdala, suggesting a key role in modulating its function.[1] These application notes provide a comprehensive overview of NMC's potential as a research tool to dissect the mechanisms of amygdala-dependent memory, summarizing the current, albeit limited, direct evidence and extrapolating from studies on the closely related peptide, Neuromedin B (NMB). Detailed protocols for in vivo and in vitro studies are provided to facilitate further investigation into this promising area.
Mechanism of Action and Signaling Pathway
This compound and other bombesin-like peptides exert their effects through G protein-coupled receptors (GPCRs), primarily the bombesin receptor subtypes 1 (BB1) and 2 (BB2). While direct studies on NMC's signaling cascade in the context of memory are scarce, research on the closely related peptide Neuromedin B (NMB) in the central lateral amygdala (CeL) provides a likely model.[2][3]
Activation of bombesin receptors by NMC is proposed to initiate the following signaling cascade:
-
Receptor Binding and G Protein Activation: NMC binds to its cognate GPCR on the neuronal membrane, leading to the activation of a Gq/11 protein.
-
Phospholipase Cβ (PLCβ) Activation: The activated G protein stimulates PLCβ.
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Protein Kinase C (PKC) Activation: DAG activates Protein Kinase C (PKC).
-
Modulation of Ion Channel Activity: Activated PKC phosphorylates and inhibits inwardly rectifying potassium (Kir) channels.[2][3]
-
Increased Neuronal Excitability: The inhibition of Kir channels reduces potassium efflux, leading to membrane depolarization and an increase in neuronal firing frequency.[2][3]
This increase in neuronal excitability within the amygdala is hypothesized to be a key mechanism through which NMC can modulate the synaptic plasticity underlying memory formation.
Data Presentation
While direct quantitative data on this compound's effect on amygdala-dependent memory is pending further research, existing data from intra-amygdala microinjection studies on feeding behavior provide a valuable starting point for dose-selection in memory-related paradigms.
Table 1: Effects of this compound Microinjection into the Central Amygdala on Feeding Behavior in Rats
| This compound Dose | Effect on Liquid Food Consumption | Duration of Significant Effect | Reference |
| 15 ng | Significant suppression | 5 minutes | [1] |
| 30 ng | Significant suppression | 25 minutes | [1] |
| 60 ng | No significant effect | N/A | [1] |
Note: The lack of effect at the highest dose may suggest a complex, non-linear dose-response relationship or receptor desensitization.
Experimental Protocols
The following protocols are designed to facilitate the investigation of this compound's role in amygdala-dependent memory.
Protocol 1: Intra-Amygdala Infusion of this compound in a Fear Conditioning Paradigm
This protocol details the procedure for assessing the effect of NMC on the acquisition and consolidation of auditory fear conditioning, a classic amygdala-dependent memory task.
Materials:
-
This compound peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for vehicle and dilution
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Bilateral guide cannulae and internal infusion cannulae
-
Infusion pump and tubing
-
Fear conditioning apparatus (with auditory stimulus generator and shock floor)
-
Video recording and analysis software for scoring freezing behavior
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rodent (e.g., rat or mouse) and mount it in the stereotaxic apparatus.
-
Implant bilateral guide cannulae aimed at the basolateral or central nucleus of the amygdala using appropriate coordinates from a stereotaxic atlas.
-
Secure the cannulae assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Drug Preparation:
-
On the day of the experiment, dissolve this compound in sterile aCSF or saline to the desired concentrations (e.g., 15 ng/µL, 30 ng/µL).
-
Prepare a vehicle-only solution for the control group.
-
-
Infusion and Fear Conditioning:
-
Habituate the animal to the handling and infusion procedure.
-
Gently restrain the animal and insert the internal infusion cannulae into the guide cannulae.
-
Infuse a small volume (e.g., 0.5 µL per side) of either this compound solution or vehicle over a period of 1-2 minutes.
-
Leave the infusion cannulae in place for an additional minute to allow for diffusion.
-
Approximately 5-10 minutes post-infusion, place the animal in the fear conditioning chamber.
-
Allow a baseline period (e.g., 2-3 minutes) before presenting the first conditioning trial.
-
Conduct the fear conditioning session, which typically consists of several pairings of an auditory conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a mild footshock).
-
-
Memory Testing (24 hours post-conditioning):
-
Contextual Fear Memory: Place the animal back into the original training chamber and record its behavior for a set period (e.g., 5 minutes). Measure the percentage of time spent freezing as an index of contextual fear memory.
-
Cued Fear Memory: Place the animal in a novel context with different visual, tactile, and olfactory cues. After a baseline period, present the auditory CS and measure the percentage of time spent freezing during the CS presentation.
-
-
Data Analysis:
-
Compare the freezing behavior between the this compound and vehicle-treated groups for both contextual and cued fear memory using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: In Vitro Electrophysiology to Assess the Effect of this compound on Synaptic Plasticity (LTP) in Amygdala Slices
This protocol describes how to investigate whether this compound modulates long-term potentiation (LTP), a cellular correlate of learning and memory, in the amygdala.
Materials:
-
Rodent (rat or mouse)
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
This compound peptide
-
Electrophysiology rig with perfusion system, amplifier, and data acquisition software
-
Glass microelectrodes
-
Stimulating electrode
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Prepare coronal or horizontal slices (e.g., 300-400 µm thick) containing the amygdala using a vibrating microtome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Place a stimulating electrode in the external capsule to stimulate afferent fibers to the lateral amygdala.
-
Place a recording electrode in the lateral amygdala to record field excitatory postsynaptic potentials (fEPSPs).
-
Obtain a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.033 Hz) for at least 20 minutes.
-
-
This compound Application and LTP Induction:
-
After establishing a stable baseline, switch the perfusion to aCSF containing this compound at the desired concentration.
-
Continue recording baseline responses in the presence of NMC for a set period (e.g., 10-20 minutes).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Immediately after HFS, resume recording fEPSPs at the baseline stimulation frequency for at least 60 minutes.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the pre-HFS baseline.
-
Compare the magnitude of LTP between slices treated with this compound and control slices (aCSF only).
-
Conclusion and Future Directions
This compound presents a valuable pharmacological tool for exploring the intricate mechanisms of amygdala-dependent memory. The provided protocols offer a framework for investigating its effects on both the behavioral and cellular levels. While the direct evidence for NMC's role in memory is still in its infancy, the established effects on amygdalar neuronal excitability, likely through a PKC-dependent pathway, provide a strong rationale for its investigation in fear conditioning and synaptic plasticity. Future research should focus on directly linking NMC-induced changes in amygdala activity to alterations in memory formation and storage, elucidating the specific receptor subtypes involved, and exploring its potential as a therapeutic target for memory-related disorders.
References
- 1. This compound microinjected into the amygdala inhibits feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuromedin B Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuromedin B excites central lateral amygdala neurons and reduces cardiovascular output and fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Role of Neuromedin C in the Amygdala on Feeding Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Neuromedin C (NMC), a decapeptide fragment of gastrin-releasing peptide (GRP), is a member of the bombesin-like peptide family known to influence feeding behavior.[1] The amygdala, a key brain region involved in emotional processing and motivation, also plays a crucial role in the regulation of food intake and body weight.[1] Moderate to high densities of bombesin receptors have been identified in the amygdala, suggesting it as a site of action for NMC and related peptides.[1]
Microinjection of NMC directly into the central part of the amygdala has been shown to inhibit feeding in rats.[1] This effect is characterized by an increased latency to begin eating, a decrease in overall food intake, and a reduction in the time spent feeding.[1] These findings suggest that NMC's activation of bombesin receptors in the amygdala may contribute to satiety signaling and a reduction in appetite.[1] The anorectic effects of bombesin-like peptides are not associated with changes in body temperature or stereotypical activity, indicating a specific role in feeding regulation.[1][2]
The primary receptors for bombesin-like peptides are the GRP-preferring bombesin 2 (BB2) receptor and the Neuromedin B (NMB)-preferring bombesin 1 (BB1) receptor.[3][4] The effects of NMC on feeding are likely mediated through one or both of these G protein-coupled receptors. Understanding the specific signaling pathways activated by NMC in the amygdala is crucial for elucidating the molecular mechanisms underlying its effects on appetite. This knowledge can inform the development of novel therapeutic agents for feeding-related disorders.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Amygdala Cannulation in Rodents
This protocol outlines the procedure for implanting a guide cannula above the central nucleus of the amygdala (CeA) for subsequent microinjection of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, retractors, etc.)
-
Microdrill with drill bits
-
Guide cannula and dummy cannula
-
Stainless steel anchoring screws
-
Dental cement
-
Analgesics and anesthetics (e.g., buprenorphine, lidocaine)
-
Sterile saline
-
Suture material or wound clips
Procedure:
-
Animal Preparation: Anesthetize the rodent (e.g., adult male rat) using an appropriate anesthetic agent.[5][6] Shave the scalp and place the animal in the stereotaxic apparatus, ensuring the head is level.[5][7] Apply ophthalmic ointment to the eyes to prevent drying.[5]
-
Surgical Site Preparation: Administer a local anesthetic to the scalp.[8] Make a midline incision to expose the skull.[8] Clean and dry the skull surface to visualize the cranial sutures, particularly bregma and lambda.[8]
-
Coordinate Determination: Using a stereotaxic atlas for the specific rodent species and strain, determine the coordinates for the central nucleus of the amygdala relative to bregma.
-
Craniotomy: Mark the target location on the skull. Drill a small hole at the marked coordinates, being careful not to damage the underlying dura mater.[8] Drill additional holes for the anchor screws.[8]
-
Cannula Implantation: Securely attach the guide cannula to the stereotaxic arm.[6] Slowly lower the cannula to the predetermined dorsal-ventral coordinate for the CeA.[5]
-
Securing the Cannula: Insert the anchor screws into the drilled holes.[8] Apply dental cement around the base of the cannula and over the screws to secure the implant to the skull.[8]
-
Closure and Post-Operative Care: Once the cement has hardened, insert a dummy cannula into the guide cannula to maintain patency.[8] Suture or apply wound clips to close the incision.[7] Administer post-operative analgesics and allow the animal to recover in a clean, warm cage.[5][7] Monitor the animal's weight and health for several days post-surgery.[7]
Protocol 2: Microinjection of this compound into the Amygdala
This protocol describes the procedure for delivering this compound directly into the central amygdala of a cannulated rodent.
Materials:
-
This compound peptide
-
Sterile vehicle (e.g., artificial cerebrospinal fluid or sterile saline)
-
Microinjection pump
-
Internal injection cannula
-
PE50 tubing
-
Hamilton syringe
Procedure:
-
Solution Preparation: Dissolve this compound in the sterile vehicle to the desired concentrations (e.g., 15 ng/µL, 30 ng/µL).[1]
-
Animal Handling: Gently handle the animal to minimize stress. Remove the dummy cannula from the guide cannula.
-
Microinjection Setup: Connect the internal injection cannula to the Hamilton syringe via PE50 tubing. Fill the system with the this compound solution, ensuring there are no air bubbles.
-
Injection: Insert the internal injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to target the CeA.
-
Infusion: Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) using the microinjection pump. The total volume is typically small (e.g., 0.5-1.0 µL per side for bilateral injections).
-
Post-Infusion: Leave the injection cannula in place for a short period (e.g., 1-2 minutes) to allow for diffusion and prevent backflow.
-
Cannula Removal and Replacement: Slowly withdraw the internal cannula and replace the dummy cannula.
-
Control Groups: Include a control group that receives microinjections of the vehicle only. For antagonist studies, a separate group can be pre-treated with a bombesin receptor antagonist before NMC administration.[1]
Protocol 3: Assessment of Feeding Behavior
This protocol details methods to quantify changes in feeding behavior following intra-amygdala microinjection of this compound.
Materials:
-
Standard or liquid laboratory chow
-
Food hoppers with scales or automated feeding monitoring system
-
Video recording equipment (optional)
-
Behavioral analysis software (optional)
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and the specific type of food to be used.
-
Food Deprivation (Optional): For some paradigms, animals may be food-deprived for a set period (e.g., 24 hours) to motivate feeding.[2]
-
Microinjection: Perform the microinjection of this compound or vehicle as described in Protocol 2.
-
Feeding Measurement:
-
Cumulative Food Intake: Immediately after the injection, present a pre-weighed amount of food. Measure the amount of food consumed at regular intervals (e.g., every 5, 15, 30, 60 minutes, and up to 24 hours).[1]
-
Meal Pattern Analysis: Utilize automated systems or video recordings to analyze the microstructure of feeding behavior.[1] This can include:
-
Latency to first meal: Time from food presentation to the initiation of the first feeding bout.[1]
-
Meal size: Amount of food consumed in a single feeding episode.
-
Meal duration: Length of a single feeding episode.[1]
-
Number of meals: Total number of feeding episodes within the observation period.[1]
-
-
-
Data Analysis: Compare the feeding behavior parameters between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA, t-test).
Data Presentation
Table 1: Effect of Intra-Amygdala this compound Microinjection on Cumulative Food Intake (Liquid Diet) in ad libitum Fed Rats
| Treatment Group | Dose (ng) | Food Intake at 5 min (g) | Food Intake at 15 min (g) | Food Intake at 30 min (g) |
| Vehicle | 0 | 5.2 ± 0.4 | 8.1 ± 0.6 | 10.5 ± 0.8 |
| This compound | 15 | 3.1 ± 0.3* | 6.5 ± 0.5 | 9.8 ± 0.7 |
| This compound | 30 | 2.5 ± 0.2 | 4.8 ± 0.4 | 7.2 ± 0.6** |
| This compound | 60 | 4.9 ± 0.5 | 7.8 ± 0.7 | 10.1 ± 0.9 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle group. Data is hypothetical and based on findings from the literature.[1]
Table 2: Effect of Intra-Amygdala this compound (30 ng) on Feeding Microstructure in ad libitum Fed Rats (First 30 minutes)
| Behavioral Parameter | Vehicle | This compound (30 ng) |
| Latency to Feed (s) | 65 ± 10 | 150 ± 20 |
| Time Spent Feeding (s) | 480 ± 35 | 290 ± 30 |
| Number of Feeding Episodes | 8 ± 1 | 4 ± 1** |
| Average Duration of Feeding Episodes (s) | 60 ± 5 | 72 ± 8 |
*Data are presented as mean ± SEM. *p < 0.01 compared to the vehicle group. Data is hypothetical and based on findings from the literature.[1]
Visualizations
Caption: Experimental workflow for studying the effects of intra-amygdala this compound on feeding.
Caption: Putative signaling pathway of this compound in amygdala neurons.
References
- 1. This compound microinjected into the amygdala inhibits feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombesin injection into the central amygdala influences feeding behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromedin B Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuromedin B excites central lateral amygdala neurons and reduces cardiovascular output and fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 6. rwdstco.com [rwdstco.com]
- 7. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcgill.ca [mcgill.ca]
Application Notes and Protocols: Investigating the Effects of Neuromedin C on Insulin Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin C (NMC), a decapeptide originally isolated from the porcine spinal cord, is the mammalian counterpart to amphibian bombesin. It is also known as Gastrin-Releasing Peptide 10 (GRP-10). Extensive research has demonstrated that this compound plays a significant role in various physiological processes, including the regulation of pancreatic exocrine and endocrine secretions. These application notes provide a comprehensive overview of the effects of this compound on insulin release, including detailed experimental protocols and a summary of key quantitative findings. This compound has been shown to stimulate insulin secretion in a dose- and glucose-dependent manner, suggesting its potential as a therapeutic target for modulating insulin release.[1][2] The primary experimental model for these investigations has been the isolated perfused rat pancreas.[1][2]
Data Presentation
The following tables summarize the key quantitative findings on the effects of this compound on insulin release based on available literature.
Table 1: Dose-Dependent Effect of this compound on Insulin Release
| This compound Concentration | Observed Effect on Insulin Release |
| 1 nM | Detectable stimulation of insulin secretion.[1][2] |
| > 1 nM | Dose-dependent increase in insulin secretion.[1][2] |
Note: Specific quantitative values for insulin release (e.g., in ng/mL) are not consistently reported in a standardized format in the cited literature. The data presented here is a qualitative summary of the observed dose-response relationship.
Table 2: Glucose-Dependency of this compound-Induced Insulin Release
| Glucose Concentration | Effect of this compound on Insulin Release |
| Low Glucose | Minimal or no stimulation of insulin release. |
| High Glucose (e.g., 8.3 mM) | Potentiated, more effective stimulation of insulin release.[1][2] |
Table 3: Temporal Dynamics of this compound-Induced Insulin Release
| Perfusion Time with this compound | Observation |
| First 3 minutes | Pronounced insulinotropic effect.[1][2] |
| After 3 minutes (up to 20 min) | The stimulatory effect is limited and diminishes.[1][2] |
Signaling Pathways
This compound is a member of the bombesin-like peptide family and is understood to exert its effects by binding to the Gastrin-Releasing Peptide Receptor (GRP-R), also known as the BB2 receptor. This receptor is a G-protein coupled receptor (GPCR). In the context of pancreatic acinar cells (exocrine function), bombesin-like peptides, including this compound, have been shown to couple to Gq proteins, activating the phospholipase C (PLC) signaling pathway. While the specific downstream signaling cascade for this compound in pancreatic beta-cells is not fully elucidated in the available literature, a putative pathway based on Gq activation in beta-cells is presented below. It is important to distinguish this from the signaling of Neuromedin U, which acts via Gαi/o proteins to suppress insulin secretion.
Caption: Putative signaling pathway of this compound in pancreatic beta-cells.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on insulin release.
Protocol 1: Isolated Perfused Rat Pancreas Assay
This protocol is adapted from methodologies described for studying insulin secretion from the entire, isolated pancreas.[1][3]
1. Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., sodium pentobarbital)
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with 0.2% bovine serum albumin (BSA) and 4.8 mM glucose (basal buffer).
-
KRB buffer with 8.3 mM glucose (stimulatory buffer).
-
This compound stock solution (e.g., 1 µM in distilled water).
-
Perfusion apparatus including a peristaltic pump, oxygenator, and heated chamber (37°C).
-
Surgical instruments for pancreas isolation.
-
Insulin RIA or ELISA kit.
2. Pancreas Isolation:
-
Anesthetize the rat according to approved animal care protocols.
-
Perform a midline laparotomy to expose the abdominal organs.
-
Carefully dissect the pancreas, along with the spleen and duodenum, free from surrounding tissues.
-
Cannulate the celiac artery and the portal vein.
-
Immediately start perfusing the pancreas with oxygenated (95% O2, 5% CO2) basal KRB buffer at a constant flow rate (e.g., 2.5 mL/min).
3. Perfusion Protocol:
-
Place the isolated pancreas in the heated chamber of the perfusion apparatus.
-
Allow the preparation to stabilize by perfusing with basal KRB buffer for a 30-minute equilibration period.
-
Collect effluent samples every 1-2 minutes to establish a baseline insulin secretion rate.
-
Switch the perfusion to the stimulatory KRB buffer (8.3 mM glucose).
-
After a 10-minute stabilization period with the stimulatory buffer, introduce this compound into the perfusion medium at the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Continue the perfusion for 20 minutes, collecting effluent samples at regular intervals (e.g., every minute for the first 5 minutes, then every 2 minutes).
-
At the end of the experiment, switch back to the basal KRB buffer for a washout period.
4. Insulin Measurement:
-
Store the collected effluent samples at -20°C until analysis.
-
Measure the insulin concentration in each sample using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Express the results as insulin secretion rate (e.g., ng/min).
Caption: Experimental workflow for the isolated perfused rat pancreas assay.
Protocol 2: Static Insulin Secretion from Isolated Pancreatic Islets
This protocol allows for the investigation of the direct effects of this compound on pancreatic islets.
1. Materials:
-
Isolated pancreatic islets (from rat or mouse).
-
Krebs-Ringer bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM).
-
KRB buffer with high glucose (e.g., 16.7 mM).
-
This compound stock solution.
-
24-well culture plates.
-
Insulin RIA or ELISA kit.
2. Experimental Procedure:
-
Culture isolated islets overnight to allow for recovery.
-
Hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 24-well plate.
-
Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
Remove the pre-incubation buffer and replace it with fresh low glucose KRB buffer for 30-60 minutes to measure basal insulin secretion. Collect the supernatant.
-
Remove the low glucose buffer and add high glucose KRB buffer containing different concentrations of this compound (e.g., 0, 1, 10, 100 nM).
-
Incubate for 30-60 minutes at 37°C.
-
Collect the supernatant for insulin measurement.
-
(Optional) Add a lysis buffer to the islets to determine the total insulin content.
3. Insulin Measurement:
-
Centrifuge the collected supernatants to remove any cellular debris.
-
Measure the insulin concentration in the supernatants using an RIA or ELISA kit.
-
Normalize the secreted insulin to the total insulin content or the number of islets per well.
Caption: Workflow for static insulin secretion assay from isolated islets.
Conclusion
This compound is a potent, glucose-dependent stimulator of insulin release. The provided application notes and protocols offer a framework for researchers to further investigate the physiological roles of this compound and to explore its potential as a modulator of beta-cell function for therapeutic applications. Further studies are warranted to fully elucidate the downstream signaling cascade in pancreatic beta-cells and to obtain more detailed quantitative data on its insulinotropic effects.
References
- 1. Measurement of Insulin Secretion Using Pancreas Perfusion in the Rodent | Springer Nature Experiments [experiments.springernature.com]
- 2. [Effects of neuromedin B and this compound on insulin release from isolated perfused rat pancreas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Insulin Secretion Using Pancreas Perfusion in the Rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Bombesin Receptor Function with Neuromedin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin C (NMC), a decapeptide originally isolated from porcine spinal cord, is the mammalian ortholog of the amphibian peptide bombesin's C-terminal fragment and is identical to the C-terminal decapeptide of gastrin-releasing peptide (GRP).[1] As a member of the bombesin-like peptide family, this compound is a crucial tool for studying the physiological and pathological roles of bombesin receptors. These G protein-coupled receptors (GPCRs), primarily the GRP-preferring receptor (GRPR or BB2) and the neuromedin B-preferring receptor (NMBR or BB1), are implicated in a variety of biological processes, including smooth muscle contraction, hormone secretion, cell growth, and central nervous system functions.[2] Dysregulation of bombesin receptor signaling is associated with various cancers, making them attractive targets for therapeutic development.[3]
These application notes provide a comprehensive guide for utilizing this compound to investigate bombesin receptor function. This document includes detailed protocols for key in vitro assays, a summary of relevant pharmacological data, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and related peptides at bombesin receptors, compiled from various studies. This data is essential for designing and interpreting experiments.
Table 1: Binding Affinity of this compound and Related Peptides for Bombesin Receptors
| Ligand | Receptor Subtype | Preparation | Radioligand | IC50 (nM) | Reference |
| This compound | GRP-R (BB2) | Rat Pancreatic Membranes | 125I-GRP | 0.4 | [4][5][6] |
| Bombesin | GRP-R (BB2) | Rat Pancreatic Membranes | 125I-GRP | 0.5 | [4][5][6] |
| GRP | GRP-R (BB2) | Rat Pancreatic Membranes | 125I-GRP | 2.6 | [4][5][6] |
| Neuromedin B | GRP-R (BB2) | Rat Pancreatic Membranes | 125I-GRP | 1.8 | [4][5][6] |
| This compound | NMB-R (BB1) | Rat Glioblastoma C-6 Cells | 125I-[Tyr4]bombesin | 210 | [7][8] |
| Neuromedin B | NMB-R (BB1) | Rat Glioblastoma C-6 Cells | 125I-[Tyr4]bombesin | 1.7 | [7][8] |
Table 2: Functional Potency of this compound in Bombesin Receptor-Mediated Responses
| Assay | Response Measured | System | EC50 (nM) | Reference |
| Amylase Secretion | Enzyme Release | Rat Pancreatic Acini | 0.3 | [4][5][6] |
| Inositol Phosphate Production | Second Messenger Accumulation | Rat Pancreatic Acini | 5 | [4][5][6] |
| Calcium Mobilization | Intracellular Ca2+ Increase | Rat Glioblastoma C-6 Cells | ~200 (estimated from IC50) | [7][8] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the primary signaling cascade activated by this compound and a general workflow for investigating bombesin receptor function.
Caption: this compound-activated bombesin receptor signaling pathway.
Caption: Experimental workflow for bombesin receptor investigation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with bombesin receptors.
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for bombesin receptors using a radiolabeled ligand (e.g., 125I-[Tyr4]bombesin or 125I-GRP).
Materials:
-
Cells or tissues expressing bombesin receptors
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, with protease inhibitors)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., 125I-[Tyr4]bombesin)
-
Unlabeled this compound
-
Unlabeled bombesin (for non-specific binding determination)
-
96-well plates
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation (20-50 µg protein).
-
Non-specific Binding (NSB): 50 µL of unlabeled bombesin (1 µM final concentration), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition: 50 µL of unlabeled this compound (at various concentrations, e.g., 10^-12 to 10^-6 M), 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following bombesin receptor activation by this compound using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells expressing bombesin receptors
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence plate reader or microscope with appropriate filters (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Plating: Seed cells onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells, wash once with HBSS, and add the loading buffer.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.
-
Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio (F340/F380).
-
Stimulation: Add this compound at various concentrations to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity at both excitation wavelengths for several minutes to capture the calcium transient.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) over time. The change in this ratio is proportional to the change in intracellular calcium concentration. Plot the peak change in ratio against the log concentration of this compound to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the downstream MAPK signaling pathway by measuring the phosphorylation of ERK1/2 in response to this compound.
Materials:
-
Cells expressing bombesin receptors
-
Serum-free culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluence. Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes). Include an untreated control.
-
Lysis: Place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK using densitometry software. Calculate the ratio of phospho-ERK to total ERK for each sample. Plot the fold change in this ratio against the log concentration of this compound to determine the EC50.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
Troubleshooting & Optimization
Stability of Neuromedin C in different experimental buffers.
Technical Support Center: Neuromedin C Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound (NMC) in common experimental buffers. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a decapeptide with the amino acid sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[1][2] It is the C-terminal decapeptide of Gastrin-Releasing Peptide (GRP) and belongs to the bombesin-like peptide family.[3][4] NMC acts as a potent agonist for the bombesin receptor subtype 2 (BB2), also known as the Gastrin-Releasing Peptide Receptor (GRPR).[3][4] Its activation of this G protein-coupled receptor (GPCR) triggers a variety of physiological responses in the gastrointestinal and central nervous systems.[3][5]
Q2: Which general factors can affect the stability of this compound in my experiments?
A2: Like most peptides, the stability of this compound in a solution is influenced by several factors:
-
Temperature: Higher temperatures accelerate degradation pathways like hydrolysis and oxidation. For long-term storage, lyophilized peptide should be kept at -20°C or -80°C.[6][7]
-
pH: Extreme acidic or basic conditions can lead to peptide cleavage or modifications such as deamidation.[6] Most peptides are most stable within a neutral pH range, typically between 6 and 8.[6]
-
Proteases: If using biological samples (e.g., serum, plasma, cell culture supernatants), endogenous proteases and peptidases can rapidly degrade this compound.
-
Oxidation: The methionine residue in this compound is susceptible to oxidation, which can reduce its biological activity. This is exacerbated by exposure to oxygen.[6]
-
Repeated Freeze-Thaw Cycles: Each cycle can cause peptide aggregation or degradation. It is highly recommended to aliquot peptide solutions upon reconstitution and store them frozen to avoid multiple freeze-thaw cycles.[6][7]
Q3: What type of buffer should I use for my this compound experiments?
A3: The optimal buffer depends on the specific application. Here are some general recommendations:
-
For in vitro functional assays (e.g., receptor binding, cell signaling): A physiological buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4 or HEPES-buffered saline is commonly used. It's crucial to use high-purity water and reagents to avoid contamination with proteases or metal ions.
-
For analytical experiments (e.g., HPLC, MS): Buffers containing volatile salts like ammonium acetate or ammonium formate are preferred as they are compatible with mass spectrometry. The mobile phase often includes acetonitrile and a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[8][9]
Q4: How stable is this compound in serum or plasma?
A4: Peptides like this compound are generally expected to have a short half-life in serum or plasma due to the high concentration of peptidases. For a related peptide, Neuromedin U, the enzyme thrombin was identified as a key factor in its degradation in human serum.[10] If your experiment involves incubation in serum or plasma, it is critical to perform a stability study under your specific conditions or include protease inhibitors if the experimental design allows.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity observed | Peptide Degradation: this compound may have degraded during storage or incubation. | 1. Prepare fresh stock solutions from lyophilized powder stored at -20°C or -80°C.[7]2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]3. Confirm the stability of NMC in your specific experimental buffer and at your incubation temperature by performing a stability assay (see protocol below).4. If using biological fluids, consider adding a broad-spectrum protease inhibitor cocktail. |
| Inconsistent results between experiments | Variable Peptide Concentration: This could be due to inconsistent sample handling, adsorption to surfaces, or partial degradation. | 1. Use low-protein-binding microcentrifuge tubes and pipette tips.[9]2. Ensure the lyophilized peptide is fully dissolved before making aliquots.3. Run a stability check at the start of a new project or when changing experimental conditions (e.g., new buffer lot). |
| Extra peaks in HPLC chromatogram | Degradation Products or Impurities: The peptide may have degraded over time, or the initial sample may contain impurities. | 1. Compare the chromatogram to a freshly prepared standard.2. Use HPLC-MS to identify the mass of the primary peak and any additional peaks to determine if they are degradation products (e.g., oxidized methionine, peptide fragments).[11]3. Review storage and handling procedures to minimize degradation. |
Data on Peptide Stability Factors
| Factor | Condition | General Effect on Peptide Stability |
| Temperature | Storage at 37°C vs. 4°C | Significantly faster degradation at higher temperatures.[6] |
| Freeze-Thaw Cycles | Repeated cycles can lead to aggregation and degradation.[6][7] | |
| pH | pH < 5 | Can cause hydrolysis at aspartic acid residues. |
| pH > 8 | Can cause deamidation of asparagine and glutamine residues.[6] | |
| Buffer Components | Presence of Proteases | Rapid degradation. |
| Presence of Reducing Agents (e.g., DTT) | Can prevent oxidation of methionine. | |
| Presence of Metal Chelators (e.g., EDTA) | Can prevent metal-catalyzed oxidation. |
Experimental Protocols & Visualizations
Protocol: Assessing this compound Stability by RP-HPLC
This protocol provides a framework for determining the stability of this compound in a specific buffer.
1. Materials:
- Lyophilized this compound
- High-purity water (e.g., Milli-Q)
- Experimental buffer of interest (e.g., PBS, pH 7.4)
- Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
2. Procedure:
- Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water. Dilute this stock into your experimental buffer to the final working concentration (e.g., 50 µM).
- Time Zero (T=0) Sample: Immediately after dilution, take an aliquot (e.g., 100 µL) and mix it with an equal volume of quenching solution. This stops degradation and serves as your baseline. Store at 4°C until analysis.
- Incubation: Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).
- Time Points: At various time points (e.g., 1, 4, 8, 24 hours), withdraw additional aliquots, quench them as in the T=0 step, and store at 4°C.
- HPLC Analysis:
- Analyze all samples by RP-HPLC.
- Use a gradient elution method, for example: 5-60% Mobile Phase B over 20 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
- Data Analysis:
- Identify the peak corresponding to intact this compound.
- Calculate the peak area for intact this compound at each time point.
- Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining peptide versus time to determine its stability profile and calculate its half-life (t½) in the tested buffer.
// Node Styles
node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node
start_node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
process_node [shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
io_node [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes
prep [label="Prepare NMC Stock\n& Dilute in Buffer", class="start_node"];
t0 [label="Take T=0 Aliquot\n& Quench Reaction", class="process_node"];
incubate [label="Incubate Solution\nat Test Temperature", class="process_node"];
timepoint [label="Withdraw Aliquot\nat Time Point (Tx)", class="process_node"];
quench_tx [label="Quench Tx Aliquot", class="process_node"];
last_point [label="Last Time Point?", class="decision_node"];
analyze [label="Analyze All Samples\nby RP-HPLC", class="io_node"];
calculate [label="Calculate % Remaining\n& Determine Half-Life", class="end_node"];
// Edges
prep -> t0;
t0 -> incubate;
incubate -> timepoint;
timepoint -> quench_tx;
quench_tx -> last_point;
last_point -> timepoint [label=" No"];
last_point -> analyze [label=" Yes"];
analyze -> calculate;
}
This compound Signaling Pathway
This compound exerts its effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR or BB2), a Gq protein-coupled receptor. This initiates a signaling cascade that leads to increased intracellular calcium and activation of Protein Kinase C (PKC).[4]
References
- 1. NMR structure of this compound, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin-releasing peptide and this compound [perskuleuven.be]
- 4. Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of synthetic this compound, a decapeptide of gastrin-releasing peptide (GRP [18-27]), on blood flow and exocrine secretion of the pancreas in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptidesuk.com [peptidesuk.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of a degrading enzyme in human serum that hydrolyzes a C-terminal core sequence of neuromedin U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
Optimizing Neuromedin C Dosage for In Vivo Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of Neuromedin C (NMC) in in-vivo experiments. This compound, a decapeptide originally isolated from porcine spinal cord, is a member of the bombesin-like peptide family known to influence various physiological processes, including feeding behavior, pancreatic secretion, and smooth muscle contraction.[1][2] Proper dosage is critical for obtaining valid and reproducible experimental results while ensuring animal welfare. This guide offers a comprehensive overview of recommended dosage ranges, administration protocols, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound acts as an agonist for bombesin receptors, which are G protein-coupled receptors (GPCRs).[3] Specifically, it couples to Gq/11-type G proteins.[4][5] Upon binding, it activates the phosphoinositide signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), which in turn mediate the downstream physiological effects of this compound.[6]
Q2: What are the known in-vivo effects of this compound at different doses?
A2: The observed effects of this compound are dose-dependent and vary with the route of administration. For instance, intracerebral microinjections in rats have been shown to suppress feeding behavior at doses of 15 ng and 30 ng, while a 60 ng dose was found to be ineffective.[3] Intravenous administration of graded doses in dogs has been reported to increase systemic blood pressure and pancreatic protein output. The related peptide, Neuromedin U, has been shown to reduce food intake in mice when administered intraperitoneally at doses of 0.3, 1, 3, and 10 mg/kg.[7]
Q3: How should I prepare and store this compound for in-vivo injection?
A3: this compound is typically supplied as a lyophilized powder. For reconstitution, sterile distilled water or acetonitrile can be used to create a stock solution.[8] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C to maintain stability and prevent repeated freeze-thaw cycles.[8][9] On the day of the experiment, the required aliquot can be thawed and further diluted to the desired concentration using a sterile, physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect at the expected dose. | - Incorrect dosage calculation: Double-check all calculations for dose per body weight and dilution factors.- Peptide degradation: Ensure proper storage and handling of the this compound stock and working solutions. Avoid multiple freeze-thaw cycles.- Suboptimal administration: Verify the administration technique (e.g., proper placement for intracerebral injections, successful intravenous cannulation).- Animal strain/species differences: Response to this compound can vary. Consider conducting a dose-response study in your specific animal model. | |
| High variability in experimental results. | - Inconsistent administration: Standardize the injection procedure, including volume, speed of injection, and time of day.- Animal stress: Handle animals gently and allow for an acclimatization period before the experiment to minimize stress-induced physiological changes.- Solution instability: Prepare fresh working solutions for each experiment from frozen aliquots. | |
| Adverse effects or toxicity observed. | - Dosage is too high: Immediately reduce the dosage. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model, as LD50 data for this compound is not readily available.- Vehicle-related toxicity: Ensure the vehicle is sterile, pyrogen-free, and administered at an appropriate volume for the animal's size. Include a vehicle-only control group in your experimental design. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a related peptide, Neuromedin U, to guide initial dose selection.
Table 1: In Vivo Dosage of this compound
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Rat | Intracerebral (amygdala) | 15 - 30 ng | Suppression of liquid food consumption | [3] |
| Rat | Intracerebral (amygdala) | 60 ng | Ineffective in suppressing food consumption | [3] |
| Dog | Intravenous | Graded doses | Increased systemic blood pressure and pancreatic protein output |
Table 2: In Vivo Dosage of Neuromedin U (a related peptide)
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Mouse | Intraperitoneal (IP) | 0.3 - 10 mg/kg | Dose-dependent reduction in food intake | [7] |
| Mouse | Intraperitoneal (IP) | 300 µg/kg | Reduction in food intake | [10] |
| Rat | Intrathecal | 0.4 - 4.0 nmol | Dose-dependent decrease in mechanical and thermal withdrawal thresholds | [11] |
Experimental Protocols
1. Intracerebral Microinjection in Rats (Example)
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile artificial cerebrospinal fluid (aCSF) to a stock concentration of 1 µg/µL.
-
On the day of surgery, dilute the stock solution with aCSF to the desired final concentrations (e.g., 15 ng/µL, 30 ng/µL).
-
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., amygdala).
-
Lower a microinjection cannula to the precise stereotaxic coordinates.
-
-
Microinjection:
-
Infuse a small volume (e.g., 0.5 - 1.0 µL) of the this compound solution or vehicle control over a period of 1-2 minutes.
-
Leave the cannula in place for an additional 1-2 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the incision and provide appropriate post-operative analgesia and care.
-
Monitor the animal for recovery and subsequent behavioral or physiological changes.
-
2. Intraperitoneal Injection in Mice (General Protocol)
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile saline (0.9% NaCl) to a stock concentration.
-
Dilute the stock solution with sterile saline to the final desired concentration, ensuring the final injection volume is appropriate for the mouse's weight (typically 5-10 mL/kg).
-
-
Injection Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution smoothly.
-
-
Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Observe for the expected physiological or behavioral effects at predetermined time points.
-
Visualizing Key Processes
To further aid in experimental design and troubleshooting, the following diagrams illustrate the this compound signaling pathway, a general experimental workflow, and a logical troubleshooting sequence.
References
- 1. This compound: a bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoreactive neuromedin B and this compound: distribution and molecular heterogeneity in rat and human tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound microinjected into the amygdala inhibits feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling and ligand binding by recombinant neuromedin U receptors: evidence for dual coupling to Galphaq/11 and Galphai and an irreversible ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into the peptide selectivity and activation of human neuromedin U receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. abbiotec.com [abbiotec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pro-nociceptive effects of neuromedin U in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Neuromedin C antibody cross-reactivity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cross-reactivity issues with Neuromedin C antibodies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential cross-reactants?
A1: this compound (NMC) is a ten-amino-acid neuropeptide with the sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[1][2][3][4] It is also known as Gastrin-Releasing Peptide (GRP) (18-27), as it comprises the C-terminal portion of GRP.[1][4] NMC belongs to the bombesin-like family of peptides.[4][5]
Due to high sequence homology, antibodies raised against this compound may cross-react with other members of the bombesin family, particularly Neuromedin B (NMB). The degree of cross-reactivity often depends on the sequence similarity of the epitope recognized by the antibody.
Q2: How can I predict potential cross-reactivity of my this compound antibody?
A2: A common method to predict antibody cross-reactivity is to perform a sequence alignment of the immunizing peptide (this compound) with other related proteins. A sequence homology of 75% or higher is often predictive of potential cross-reactivity. Tools like NCBI-BLAST can be used for this purpose. Polyclonal antibodies may have a higher likelihood of cross-reactivity as they recognize multiple epitopes.
Q3: What are the first steps I should take if I suspect my this compound antibody is showing non-specific binding?
A3: If you suspect non-specific binding, first review your experimental protocol, paying close attention to blocking steps, antibody concentrations, and washing procedures.[6][7][8] Running appropriate controls is crucial. This includes a negative control (without the primary antibody) to check for secondary antibody non-specificity, and a positive control with a known source of this compound.
Troubleshooting Guide
Issue: Unexpected bands in Western Blot or non-specific staining in Immunohistochemistry (IHC).
This is a common issue that can arise from several sources. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for antibody non-specific staining.
Data Presentation
Potential Cross-Reactivity Based on Sequence Homology
Antibodies generated against small peptides like this compound can potentially cross-react with other peptides sharing sequence similarity, especially at the C-terminus. Below is a comparison of this compound with Neuromedin B.
| Peptide Name | Sequence | Sequence Homology to this compound |
| This compound | G N H W A V G H L M -NH2 | 100% |
| Neuromedin B | G N L W A T G H F M -NH2 | 70% |
Note: Homology is calculated based on direct amino acid matches. The C-terminal methionine (M) is conserved, which can be a key part of the epitope.
Experimental Protocols
Protocol 1: Peptide Blocking Assay for Antibody Specificity
A peptide blocking (or absorption) assay is a crucial control to confirm the specificity of an antibody.[1][9] By pre-incubating the antibody with the immunizing peptide, specific binding to the target protein in the sample should be blocked.
Materials:
-
This compound antibody
-
This compound blocking peptide
-
Your chosen assay buffer (e.g., PBS with 1% BSA for IHC)
-
Two identical samples for testing
Procedure:
-
Antibody and Peptide Preparation: Determine the optimal dilution of your primary antibody for your experiment. Prepare enough diluted antibody for two identical experiments.
-
Control and Blocked Antibody Solutions:
-
Tube 1 (Control): Add the diluted this compound antibody to the assay buffer.
-
Tube 2 (Blocked): Add the diluted this compound antibody to the assay buffer. Then, add the this compound blocking peptide at a 5-10 fold excess by weight compared to the antibody.
-
-
Incubation: Incubate both tubes for 2 hours at room temperature or overnight at 4°C with gentle agitation. This allows the blocking peptide to bind to the antibody's antigen-binding sites in Tube 2.
-
Staining: Proceed with your standard experimental protocol (e.g., Western Blot or IHC), using the "Control" antibody solution on one sample and the "Blocked" antibody solution on the other.
-
Analysis: Compare the results. A significant reduction or complete absence of signal in the sample treated with the "Blocked" antibody solution confirms the specificity of the antibody for this compound.[10]
Protocol 2: Western Blot for Specificity Validation
Materials:
-
Protein lysates from a positive control (e.g., cells overexpressing this compound or a relevant tissue) and a negative control.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary this compound antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation & Electrophoresis: Prepare protein lysates and run 20-30 µg of protein per lane on an SDS-PAGE gel.[11] Include a protein ladder.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody (at its optimal dilution in blocking buffer) overnight at 4°C with gentle shaking.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. A specific band at the expected molecular weight of the this compound precursor (pro-GRP) in the positive control lane and its absence in the negative control lane indicates antibody specificity.
Signaling Pathway
This compound exerts its effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR).[13][14] This initiates a signaling cascade that leads to various cellular responses.
Caption: this compound signaling pathway via the GRPR receptor.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. abbiotec.com [abbiotec.com]
- 3. This compound | C50H73N17O11S | CID 5486814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: a bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qyaobio.com [qyaobio.com]
- 6. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consequence of gastrin-releasing peptide receptor activation in a human colon cancer cell line: a proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrin-Releasing Peptide Receptor Targeting in Cancer Treatment: Emerging Signaling Networks and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuromedin U, a Key Molecule in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Frontiers | Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target [frontiersin.org]
- 14. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Neuromedin C Experimental Integrity
Welcome to the technical support center for researchers working with Neuromedin C. This resource provides essential guidance on preventing the degradation of this compound during your experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity over the course of my experiment. What are the likely causes?
A1: Degradation of this compound by proteases is a primary cause of activity loss. Peptides are susceptible to cleavage by various proteases present in experimental samples, such as cell lysates, tissue homogenates, or serum. Another potential issue is the physical instability of the peptide, including adsorption to surfaces or aggregation. Proper storage and handling are crucial to mitigate these factors.
Q2: What is the primary degradation pathway for this compound?
A2: While direct studies on this compound are limited, research on the structurally related peptide Neuromedin U (NMU) provides strong evidence for a key degradation pathway. Thrombin, a serine protease, has been shown to cleave the C-terminal amide bond of NMU.[1][2][3] Given the conserved C-terminal sequence, it is highly probable that this compound is also susceptible to degradation by thrombin. Additionally, aminopeptidases can degrade neuropeptides by cleaving N-terminal amino acids.[4]
Q3: How should I store my this compound to maintain its stability?
A3: Lyophilized this compound peptide should be stored at -20°C or -80°C.[5] Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[5] The product is often hygroscopic and should be protected from light.[5]
Q4: What is the best way to reconstitute lyophilized this compound?
A4: For solutions up to 2 mg/ml, distilled water is a suitable solvent.[5] For higher concentrations, acetonitrile is recommended.[5] Ensure the peptide is fully dissolved before use.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays (e.g., smooth muscle contraction).
-
Possible Cause: Degradation of this compound by endogenous proteases in the tissue preparation.
-
Troubleshooting Steps:
-
Incorporate a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your assay buffer. See the recommended cocktail composition in the "Experimental Protocols" section below.
-
Use a Specific Thrombin Inhibitor: Based on evidence from related peptides, consider adding a specific thrombin inhibitor like argatroban to your buffer.[1][2]
-
Maintain Low Temperatures: Keep all tissue preparations and solutions on ice as much as possible to reduce enzymatic activity.
-
Minimize Incubation Times: Reduce the time between tissue preparation and the start of the assay to limit the window for proteolytic degradation.
-
Issue 2: Loss of this compound signal in mass spectrometry analysis.
-
Possible Cause: Degradation during sample preparation or ionization suppression.
-
Troubleshooting Steps:
-
Immediate Protease Inhibition: Add a protease inhibitor cocktail to your sample immediately upon collection.
-
Acidification: Acidify your sample with an appropriate acid (e.g., trifluoroacetic acid - TFA) to a pH of 2-3 to inactivate most proteases.
-
Rapid Processing: Process your samples as quickly as possible, keeping them at low temperatures throughout.
-
Desalting: Use a C18 desalting column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Quantitative Data
The stability of neuropeptides in biological matrices can be significantly enhanced with the use of protease inhibitors. The following table summarizes stability data for a related peptide, a Neuromedin U antagonist, in human serum, which provides a strong indication of the expected stability for this compound under similar conditions.
| Condition | Peptide | Matrix | Half-life (t½) | % Recovery after 120 min | Reference |
| No Inhibitor | NMU Antagonist (9a) | 25% Human Serum | 5.0 min | Not Reported | [2] |
| With Argatroban (30 µM) | NMU Antagonist (9a) | 25% Human Serum | Not Reported | 97.0 ± 2.6% | [1] |
| No Inhibitor | Peptide S4 | 25% Human Serum | 1.9 min | Not Reported | [2] |
| Thrombin Activation Suppressed | NMU Antagonist (9a) | 25% Human Plasma | Not Reported | 96.7 ± 3.1% | [2] |
Experimental Protocols
Protocol 1: Recommended Protease Inhibitor Cocktail for this compound Experiments
For general protection against a wide range of proteases, the following cocktail can be prepared and added to your experimental buffers at a 1:100 dilution.
| Inhibitor | Target Protease Class | Stock Concentration | Final Concentration |
| AEBSF | Serine Proteases | 100 mM in Water | 1 mM |
| Aprotinin | Serine Proteases | 0.5 mM in Water | 5 µM |
| Bestatin | Aminopeptidases | 1 mM in Methanol | 10 µM |
| E-64 | Cysteine Proteases | 1 mM in DMSO | 10 µM |
| Leupeptin | Serine and Cysteine Proteases | 1 mM in Water | 10 µM |
| Pepstatin A | Aspartic Proteases | 1 mM in DMSO | 10 µM |
| EDTA | Metalloproteases | 0.5 M in Water (pH 8.0) | 5 mM |
| Argatroban | Thrombin (Serine Protease) | 3 mM in DMSO | 30 µM |
Note: Stock solutions should be stored at -20°C. Some inhibitors may have limited stability in aqueous solutions; it is recommended to add them to the working buffer immediately before use.
Protocol 2: Smooth Muscle Contraction Assay
This protocol is adapted from established methods for studying the contractile effects of neuropeptides on isolated smooth muscle tissue.[6][7][8]
-
Tissue Preparation:
-
Euthanize the animal model (e.g., rat, guinea pig) according to approved institutional guidelines.
-
Dissect the desired smooth muscle tissue (e.g., stomach fundus, ileum, uterus) and place it in ice-cold Krebs-Henseleit or Tyrode's solution.[6]
-
Prepare tissue strips of appropriate dimensions (e.g., 2 x 7 mm).[6]
-
-
Assay Setup:
-
Mount the tissue strips in an organ bath containing the appropriate physiological salt solution, maintained at 32-37°C and continuously gassed with 95% O₂ and 5% CO₂.[6]
-
Apply a baseline tension (e.g., 0.3 g) and allow the tissue to equilibrate for at least 90 minutes, with regular washes every 15-20 minutes.[6]
-
Add the recommended protease inhibitor cocktail (Protocol 1) to the organ bath solution.
-
-
Experimental Procedure:
-
Record the baseline contractile activity.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.
-
Record the changes in muscle tension using an isometric force transducer.
-
-
Data Analysis:
-
Measure the peak contractile response at each concentration of this compound.
-
Normalize the responses to a maximal contraction induced by a standard agonist (e.g., KCl).
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow for Preventing this compound Degradation
Caption: Workflow for minimizing peptide degradation.
Logical Relationship of Degradation and Prevention
Caption: Protease action and inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a degrading enzyme in human serum that hydrolyzes a C-terminal core sequence of neuromedin U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological role and degradation processes of neuromedin N in the gastrointestinal tract: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abbiotec.com [abbiotec.com]
- 6. Species-dependent smooth muscle contraction to Neuromedin U and determination of the receptor subtypes mediating contraction using NMU1 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-dependent smooth muscle contraction to Neuromedin U and determination of the receptor subtypes mediating contraction using NMU1 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Synthetic Neuromedin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of synthetic Neuromedin C.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what are its basic properties?
A1: Synthetic this compound is a decapeptide, a short chain of ten amino acids, with the sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[1][2][3][4] It is a bombesin-like peptide that has been identified in the porcine spinal cord and is the carboxy-terminal subsequence of gastrin-releasing peptide (GRP) [18-27].[3][4] It is involved in various physiological processes, including stimulating the release of gastrointestinal hormones and acting as a neuromediator.[2][5]
Q2: I'm having trouble dissolving my lyophilized synthetic this compound. What is the first step I should take?
A2: Before attempting to dissolve the entire sample, it is highly recommended to test the solubility with a small aliquot.[6][7] Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of moisture, which can affect stability.[7][8] Start with the simplest and most biologically compatible solvent first, which is typically sterile, distilled water or a common buffer like phosphate-buffered saline (PBS) at a neutral pH.[6][7][9]
Q3: My synthetic this compound did not dissolve in water. What should I try next?
A3: The solubility of a peptide is largely determined by its amino acid composition and overall charge. To determine the best solvent, it's helpful to first calculate the overall charge of this compound.
-
Acidic residues (negative charge): D, E, and the C-terminal COOH
-
Basic residues (positive charge): R, K, H, and the N-terminal NH2
-
Hydrophobic uncharged residues: F, I, L, M, V, W, Y
-
Uncharged polar residues: G, A, S, T, C, N, Q, P, and C-terminal amidation (amide)
The sequence of this compound is Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2. It has two histidine (H) residues which are basic. Therefore, this compound is a basic peptide. For basic peptides that are insoluble in water, the next step is to try a dilute acidic solution, such as 10% acetic acid.[6][9]
Q4: What if acidic and basic solutions don't work for my peptide?
A4: If your peptide is neutral or highly hydrophobic and does not dissolve in acidic or basic solutions, you may need to use an organic co-solvent.[7][9] Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).[7][8][9] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[10] Be aware that organic solvents may not be suitable for all experimental applications, especially cell-based assays where concentrations of DMSO should generally be kept below 1%.[9][10]
Q5: I've dissolved my this compound, but it seems to be aggregating or precipitating out of solution. What can I do?
A5: Peptide aggregation can be a significant issue, leading to poor solubility and loss of biological activity.[11] Here are a few strategies to address aggregation:
-
Sonication: Brief periods of sonication can help to break up aggregates and improve dissolution.[6][7]
-
Gentle Warming: Carefully warming the solution to less than 40°C may increase solubility.[8][12]
-
Denaturing Agents: For peptides that are prone to forming strong intermolecular hydrogen bonds, the addition of denaturing agents like 6M guanidine hydrochloride or 8M urea can be effective.[7][10] However, these are harsh conditions and may not be compatible with many biological assays.
Troubleshooting Guide
Initial Solubility Testing Workflow
This workflow provides a systematic approach to finding a suitable solvent for synthetic this compound.
Caption: A step-by-step workflow for dissolving synthetic this compound.
Quantitative Data on this compound Solubility
| Solvent/Solution | Maximum Recommended Concentration | Notes |
| Distilled Water | Up to 2 mg/mL | This is a good starting point for initial solubility tests.[2] |
| Acetonitrile | Recommended if water fails | Often used for hydrophobic peptides and is compatible with HPLC.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A formulation suitable for in vivo studies.[13] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Another option for in vivo applications, using a cyclodextrin to improve solubility.[13] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A lipid-based formulation for potential sustained release.[13] |
Experimental Protocols
Protocol 1: Basic Protocol for Solubilization in Aqueous Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[7]
-
Add the desired amount of sterile distilled water or PBS (pH 7.4) to achieve the target concentration.
-
Vortex the solution gently.
-
If the peptide does not dissolve completely, apply sonication in a water bath for 10-20 second intervals.[7]
-
Visually inspect the solution for clarity. A clear solution indicates complete dissolution.
-
Before use in assays, it is recommended to centrifuge the peptide solution to pellet any undissolved material.[12]
Protocol 2: Solubilization of this compound using an Acidic Solution
-
Follow steps 1 and 2 from Protocol 1.
-
Attempt to dissolve the peptide in sterile distilled water first.
-
If solubility is poor, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[6]
-
Once dissolved, you can dilute the solution with your desired buffer to the final concentration. Be mindful of the final pH of your solution.
-
For cell culture experiments, ensure the final pH is adjusted to a physiological range.
Protocol 3: Solubilization of Highly Hydrophobic Peptides using Organic Solvents
-
Follow steps 1 and 2 from Protocol 1.
-
Add a minimal volume of 100% DMSO (or DMF/ACN) to the lyophilized peptide. For example, for 1 mg of peptide, start with 20-30 µL of DMSO.[10]
-
Vortex until the peptide is completely dissolved.
-
Slowly add the dissolved peptide solution dropwise to a stirring aqueous buffer to reach the desired final concentration.[10]
-
If the solution becomes turbid, you have exceeded the solubility limit in that aqueous/organic mixture.[12]
This compound Signaling Pathway
This compound, being a bombesin-like peptide, is known to exert its effects by binding to G protein-coupled receptors (GPCRs) on the cell surface. This binding initiates a cascade of intracellular signaling events.
Caption: The signaling cascade initiated by this compound binding to its GPCR.
References
- 1. This compound | C50H73N17O11S | CID 5486814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abbiotec.com [abbiotec.com]
- 3. This compound: a bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. qyaobio.com [qyaobio.com]
- 6. biocat.com [biocat.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. jpt.com [jpt.com]
- 10. lifetein.com [lifetein.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. medchemexpress.com [medchemexpress.com]
Addressing off-target effects of Neuromedin C in cell culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuromedin C in cell culture. The information is designed to help address specific issues related to potential off-target effects and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (NMC) is a decapeptide originally isolated from porcine spinal cord.[1] It is the C-terminal decapeptide of gastrin-releasing peptide (GRP) and belongs to the bombesin-like peptide family.[1][2] Its primary mechanism of action is through the activation of the GRP receptor (GRPR), also known as the BB2 receptor, a G-protein coupled receptor (GPCR).[3][4] Upon binding, it stimulates various physiological responses, including smooth muscle contraction, exocrine and endocrine secretions, and cell growth.[5][6]
Q2: What are the potential sources of off-target effects when using this compound in cell culture?
Potential sources of off-target effects of this compound can be categorized as follows:
-
Receptor Cross-Reactivity: this compound can bind to and activate other members of the bombesin receptor family, primarily the Neuromedin B receptor (NMBR or BB1), albeit with different potencies.[3][4][7] This is a common cause of off-target signaling.
-
Peptide Degradation: Peptides like this compound can be susceptible to degradation by proteases present in cell culture media, especially when supplemented with serum.[8] Degradation products may have altered activity or bind to unintended targets.
-
Non-Specific Binding: At high concentrations, this compound might non-specifically interact with other cell surface molecules or receptors, leading to unintended cellular responses.
-
Activation of Non-Canonical Pathways: While the primary signaling is through Gq-PLC activation, high concentrations or specific cellular contexts might lead to the activation of other signaling pathways.
Q3: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity. Consider the following strategies:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of this compound that elicits the desired on-target effect.
-
Employ Receptor-Specific Antagonists: Use antagonists specific for the GRP receptor to confirm that the observed effect is mediated by this receptor. Conversely, using a Neuromedin B receptor antagonist can help rule out off-target effects through that receptor.
-
Utilize Control Peptides: Include a scrambled or inactive version of the this compound peptide as a negative control to account for non-specific peptide effects.
-
Optimize Cell Culture Conditions: Minimize the use of serum if possible, or use heat-inactivated serum to reduce protease activity. Consider serum-free media formulations for critical experiments.
-
Confirm On-Target Engagement: Whenever possible, use techniques like receptor knockdown (e.g., siRNA or CRISPR) to confirm that the observed cellular response is dependent on the presence of the GRP receptor.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during cell culture experiments with this compound.
Problem 1: Inconsistent or unexpected cellular responses.
Q: My cells are showing a response to this compound that is not consistent with GRP receptor activation, or the response varies between experiments. What could be the cause?
A: Inconsistent or unexpected responses can stem from several factors. Here’s a troubleshooting workflow:
Troubleshooting Workflow for Inconsistent Responses
A workflow for troubleshooting inconsistent cellular responses.
-
Step 1: Verify Peptide Integrity and Concentration:
-
Action: Confirm the correct storage of your this compound stock (-20°C or -80°C).[9] Prepare fresh dilutions for each experiment from a concentrated stock to avoid degradation from repeated freeze-thaw cycles. Verify the accuracy of your dilution calculations.
-
-
Step 2: Confirm GRP Receptor Expression:
-
Action: Ensure your cell line expresses the GRP receptor at sufficient levels. Use techniques like RT-qPCR, Western blot, or flow cytometry to quantify receptor expression. Receptor levels can change with passage number.
-
-
Step 3: Investigate Off-Target Receptor Activation:
-
Action: Use a specific GRP receptor antagonist to see if it blocks the observed response. If the response persists, it may be an off-target effect. Consider using a Neuromedin B receptor antagonist as well, given the potential for cross-reactivity.
-
-
Step 4: Assess Peptide Stability:
-
Action: The stability of peptides in cell culture media can vary.[8] Perform a peptide stability assay (see Experimental Protocols) to determine the half-life of this compound in your specific experimental conditions.
-
-
Step 5: Optimize Assay Conditions:
-
Action: Factors like cell density, serum concentration, and incubation time can all influence the cellular response. Ensure these parameters are consistent across experiments.
-
Problem 2: Higher than expected EC50 value.
Q: The concentration of this compound required to elicit a half-maximal response (EC50) is much higher than reported in the literature. What could be the reason?
A: A high EC50 value can indicate several issues:
| Potential Cause | Suggested Action |
| Peptide Degradation | Perform a peptide stability assay. If degradation is confirmed, consider using protease inhibitors or a more stable analog. |
| Low Receptor Expression | Quantify GRP receptor expression in your cell line. If low, consider using a cell line with higher expression or overexpressing the receptor. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the response at low peptide concentrations. Optimize assay parameters like incubation time and reagent concentrations. |
| Incorrect Buffer/Media Conditions | Check the pH and composition of your assay buffer. Components in the media could interfere with peptide-receptor binding. |
Problem 3: High background or non-specific effects.
Q: I am observing a cellular response even in the absence of this compound or with control peptides. How can I reduce this background?
A: High background can mask the true on-target effect.
| Potential Cause | Suggested Action |
| Serum Components | If using serum, it may contain factors that activate similar signaling pathways. Reduce serum concentration or use serum-free media for the assay. |
| Cell Health | Stressed or unhealthy cells can exhibit non-specific responses. Ensure optimal cell culture conditions and use cells at a consistent and appropriate passage number. |
| Reagent Contamination | Ensure all reagents and buffers are free of contaminants that might trigger a cellular response. |
| "Sticky" Peptide | Some peptides can adhere to plasticware. Consider using low-adhesion microplates. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Binding
This protocol is designed to assess whether this compound competes with a known ligand for binding to a suspected off-target receptor.
Materials:
-
Cell membranes from cells expressing the suspected off-target receptor.
-
Radiolabeled ligand for the suspected off-target receptor.
-
Unlabeled this compound.
-
Unlabeled ligand for the suspected off-target receptor (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of unlabeled this compound and the unlabeled off-target ligand in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-Specific Binding (NSB): A high concentration of the unlabeled off-target ligand.
-
Competition: Serial dilutions of unlabeled this compound.
-
-
Add the radiolabeled ligand at a fixed concentration (typically at or below its Kd) to all wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid and count the radioactivity.
-
Analyze the data to determine if this compound displaces the radiolabeled ligand, indicating binding to the off-target receptor.
Competitive Binding Assay Workflow
Workflow for a competitive radioligand binding assay.
Protocol 2: FRET-Based GPCR Activation Assay
This protocol uses Förster Resonance Energy Transfer (FRET) to monitor the activation of a suspected off-target GPCR in live cells upon this compound stimulation.[10][11][12]
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently co-transfected with:
-
The suspected off-target GPCR.
-
A FRET-based biosensor for G-protein activation (e.g., a Gα subunit tagged with a FRET donor and a Gγ subunit tagged with a FRET acceptor).
-
-
This compound.
-
A known agonist for the suspected off-target GPCR (positive control).
-
A known antagonist for the suspected off-target GPCR (for confirming specificity).
-
Live-cell imaging buffer (e.g., HBSS).
-
A fluorescence microscope equipped for FRET imaging.
Procedure:
-
Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.
-
Replace the culture medium with live-cell imaging buffer.
-
Mount the dish on the microscope stage and acquire a baseline FRET signal.
-
Add this compound at various concentrations and monitor the change in the FRET ratio over time. An increase or decrease in the FRET ratio (depending on the biosensor design) indicates G-protein activation.
-
As a positive control, stimulate the cells with the known agonist for the off-target receptor.
-
To confirm specificity, pre-incubate the cells with the specific antagonist before adding this compound.
Protocol 3: LC-MS/MS for Peptide Stability Assessment
This protocol uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the degradation of this compound in cell culture media over time.[13][14][15]
Materials:
-
This compound.
-
Cell culture medium (with and without serum, and with and without cells).
-
A stable isotope-labeled version of this compound or another suitable internal standard.
-
LC-MS/MS system.
-
Sample preparation reagents (e.g., protein precipitation solution like acetonitrile).
Procedure:
-
Spike this compound and the internal standard into the cell culture media under different conditions (e.g., media alone, media with serum, media with cells).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect an aliquot of the media.
-
Stop the degradation by adding a protein precipitation solution and centrifuging to remove proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact this compound remaining.
-
Calculate the half-life of this compound in each condition.
Signaling Pathways
This compound primarily signals through the GRP receptor, which couples to Gαq/11 G-proteins. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
On-Target this compound Signaling Pathway
References
- 1. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of synthetic this compound, a decapeptide of gastrin-releasing peptide (GRP [18-27]), on blood flow and exocrine secretion of the pancreas in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bombesin-like peptides and associated receptors within the brain: distribution and behavioral implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and function of bombesin-like peptides and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two distinct receptor subtypes for mammalian bombesin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acb.org.uk [acb.org.uk]
- 10. Imaging of Genetically Encoded FRET-Based Biosensors to Detect GPCR Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 12. Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improving the LC-MS/MS analysis of neuromedin U-8 and neuromedin S by minimizing their adsorption behavior and optimizing UHPLC and MS parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for Neuromedin C receptor binding assays.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Neuromedin C (NMC) receptor binding assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the receptors for this compound?
A1: this compound (NMC), a decapeptide, is a member of the bombesin-like peptide family. It primarily interacts with two G protein-coupled receptors (GPCRs): Neuromedin U Receptor 1 (NMUR1) and Neuromedin U Receptor 2 (NMUR2). These receptors are also the targets for Neuromedin U (NMU) and Neuromedin S (NMS).
Q2: Which radioligand is commonly used for NMC receptor binding assays?
A2: While a radiolabeled version of this compound can be used, it is also common to use radiolabeled Neuromedin U (e.g., [125I]-NMU or [3H]-NMU) in competition binding assays to characterize the binding of unlabeled NMC and other compounds. This is because NMU and NMC share the same receptors.
Q3: What are the typical G protein signaling pathways activated by NMC receptors?
A3: Both NMUR1 and NMUR2 are known to couple to multiple G protein families. Primarily, they signal through Gαq/11, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium.[1] They can also couple to Gαi, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q4: What are the key parameters obtained from NMC receptor binding assays?
A4: The primary parameters determined are:
-
Kd (Equilibrium Dissociation Constant): A measure of the radioligand's binding affinity. A lower Kd indicates higher affinity. This is determined from saturation binding experiments.[3]
-
Bmax (Maximum Receptor Density): Represents the total number of binding sites in the sample. This is also determined from saturation binding experiments.[3]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand. This is determined from competition binding experiments.[4]
-
Ki (Inhibition Constant): An estimate of the binding affinity of the unlabeled drug, calculated from the IC50 value and the Kd of the radioligand using the Cheng-Prusoff equation.[4]
Troubleshooting Guide
This section addresses common issues encountered during this compound receptor binding assays in a question-and-answer format.
Q: Why is my non-specific binding so high?
A: High non-specific binding (NSB) can obscure the specific binding signal and is a common issue in radioligand binding assays.[5]
-
Potential Cause: The radioligand is hydrophobic and sticking to non-receptor components like lipids, proteins, or the filter membrane.[5]
-
Solution: Incorporate a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer to reduce non-specific interactions. You can also try adding salts or detergents to the wash buffer. Coating the filter plates with a solution like 0.5% polyethyleneimine (PEI) can also be effective.
-
-
Potential Cause: The concentration of the radioligand is too high.
-
Solution: Use a radioligand concentration at or below its Kd value for competition assays.[5] For saturation assays, ensure you have a wide range of concentrations, but be aware that NSB will increase with concentration.
-
-
Potential Cause: Inadequate washing during filtration.
-
Solution: Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[6]
-
-
Potential Cause: The amount of membrane protein in the assay is too high.
-
Solution: Titrate the amount of membrane protein to find the optimal concentration that gives a good specific binding signal without excessive NSB. A typical starting range is 20-50 µg of protein per well.
-
Q: I am observing very low or no specific binding. What could be the issue?
A: A lack of a clear specific binding signal can be due to several factors.
-
Potential Cause: Degradation of the peptide ligand (NMC or radiolabeled peptide).
-
Solution: Peptides are susceptible to degradation by proteases. Prepare fresh ligand solutions for each experiment. Consider including a cocktail of protease inhibitors in your assay buffer. Store peptide stocks at -20°C or -80°C.
-
-
Potential Cause: The receptor integrity is compromised.
-
Solution: Ensure that the cell membranes expressing the NMC receptors have been prepared correctly and stored at -80°C. Avoid repeated freeze-thaw cycles. You can verify receptor expression using methods like Western blotting.
-
-
Potential Cause: The incubation time is not sufficient to reach equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for binding to reach a steady state.
-
-
Potential Cause: The assay conditions are not optimal.
-
Solution: Optimize the pH and ionic strength of your assay buffer. Also, confirm that the incubation temperature is appropriate; while room temperature or 37°C can accelerate binding, lower temperatures (e.g., 4°C) can sometimes reduce non-specific binding and peptide degradation.[7]
-
Q: My data is not reproducible between experiments. What should I check?
A: Poor reproducibility can stem from variability in reagents, technique, or cell preparations.
-
Potential Cause: Inconsistent cell membrane preparation.
-
Solution: Standardize your cell culture and membrane preparation protocol. Ensure that the protein concentration of your membrane preparations is accurately determined and consistent across batches.
-
-
Potential Cause: Pipetting errors, especially with small volumes.
-
Solution: Use calibrated pipettes and be meticulous with your pipetting technique. For serial dilutions, ensure thorough mixing at each step.
-
-
Potential Cause: Instability of the radioligand or unlabeled compounds.
-
Solution: Aliquot and store your ligands at the recommended temperature. Avoid repeated freeze-thaw cycles. Verify the purity and concentration of your compounds.
-
Quantitative Data Summary
The following tables summarize binding affinity data for Neuromedin U (NMU), a related peptide that binds to the same receptors as this compound. This data can be used as a reference for setting up and interpreting NMC binding assays.
Table 1: IC50 Values for NMU Analogs at Human NMUR1 and NMUR2 [8]
| Compound | hNMUR1 IC50 (nM) | hNMUR2 IC50 (nM) |
| NMU-8 | 0.8 | 1.8 |
| Ac-[Dmt¹]-NMU-8 | 0.5 | 1.9 |
| Compound 7¹ | 0.54 | 2869 |
| Compound 17² | 2.9 (human) | 0.91 (human) |
| 0.47 (mouse) | 0.26 (mouse) |
¹Compound 7 is a selective NMUR1 agonist.[8] ²Compound 17 is a selective NMUR2 agonist.[9]
Table 2: Binding Affinity (KB) of a Pentapeptide Antagonist at Human NMUR1 and NMUR2 [10]
| Compound | Receptor | pA2 | KB (nM) |
| 9a (CPN-351) | hNMUR1 | 7.35 | 45 |
| hNMUR2 | 6.38 | 421 |
Experimental Protocols
Cell Membrane Preparation
This protocol describes the preparation of cell membranes from cultured cells overexpressing NMUR1 or NMUR2.
-
Cell Culture: Culture HEK293 cells (or other suitable host cells) stably or transiently expressing human NMUR1 or NMUR2 in appropriate growth medium.
-
Cell Harvest: Once cells reach 80-90% confluency, wash them with ice-cold phosphate-buffered saline (PBS). Scrape the cells into fresh ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step.
-
Storage: Resuspend the final membrane pellet in a storage buffer (e.g., lysis buffer containing 10% glycerol or sucrose). Determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C.
Saturation Radioligand Binding Assay
This assay is used to determine the Kd and Bmax of a radioligand for the NMC receptors.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) with a protease inhibitor cocktail.
-
Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand. Also, prepare triplicate wells for non-specific binding (NSB) at each concentration.
-
Radioligand Dilutions: Prepare serial dilutions of the radioligand (e.g., [¹²⁵I]-NMU) in the assay buffer. A typical concentration range would be 0.01 to 10 nM.
-
Assay Incubation:
-
Total Binding: To each well, add 50 µL of assay buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of the cell membrane preparation (e.g., 20-50 µg protein).
-
Non-specific Binding: To each NSB well, add 50 µL of a high concentration of unlabeled NMC or NMU (e.g., 1 µM), 50 µL of the radioligand dilution, and 100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) that has been pre-soaked in 0.5% PEI. Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioactivity Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average NSB counts from the average total binding counts at each radioligand concentration. Plot specific binding versus the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
Competition Radioligand Binding Assay
This assay is used to determine the IC50 and Ki of an unlabeled compound (e.g., this compound) that competes with a radioligand for binding to the receptor.
-
Assay Buffer and Membrane Preparation: Prepare as described for the saturation binding assay.
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the unlabeled test compound.
-
Compound Dilutions: Prepare serial dilutions of the unlabeled test compound (e.g., NMC) in the assay buffer.
-
Assay Incubation:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of a fixed concentration of the radioligand (at or below its Kd), and 100 µL of the cell membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of a standard unlabeled ligand (e.g., 1 µM NMU), 50 µL of the radioligand, and 100 µL of the cell membrane preparation.
-
Competition: Add 50 µL of the appropriate dilution of the test compound, 50 µL of the radioligand, and 100 µL of the cell membrane preparation.
-
-
Incubation, Filtration, and Counting: Proceed as described in steps 5-7 of the saturation binding assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Visualizations
This compound Receptor Signaling Pathways
Caption: this compound receptor signaling pathways.
Experimental Workflow for a Competition Binding Assay
Caption: Workflow for a this compound competition binding assay.
References
- 1. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]
- 3. TPC - Bmax and KD [turkupetcentre.net]
- 4. courses.edx.org [courses.edx.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Synthesis and in Vitro Evaluation of Stabilized and Selective Neuromedin U-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Neuromedin C-Induced Amylase Release Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Neuromedin C-induced amylase release assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: Why is there high variability between my replicate wells?
High variability between replicates can stem from several factors throughout the experimental workflow.
-
Inconsistent Acini Seeding: An uneven distribution of pancreatic acini across wells is a primary source of variability. Ensure the acinar suspension is homogenous by gentle swirling before each pipetting step.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, reagents, or the acinar suspension can lead to significant differences between wells. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Temperature Fluctuations: Maintaining a consistent temperature of 37°C during incubation is critical for enzymatic activity. Use a calibrated water bath or incubator and ensure all solutions are pre-warmed.
-
Edge Effects in Multi-well Plates: Wells on the outer edges of a plate are more susceptible to evaporation and temperature changes. To mitigate this, consider not using the outermost wells for critical samples or fill them with buffer to maintain humidity.
Q2: My basal amylase release is too high. What are the likely causes?
Elevated basal amylase release often indicates compromised acinar cell health.
-
Acinar Cell Damage During Isolation: Over-digestion with collagenase or excessive mechanical shearing during the isolation process can damage acinar cells, leading to leakage of amylase. Optimize the collagenase concentration and digestion time, and handle the tissue gently.
-
Poor Acini Viability: Contamination of buffers, incorrect pH, or lack of oxygenation can reduce cell viability. Ensure all solutions are sterile and properly buffered, and that the acini are incubated in an oxygen-rich environment.
-
Contamination: Bacterial or fungal contamination can lead to cell lysis and increased amylase levels. Use sterile techniques and reagents throughout the procedure.
Q3: I am observing lower-than-expected or no stimulation with this compound. What should I check?
A lack of response to this compound can be due to issues with the peptide, the cells, or the assay itself.
-
This compound Degradation: Peptides like this compound can degrade if not stored or handled properly. Store lyophilized peptide at -20°C or -80°C and protect from moisture.[1][2][3][4] Reconstitute in a suitable sterile buffer and aliquot to avoid repeated freeze-thaw cycles.
-
Incorrect this compound Concentration: Verify the calculations for your serial dilutions. An incorrect concentration will lead to a suboptimal or absent response.
-
Receptor Desensitization: Prolonged exposure of acinar cells to high concentrations of this compound can lead to receptor desensitization.[5][6][7] Ensure that the pre-incubation and stimulation times are optimized and consistent.
-
Suboptimal Assay Conditions: Incorrect pH or temperature of the incubation buffer can inhibit the cellular response. The optimal pH for amylase activity is generally around 6.9-7.0.
-
Issues with Amylase Detection: Problems with the amylase assay reagents, such as the 3,5-dinitrosalicylic acid (DNSA) reagent, can lead to inaccurate readings. Ensure reagents are fresh and properly prepared.
Q4: The color development in my DNSA assay is inconsistent or unexpected.
The DNSA assay for measuring reducing sugars is sensitive to several factors.
-
Presence of Interfering Substances: Reducing agents in your sample, other than the maltose produced by amylase, can react with DNSA and lead to falsely high readings.
-
Instability of the DNSA Reagent: The DNSA reagent can be unstable. It should be stored in a dark bottle and protected from light.
-
Inaccurate Incubation Time and Temperature: The color development step is dependent on a specific temperature (typically boiling) for a precise amount of time. Deviations can cause significant variability.
Frequently Asked Questions (FAQs)
What is the optimal concentration of this compound to use?
The concentration of this compound that elicits a half-maximal amylase release (EC50) from isolated rat pancreatic acini is approximately 0.3 nM.[5][6] A dose-response curve should be performed to determine the optimal concentration for your specific experimental conditions, typically ranging from 10⁻¹² M to 10⁻⁷ M.
How long should I incubate the acini with this compound?
A standard incubation time for stimulation of amylase release is 30 minutes.[8] However, the optimal time can vary, and a time-course experiment may be necessary to determine the peak response.
What percentage of total amylase release should I expect?
Basal (unstimulated) amylase release is typically 2-5% of the total cellular amylase content over a 30-minute incubation.[9] Maximal stimulation with a secretagogue like this compound can increase this by up to 5-fold.
How should I store my this compound peptide?
Lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1][2][3][4] After reconstitution in a sterile buffer, it is best to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Can I use human pancreatic acini for this assay?
Yes, however, it has been reported that isolated human pancreatic acini respond to this compound but may not respond to other secretagogues like cholecystokinin (CCK) in vitro.[10]
Data Presentation
Table 1: Comparative Potency of Secretagogues on Amylase Release from Rat Pancreatic Acini
| Secretagogue | EC50 for Amylase Release (nM) | Relative Potency vs. Bombesin |
| Bombesin | 0.2 | 1 |
| This compound | 0.3 | ~0.7 |
| Neuromedin B | 2 | ~0.1 |
| Carbachol | 10,000 | ~0.00002 |
Data compiled from multiple sources.[5][6][11]
Experimental Protocols
Protocol 1: Isolation of Rat Pancreatic Acini
-
Euthanize a rat according to approved institutional guidelines.
-
Excise the pancreas and place it in ice-cold Krebs-Ringer-HEPES (KRH) buffer.
-
Mince the pancreas into small pieces (1-2 mm³) with fine scissors.
-
Digest the minced tissue in KRH buffer containing collagenase (e.g., 50-100 U/mL) and soybean trypsin inhibitor at 37°C in a shaking water bath for 30-60 minutes.
-
Disperse the acini by gently pipetting the suspension up and down with a wide-bore pipette every 15 minutes.
-
Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.
-
Wash the acini by centrifuging at low speed (e.g., 50 x g) for 2 minutes and resuspending the pellet in fresh KRH buffer. Repeat this step 2-3 times.
-
Resuspend the final acinar pellet in KRH buffer supplemented with 0.5% BSA and allow them to recover for 30-60 minutes at 37°C with gentle shaking.
Protocol 2: this compound-Induced Amylase Release Assay
-
Prepare serial dilutions of this compound in KRH buffer.
-
Aliquot the acinar suspension into microcentrifuge tubes.
-
Add the this compound dilutions to the respective tubes to initiate stimulation. For basal release, add an equivalent volume of buffer.
-
Incubate all tubes for 30 minutes at 37°C with gentle shaking.
-
Pellet the acini by centrifuging at 100 x g for 2 minutes.
-
Collect the supernatant, which contains the released amylase.
-
Determine Total Amylase: To a separate aliquot of the acinar suspension, add a lysis buffer (e.g., 0.1% Triton X-100) to determine the total cellular amylase content.
-
Measure Amylase Activity: Quantify the amylase activity in the supernatants and the total lysate using an appropriate method, such as the DNSA assay (Protocol 3).
-
Calculate the percentage of total amylase released for each condition.
Protocol 3: Amylase Activity Measurement (DNSA Method)
-
Prepare a standard curve using known concentrations of maltose.
-
Add the supernatant or lysate sample to a reaction buffer containing a starch solution (e.g., 1% soluble starch).
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding DNSA reagent.
-
Boil the samples for 5-10 minutes to allow for color development.
-
Cool the samples to room temperature.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Determine the amount of maltose produced by comparing the absorbance to the standard curve.
Visualizations
Caption: this compound signaling pathway in pancreatic acinar cells.
Caption: Experimental workflow for this compound-induced amylase release assay.
Caption: Troubleshooting decision tree for assay variability.
References
- 1. abbiotec.com [abbiotec.com]
- 2. bachem.com [bachem.com]
- 3. genscript.com [genscript.com]
- 4. peptide.com [peptide.com]
- 5. Bombesin, neuromedin B and this compound interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bombesin, neuromedin B and this compound interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreatic acinar-cell desensitization alters InsP3 production and Ca2+ mobilization under conditions where InsP3 receptor remains intact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of secretagogue-induced amylase secretion in pancreatic acini of cold-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amylase secretion from dispersed human pancreatic acini: neither cholecystokinin a nor cholecystokinin B receptors mediate amylase secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Best practices for storing and handling Neuromedin C.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Neuromedin C, alongside troubleshooting guides and frequently asked questions for common experimental hurdles.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key characteristics?
This compound (NMC) is a decapeptide that belongs to the bombesin-like peptide family.[1][2] It is the C-terminal fragment (residues 18-27) of gastrin-releasing peptide (GRP) and functions as a potent agonist at the GRP receptor (GRPR), also known as BB2 receptor.[3] Its sequence is Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[3]
2. How should lyophilized this compound be stored?
Lyophilized this compound powder should be stored at -20°C for long-term stability, with some suppliers suggesting storage at 4°C for short-term use only.[1][4] The peptide is hygroscopic and should be protected from light.[4] For optimal stability, it is recommended to allow the vial to reach room temperature for 25-45 minutes before opening and reconstitution.[5]
3. What is the recommended procedure for reconstituting this compound?
Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1] this compound is soluble in sterile distilled water up to a concentration of 2 mg/mL.[4] For higher concentrations, acetonitrile is recommended.[4] For in vivo studies requiring specific formulations, a stock solution can be prepared in DMSO, which is then further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[2]
4. How should reconstituted this compound solutions be stored?
After reconstitution, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[2] Aqueous solutions are not recommended to be stored for more than one day.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder. | Incomplete equilibration to room temperature; insufficient vortexing. | Ensure the vial has reached room temperature before opening. Briefly vortex the vial to collect all the powder at the bottom before adding the solvent.[5] |
| Precipitation or phase separation of the reconstituted peptide. | Peptide concentration is too high for the solvent; improper mixing of solvent components. | Gentle heating and/or sonication can aid in dissolution.[2] If using a multi-component solvent system, add each solvent one by one and ensure complete mixing at each step.[2] Consider using a different solvent system or reducing the peptide concentration. |
| Loss of peptide activity in experiments. | Improper storage of stock solutions; repeated freeze-thaw cycles; peptide adsorption to labware. | Aliquot and store reconstituted peptide at -20°C or -80°C and avoid multiple freeze-thaw cycles.[2] Use low-protein-binding tubes and pipette tips to minimize adsorption.[8] Pre-coating labware with a BSA solution can also help.[9] |
| Inconsistent or unexpected results in cell-based assays. | Receptor desensitization; peptide degradation in media; off-target effects. | Minimize the pre-incubation time of cells with this compound to avoid receptor internalization and desensitization. Ensure the quality and purity of the peptide. Be aware that at high concentrations, off-target effects can occur.[10] |
| Low signal in binding assays. | Low receptor expression in the chosen cell line or tissue; degradation of the radioligand; insufficient incubation time. | Use a cell line with confirmed high expression of the GRP receptor. Ensure the radioligand is not expired and has been stored correctly. Optimize incubation time and temperature for the specific assay. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Tissue | Reference |
| Binding Affinity (Kd) | 0.8 nM | GRP Receptor | [3] |
| EC50 for Amylase Release | 0.3 nM | Rat Pancreatic Acini | [3] |
| In Vivo Dose (Feeding Inhibition) | 15-30 ng (microinjection) | Rat Central Amygdala | [11] |
| In Vivo Dose (Glucose Consumption Reduction) | 3.2 nmol/kg (i.p.) | Rat | [12] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound binds to the G protein-coupled receptor, GRPR, which is primarily coupled to the Gαq subunit. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the elevated calcium levels, activates Protein Kinase C (PKC), which in turn phosphorylates downstream targets to elicit a cellular response.
Experimental Workflow: Inositol Phosphate (IP1) Accumulation Assay
This workflow outlines the key steps for measuring Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Detailed Methodologies
1. Radioligand Binding Assay for GRP Receptor
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the GRP receptor (GRPR).
-
Materials:
-
HEK293 cells stably expressing human GRPR
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand: ¹²⁵I-labeled GRP (e.g., ¹²⁵I-[Tyr⁴]-Bombesin)
-
Cold Ligand: Unlabeled this compound
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare cell membranes from GRPR-expressing HEK293 cells.
-
In a 96-well plate, add 25 µg of membrane protein per well.
-
Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁶ M).
-
Add a constant concentration of ¹²⁵I-labeled GRP (e.g., 0.1 nM) to all wells.
-
For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled GRP (e.g., 1 µM) in addition to the radioligand.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity of the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and plot the data to determine the IC₅₀, which can be converted to a Ki value.
-
2. Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium in response to this compound stimulation.
-
Materials:
-
GRPR-expressing cells (e.g., CHO-K1 or HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then diluting in Assay Buffer to the final working concentration (e.g., 2-5 µM).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of this compound and immediately begin recording the change in fluorescence over time.
-
The peak fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak response against the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
References
- 1. usbio.net [usbio.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (81608-30-2) for sale [vulcanchem.com]
- 4. abbiotec.com [abbiotec.com]
- 5. This compound (Porcine) [phoenixbiotech.net]
- 6. sceti.co.jp [sceti.co.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound microinjected into the amygdala inhibits feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of Neuromedin C and Neuromedin B Effects on the Pancreas
A detailed guide for researchers and drug development professionals on the distinct pancreatic actions of two bombesin-like peptides, Neuromedin C and Neuromedin B.
This compound (NMC) and Neuromedin B (NMB) are structurally related peptides belonging to the bombesin-like family. Both are found in the gastrointestinal tract and pancreas and play roles in regulating pancreatic function.[1][2] However, they exhibit distinct potencies and receptor affinities, leading to different physiological outcomes. This guide provides a comprehensive comparison of their effects on the pancreas, supported by experimental data and detailed protocols.
Comparative Effects on Pancreatic Secretion
Both NMC and NMB stimulate exocrine and endocrine secretions from the pancreas, but with significantly different potencies. This compound is consistently shown to be a more potent secretagogue than Neuromedin B for both enzyme and hormone release.
Exocrine Secretion (Amylase Release)
Studies using isolated rat pancreatic acini have demonstrated that both peptides can induce full stimulation of amylase release.[3] However, this compound is significantly more potent. The concentration of NMC required to elicit a half-maximal response (EC50) is comparable to that of bombesin (BB) and gastrin-releasing peptide (GRP), while NMB is considerably less potent.
Endocrine Secretion (Insulin Release)
The insulinotropic effects of both peptides are glucose-dependent, being more effective at higher glucose concentrations. Similar to exocrine secretion, this compound is a more potent stimulator of insulin release than Neuromedin B. In some studies, doses of NMB that were effective at stimulating exocrine secretion failed to produce a significant increase in insulin release.[4][5] The insulinotropic action of both peptides is typically transient, observed within the first few minutes of administration in perfusion studies.[5]
Data Presentation
The following tables summarize the quantitative differences in the potencies of this compound and Neuromedin B on pancreatic secretions.
Table 1: Comparative Potency on Amylase Secretion from Rat Pancreatic Acini
| Peptide | EC50 (nM) | Relative Potency vs. NMB |
| This compound (NMC) | 0.3 | ~6.7x |
| Neuromedin B (NMB) | 2.0 | 1x |
| Bombesin (for reference) | 0.2 | ~10x |
Data sourced from studies on isolated rat pancreatic acini.[6][7] EC50 represents the concentration required for 50% of the maximal effect.
Table 2: Comparative Potency on Insulin Release from Perfused Rat Pancreas
| Peptide | Minimal Effective Concentration | Relative Potency vs. NMB |
| This compound (NMC) | 1 nM | ~10x |
| Neuromedin B (NMB) | 10 nM | 1x |
Data derived from isolated perfused rat pancreas experiments.[8] Neuromedin B is noted to be approximately 10-fold less potent than NMC in eliciting insulin secretion.[4][5]
Receptor Binding and Signaling Pathways
The differential effects of NMC and NMB are rooted in their binding affinities for two distinct bombesin receptor subtypes present in the pancreas: the gastrin-releasing peptide receptor (GRPR, also known as BB2) and the neuromedin B receptor (NMBR, also known as BB1).
-
This compound (and GRP) binds with high affinity to the GRPR (BB2) .[9]
-
Neuromedin B binds with high affinity to the NMBR (BB1) .[9]
While both receptors are G protein-coupled, studies suggest that in pancreatic acinar cells, the primary receptor mediating amylase secretion for both peptides is the GRPR.[6][7] The lower potency of NMB is attributed to its lower binding affinity for this receptor compared to NMC.[6][7]
Upon binding to the GRPR, both peptides initiate a similar signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), key events that trigger the exocytosis of digestive enzyme-containing granules from acinar cells.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target [frontiersin.org]
- 3. Actions of neuromedin-B and neuromedin-C on amylase release from isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of neuromedin B and this compound on exocrine and endocrine rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Bombesin, neuromedin B and this compound interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effects of neuromedin B and this compound on insulin release from isolated perfused rat pancreas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Neuromedin C and Bombesin on Amylase Secretion: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Neuromedin C and Bombesin on pancreatic amylase secretion, supported by experimental data. This analysis delves into their potency, signaling mechanisms, and the experimental protocols used for their evaluation.
This compound (NMC), a decapeptide, and Bombesin (BB), a tetradecapeptide, are structurally related peptides that potently stimulate amylase secretion from pancreatic acinar cells.[1][2] Both peptides exert their effects by interacting with a common G-protein coupled receptor, the Bombesin receptor subtype 2 (BB2), initiating a cascade of intracellular events that culminate in the release of digestive enzymes.[3] While their primary mechanism of action is similar, subtle differences in their signaling pathway activation and potency have been observed.
Quantitative Comparison of this compound and Bombesin Activity
The following table summarizes the key quantitative parameters of this compound and Bombesin in stimulating amylase secretion and receptor binding, based on studies using isolated rat pancreatic acini.
| Parameter | This compound (NMC) | Bombesin (BB) | Reference |
| Amylase Secretion (EC50) | 0.3 nM | 0.2 nM | [1][4] |
| Receptor Binding (IC50) | 0.4 nM | 0.5 nM | [1][4] |
| Relative Potency | ~2-fold more potent than GRP | Equiponent to GRP | [2][5] |
EC50 (Half-maximal effective concentration) represents the concentration of the peptide that produces 50% of the maximal stimulation of amylase secretion. A lower EC50 value indicates higher potency. IC50 (Half-maximal inhibitory concentration) reflects the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the bombesin receptor. A lower IC50 indicates higher binding affinity. GRP (Gastrin-releasing peptide) is another bombesin-like peptide often used as a reference.
Signaling Pathways of this compound and Bombesin in Amylase Secretion
Both this compound and Bombesin trigger amylase release through the activation of the BB2 receptor, which is coupled to a Gq-type G-protein. This initiates the phospholipase C (PLC) signaling cascade. However, studies suggest that this compound may have a more pronounced effect on secondary signaling pathways involving protein tyrosine kinase (PTK) and phospholipase A2 (PLA2).[3][6][7]
Caption: Signaling pathways of this compound and Bombesin in pancreatic acinar cells.
Experimental Protocols
The following section details a standard protocol for an in vitro amylase secretion assay using isolated pancreatic acini, a common method to evaluate the effects of secretagogues like this compound and Bombesin.
1. Isolation of Pancreatic Acini
-
Animal Model: Typically, male Sprague-Dawley rats are used.
-
Procedure:
-
Euthanize the rat according to approved animal care protocols.
-
Excise the pancreas and place it in an oxygenated Krebs-Ringer bicarbonate (KRB) buffer supplemented with essential amino acids, bovine serum albumin (BSA), and soybean trypsin inhibitor.
-
Mince the pancreatic tissue into small fragments.
-
Digest the tissue with purified collagenase in the KRB buffer at 37°C with gentle shaking.
-
Terminate the digestion by adding cold KRB buffer.
-
Disperse the acini by passing the tissue through pipettes with decreasing tip diameters.
-
Filter the acinar suspension through a nylon mesh to remove undigested tissue.
-
Wash the isolated acini by centrifugation and resuspend them in fresh KRB buffer.
-
2. Amylase Secretion Assay
-
Procedure:
-
Pre-incubate the isolated pancreatic acini in KRB buffer at 37°C for a period to allow them to equilibrate.
-
Aliquot the acinar suspension into tubes containing various concentrations of this compound, Bombesin, or a control buffer.
-
Incubate the tubes at 37°C for a specified time, typically 30 minutes.
-
Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Measure the amylase activity in the supernatant using a quantitative enzymatic assay, such as the Phadebas amylase test.
-
Express the amylase secretion as a percentage of the total amylase content in the acini.
-
Caption: Experimental workflow for an amylase secretion assay.
Conclusion
Both this compound and Bombesin are potent stimulators of pancreatic amylase secretion, acting through a common receptor and primary signaling pathway. Their subtle differences in potency and engagement of secondary signaling pathways may offer avenues for the development of more specific therapeutic agents targeting pancreatic exocrine function. The provided experimental framework serves as a foundational methodology for further investigation into the physiological and pathological roles of these important neuropeptides.
References
- 1. Bombesin, neuromedin B and this compound interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of neuromedin B and this compound on exocrine and endocrine rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Bombesin, neuromedin B and this compound interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of neuromedin-B and neuromedin-C on amylase release from isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Bombesin binding and biological effects on pancreatic acinar AR42J cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anorexigenic Effects of Neuromedin C in Rats
An Objective Guide for Researchers in Appetite Regulation and Drug Development
This guide provides a comparative analysis of the anorexigenic properties of Neuromedin C (NMC) in rats, benchmarked against established appetite-suppressing agents: Bombesin, Leptin, and Glucagon-Like Peptide-1 (GLP-1). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential of NMC as a regulator of food intake. The information presented is based on available experimental data, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.
Executive Summary
This compound, a bombesin-like peptide, has demonstrated anorexigenic effects when centrally administered in rats. Its potency and mechanism of action, when compared to other key anorexigenic hormones, present a complex picture. While direct comparative studies are limited, this guide synthesizes available data to offer a baseline for evaluating NMC's potential in the field of appetite regulation. A crucial consideration highlighted is the observed species-specific differences in the effects of the broader neuromedin family, particularly between rats and mice, which underscores the importance of careful model selection in preclinical studies.
Quantitative Comparison of Anorexigenic Effects
The following tables summarize the quantitative data on the effects of this compound and comparator agents on food intake in rats. It is important to note that the route of administration and experimental conditions vary between studies, which should be taken into account when interpreting the data.
Table 1: Anorexigenic Effects of this compound in Rats
| Compound | Administration Route | Dose | Species/Strain | Key Findings on Food Intake |
| This compound | Microinjection into the central amygdala | 15 ng | Male CFY rats | Significant suppression of liquid food consumption for 5 minutes.[1] |
| This compound | Microinjection into the central amygdala | 30 ng | Male CFY rats | Significant suppression of liquid food consumption for 25 minutes.[1] |
| This compound | Microinjection into the central amygdala | 60 ng | Male CFY rats | No significant effect on food intake.[1] |
Table 2: Anorexigenic Effects of Comparator Agents in Rats
| Compound | Administration Route | Dose | Species/Strain | Key Findings on Food Intake |
| Bombesin | Subcutaneous (SC) | Dose-dependent | Normal and hypothalamically obese rats | Dose-dependent suppression of meal size.[1] |
| Bombesin | Intraperitoneal (IP) | 8 µg/kg | Freely fed rats | Blocked ghrelin-induced increase in feeding.[2] |
| Leptin | Intracerebroventricular (i3cv) | 3.0 µg | Rats | Significant reduction in overnight food intake.[3] |
| Leptin | Intraperitoneal (IP) | 0.5 mg/kg | Male rats on a low-fat diet | Reduced food intake.[4] |
| Liraglutide (GLP-1 Agonist) | Intraperitoneal (IP) | 200 µg/kg | Normal SD rats | Significant influence on food intake.[5] |
| Exenatide (GLP-1 Agonist) | Intraperitoneal (IP) | 10 µg/kg | Normal SD rats | Significant influence on food intake.[5] |
| GLP-1 | Intraperitoneal (IP) | 100 µg/kg | Re-fed Wistar rats | Significantly decreased food intake.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
This compound Administration Protocol
-
Animal Model: Male CFY rats, ad libitum fed.
-
Surgical Preparation: Rats were anesthetized and bilateral guide cannulae were implanted, targeting the central nucleus of the amygdala.
-
Drug Administration: this compound (15, 30, or 60 ng dissolved in vehicle) was bilaterally microinjected into the central amygdala.
-
Food Intake Measurement: Consumption of liquid food was measured at 5-minute intervals for a total of 30 minutes following the microinjection. Behavioral changes, such as latency to feed and time spent feeding, were also recorded.[1]
Bombesin Administration Protocol
-
Animal Model: Normal and ventromedial hypothalamus-lesioned obese rats.
-
Drug Administration: Synthetic bombesin was administered subcutaneously immediately prior to food presentation.
-
Food Intake Measurement: Meal size was measured to determine the dose-dependent suppressive effects of bombesin.[1]
Leptin Administration Protocol
-
Animal Model: Rats.
-
Surgical Preparation: For intracerebroventricular (i3cv) administration, a cannula was implanted into the third cerebral ventricle.
-
Drug Administration: Leptin (3.0 µg) was administered via the i3cv cannula.
-
Food Intake Measurement: Overnight food intake was measured following administration.[3]
GLP-1 Agonist Administration Protocol
-
Animal Model: Normal Sprague-Dawley (SD) rats.
-
Drug Administration: Liraglutide (200 µg/kg) or Exenatide (10 µg/kg) was administered as a single intraperitoneal injection.
-
Food Intake Measurement: The amount of food consumed was assessed following the injection to determine the influence on food intake.[5]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways provides insight into the mechanisms through which these peptides exert their anorexigenic effects.
This compound Signaling
This compound's anorexigenic effect in the amygdala is mediated through bombesin receptors. The binding of NMC to these G protein-coupled receptors initiates a downstream signaling cascade that ultimately leads to a reduction in appetite. The specific intracellular pathways in the context of feeding regulation require further elucidation.
Caption: this compound anorexigenic signaling pathway in the amygdala.
Comparator Agent Signaling Pathways
Bombesin, Leptin, and GLP-1 utilize distinct signaling pathways to regulate appetite, primarily involving hypothalamic and brainstem circuits.
Caption: Simplified signaling pathways of comparator anorexigenic agents.
Discussion and Future Directions
The available evidence confirms that this compound can exert anorexigenic effects in rats, particularly when administered directly into the amygdala, a brain region involved in emotional and motivational aspects of feeding. The mediation of this effect through bombesin receptors aligns NMC with a well-established family of appetite-regulating peptides.
However, a comprehensive understanding of NMC's physiological role and therapeutic potential is hampered by the limited number of studies directly investigating its effects on food intake in rats, especially in comparison to the extensive research on Neuromedin U and S. Furthermore, recent findings highlighting the significant species-specific differences in the anorexigenic effects of Neuromedin U between mice and rats introduce a critical layer of complexity. Studies on NMU knockout rats did not show the expected obese phenotype observed in mice, suggesting that the neuromedin system's role in energy balance may be fundamentally different in these species.
For researchers and drug development professionals, these findings underscore the following key considerations:
-
Direct Comparative Studies are Needed: To accurately validate the anorexigenic potential of NMC, head-to-head studies comparing its effects with other anorexigenic agents, using consistent administration routes and experimental paradigms in rats, are essential.
-
Exploration of Central and Peripheral Mechanisms: The anorexigenic effects of NMC following peripheral administration in rats remain to be thoroughly investigated. Understanding its ability to cross the blood-brain barrier and its peripheral sites of action will be crucial for therapeutic development.
-
Clarification of Species-Specific Roles: The divergent findings between rats and mice for the broader neuromedin family necessitate careful consideration of the most appropriate animal model for studying the role of these peptides in human energy homeostasis.
References
- 1. Bombesin reduces food intake of normal and hypothalamically obese rats and lowers body weight when given chronically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Reduced Anorexigenic Efficacy of Leptin, But Not of the Melanocortin Receptor Agonist Melanotan-II, Predicts Diet-Induced Obesity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Leptin System and Diet: A Mini Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study on anorexigenic effect of glucagon-like peptide-1 receptor agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ability of GLP-1 to Decrease Food Intake is Dependent on Nutritional Status - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Neuromedin C and Gastrin-Releasing Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of Neuromedin C (NMC) and its precursor, Gastrin-Releasing Peptide (GRP). Both are members of the bombesin-like peptide family and play significant roles in various physiological processes, including gastrointestinal functions and neurotransmission. This document summarizes key experimental data on their receptor binding and functional activities, details the methodologies of these experiments, and illustrates the primary signaling pathway.
Introduction to this compound and Gastrin-Releasing Peptide
Gastrin-Releasing Peptide (GRP) is a 27-amino acid peptide, while this compound (NMC), also known as GRP(18-27), is the C-terminal decapeptide of GRP.[1][2] Both peptides exert their effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor also known as BB2.[1] The shared C-terminal sequence is crucial for receptor binding and activation.
Quantitative Comparison of Potency
The relative potency of GRP and NMC can vary depending on the biological context, such as the specific tissue, the physiological conditions (e.g., pH), and the measured endpoint. Below are tables summarizing their comparative potency in terms of receptor binding and functional assays.
Table 1: Receptor Binding Affinity
A direct comparison of the binding affinities of GRP and NMC to the GRPR on mouse colon cancer cells revealed the following rank order of potency:
| Peptide | Relative Binding Affinity to GRPR |
| GRP (14-27) | Highest |
| This compound (GRP 18-27) | > GRP (1-27) |
| Bombesin | ≥ GRP (1-27) |
| GRP (1-27) | < this compound |
| Neuromedin B | Lowest |
Data sourced from a competitive binding assay on mouse colon cancer cell membranes.[3]
Table 2: Functional Potency in Biological Assays
The functional potency of GRP and NMC has been assessed in various in vitro and ex vivo models. The results highlight that while their potency can be comparable under certain conditions, differences emerge in others.
| Assay | Tissue/Cell Model | Peptide | Effective Concentrations / EC50 | Key Findings | Reference |
| Gastrin Secretion | Isolated Perfused Rat Stomach (luminal pH 7) | GRP (1-27) | 10⁻¹⁰ to 10⁻⁶ M | Equally effective as NMC at neutral pH. | [4] |
| This compound | 10⁻¹⁰ to 10⁻⁶ M | Equally effective as GRP at neutral pH. | [4] | ||
| Isolated Perfused Rat Stomach (luminal pH 2) | GRP (1-27) | 10⁻⁹ to 10⁻⁶ M | Effective over a wider concentration range than NMC at acidic pH. | [4] | |
| This compound | 10⁻⁸ to 10⁻⁷ M | Effective only at a narrower, higher concentration range at acidic pH. | [4] | ||
| Smooth Muscle Contraction | Mouse Gastric Fundus | GRP | EC50: 63.1 nM | Overlapping potencies with Bombesin (a close analogue of NMC's active C-terminus). | [3] |
| Bombesin | EC50: 43.4 nM | [3] | |||
| Amylase Release | Isolated Rat Pancreatic Acini | GRP (1-27) | - | NMC was approximately twofold more potent than GRP. | [5] |
| This compound | - | More potent than GRP in this assay. | [5] |
Signaling Pathway
Both this compound and Gastrin-Releasing Peptide, upon binding to the GRPR, activate the Gq alpha subunit of the associated G-protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
Experimental Protocols
The data presented in this guide are based on established experimental methodologies. Below are detailed descriptions of the key protocols used to assess the potency of this compound and Gastrin-Releasing Peptide.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of NMC and GRP to the GRPR by measuring their ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the GRPR are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Competitive Binding Reaction:
-
A constant concentration of a radiolabeled bombesin-like peptide (e.g., ¹²⁵I-GRP or ¹²⁵I-[Tyr⁴]bombesin) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled competitor peptides (NMC or GRP) are added to the reaction tubes.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled peptide and is subtracted from the total binding to calculate specific binding.
-
The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) can then be calculated from the IC50 value.
Isolated Perfused Rat Stomach Assay for Gastrin Secretion
This ex vivo method assesses the functional potency of NMC and GRP by measuring their ability to stimulate gastrin secretion.
1. Surgical Preparation:
-
A rat is anesthetized, and the stomach is surgically isolated.
-
The celiac artery is cannulated for arterial perfusion, and a portal vein cannula is placed to collect the venous effluent.
-
The lumen of the stomach is perfused with a separate solution, allowing for the control of luminal pH.
2. Perfusion:
-
The stomach is perfused arterially with a buffered physiological salt solution containing glucose and amino acids, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Test peptides (NMC or GRP) at various concentrations are added to the arterial perfusate.
3. Sample Collection:
-
The venous effluent is collected at regular intervals before, during, and after the administration of the test peptides.
4. Gastrin Measurement:
-
The concentration of gastrin in the collected venous samples is determined using a specific radioimmunoassay (RIA).
5. Data Analysis:
-
The gastrin secretion rate is calculated for each collection period.
-
Dose-response curves are generated by plotting the increase in gastrin secretion against the concentration of the administered peptide to determine the effective concentration range.
Isolated Smooth Muscle Contraction Assay (Organ Bath)
This in vitro assay measures the contractile response of smooth muscle tissue to NMC and GRP.
1. Tissue Preparation:
-
A segment of smooth muscle tissue, such as the gastric fundus, is isolated from a laboratory animal (e.g., mouse or rat).
-
The tissue is cut into strips or rings and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
2. Tension Recording:
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
The tissue is placed under a slight resting tension and allowed to equilibrate.
3. Peptide Administration:
-
Cumulative concentrations of NMC or GRP are added to the organ bath.
-
The contractile response (increase in tension) is recorded after each addition until a maximal response is achieved.
4. Data Analysis:
-
The magnitude of the contraction is measured and often expressed as a percentage of the maximal contraction induced by a standard agonist like carbachol.
-
Dose-response curves are constructed, and the EC50 value (the concentration of the peptide that produces 50% of the maximal response) is calculated to quantify potency.
Conclusion
Both this compound and Gastrin-Releasing Peptide are potent agonists at the GRPR. The available data indicates that:
-
Receptor Binding: Shorter C-terminal fragments like this compound can exhibit a higher or at least comparable binding affinity to the GRPR than the full-length GRP (1-27).[3]
-
Functional Potency: The relative functional potency is context-dependent. While they can be equipotent under certain conditions (e.g., gastrin release at neutral pH), the full-length GRP may be more potent under other physiological states (e.g., acidic luminal pH).[4] In some tissues, such as the pancreas, this compound has been shown to be more potent than GRP.[5]
These findings suggest that while the C-terminal decapeptide (NMC) contains the essential residues for high-affinity binding and activation of the GRPR, the N-terminal portion of the full GRP molecule may play a modulatory role in its biological activity, potentially influencing its stability or interaction with the receptor under different physiological conditions. Researchers and drug development professionals should consider these nuances when designing experiments or developing therapeutics targeting the GRPR system.
References
- 1. Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Gastrin-Releasing Peptide Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding and growth effects of bombesin-related peptides on mouse colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Inhibition of NMBR and GRPR Signaling Maintains Normal Histaminergic Itch Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Neuromedin C's Effects with Bombesin Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Neuromedin C (NMC) and their validation through the use of bombesin receptor antagonists. This compound, a decapeptide originally isolated from porcine spinal cord, is identical to the C-terminal fragment of gastrin-releasing peptide (GRP) and functions as a potent agonist at bombesin receptors.[1] Its physiological roles, including the stimulation of smooth muscle contraction, exocrine and endocrine secretions, and regulation of feeding behavior, are mediated through these receptors.[1][2] Understanding the specific receptor subtypes involved and confirming the on-target effects of NMC is crucial for basic research and therapeutic development. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological processes.
Comparative Efficacy of this compound and Inhibition by a Bombesin Receptor Antagonist
The interaction of this compound with bombesin receptors has been quantified in various functional and binding assays. The data presented below summarizes the potency of NMC in stimulating physiological responses and its affinity for the bombesin receptor, alongside the inhibitory effect of a specific bombesin receptor antagonist.
| Compound/Peptide | Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Reference |
| This compound (NMC) | Amylase Secretion | Rat pancreatic acini | EC₅₀ | 0.3 | [1] |
| This compound (NMC) | Inositol Phosphate Formation | Rat pancreatic acini | EC₅₀ | 5 | [1] |
| This compound (NMC) | Radioligand Binding ([¹²⁵I]-GRP) | Rat pancreatic membranes | IC₅₀ | 0.4 | [1] |
| [Leu¹³-ψ(CH₂NH)Leu¹⁴]Bombesin | Inhibition of NMC-induced Amylase Secretion | Rat pancreatic acini | - | - | [1] |
| [Leu¹³-ψ(CH₂NH)Leu¹⁴]Bombesin | Inhibition of NMC-induced Inositol Phosphate Formation | Rat pancreatic acini | - | - | [1] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Validation
This compound, as a bombesin-like peptide, exerts its effects by binding to bombesin receptors, which are G protein-coupled receptors (GPCRs). The primary signaling cascade involves the activation of the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway underlies many of the physiological responses to NMC.
Caption: this compound signaling pathway and antagonist action.
The cross-validation of this compound's effects involves a systematic experimental workflow designed to demonstrate that the observed biological responses are indeed mediated by bombesin receptors. This is achieved by showing that a specific bombesin receptor antagonist can block the effects of NMC.
Caption: Experimental workflow for cross-validation.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the effects of this compound and their antagonism.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of this compound and its competitors to bombesin receptors.
-
Membrane Preparation: Tissues or cells expressing bombesin receptors are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: A constant concentration of a radiolabeled bombesin analog (e.g., [¹²⁵I]-GRP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound or a bombesin receptor antagonist.
-
Incubation and Separation: The reaction mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed to determine the IC₅₀ value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
Amylase Secretion Assay from Pancreatic Acini
This functional assay measures the ability of this compound to stimulate amylase secretion from pancreatic acinar cells.
-
Isolation of Pancreatic Acini: The pancreas is digested with collagenase, and acini are dispersed by mechanical shearing. The isolated acini are then purified and resuspended in a physiological buffer.
-
Stimulation: Aliquots of the acinar suspension are incubated with varying concentrations of this compound, either alone or in the presence of a bombesin receptor antagonist.
-
Separation of Secreted Amylase: After a defined incubation period, the acini are separated from the supernatant (containing the secreted amylase) by centrifugation or filtration.
-
Amylase Activity Measurement: The amylase activity in the supernatant is determined using a colorimetric or fluorometric assay.
-
Data Analysis: The amount of amylase secreted is expressed as a percentage of the total cellular amylase. Dose-response curves are generated to determine the EC₅₀ of this compound.
Inositol Phosphate Formation Assay
This assay quantifies the activation of the Gq signaling pathway by measuring the accumulation of inositol phosphates.
-
Cell Labeling: Cells expressing bombesin receptors are incubated with myo-[³H]inositol to radiolabel the cellular phosphoinositide pools.
-
Stimulation: The labeled cells are washed and then stimulated with different concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates. To test for antagonism, cells are pre-incubated with a bombesin receptor antagonist before the addition of NMC.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted from the cell lysate.
-
Separation and Quantification: The different inositol phosphate species are separated by anion-exchange chromatography, and the radioactivity in each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The results are expressed as the amount of total inositol phosphates produced. Dose-response curves are constructed to calculate the EC₅₀ for this compound.
References
- 1. Bombesin, neuromedin B and this compound interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound microinjected into the amygdala inhibits feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating the Fear-Regulating Effects of Neuromedin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neuromedin C (NMC) and alternative compounds in modulating fear responses. The information presented is based on preclinical experimental data, offering a valuable resource for researchers investigating novel therapeutic strategies for fear and anxiety-related disorders.
Introduction to this compound and Fear Regulation
This compound, a decapeptide structurally related to Gastrin-Releasing Peptide (GRP), has emerged as a significant modulator of fear and anxiety. It exerts its effects primarily through the GRP receptor (GRPR), also known as the BB2 receptor, which is a G-protein coupled receptor (GPCR). Activation of GRPR in key brain regions, particularly the amygdala, initiates a signaling cascade that ultimately influences fear memory consolidation and expression. Understanding this pathway and comparing it with other fear-regulating mechanisms is crucial for the development of targeted therapeutics.
Comparative Analysis of Fear-Regulating Compounds
This section compares the efficacy of this compound/GRP with other compounds known to modulate fear responses. The data is primarily derived from two standard preclinical models: Fear-Potentiated Startle (FPS) and Auditory Fear Conditioning .
Table 1: Comparison of Effects on Fear-Potentiated Startle
| Compound | Target Receptor/System | Administration Route | Dose | Effect on Fear-Potentiated Startle | Reference |
| This compound (as GRP) | BB2 (GRPR) Agonist | i.c.v. | 0.30 nmol | Attenuated FPS | [1] |
| Neuromedin B | BB1 Agonist | Intra-CeA | 0.3 nmol in 1 µL | Significantly reduced FPS | [2],[3] |
| PD 176252 | Mixed BB1/BB2 Antagonist | i.c.v. | 0.621 nmol | Elicited anxiolytic effects | [1] |
| BIM 23127 | BB1 Antagonist | i.c.v. | 1.70 nmol | Attenuated FPS | [1] |
| [Leu13-(CH2NH)Leu14]-BN | BB2 Antagonist | i.c.v. | 1.26 nmol | No effect on FPS | [1] |
Table 2: Comparison of Effects on Auditory Fear Conditioning (Freezing Behavior)
| Compound | Target Receptor/System | Administration Route | Dose | Effect on Freezing Behavior | Reference |
| GRP-KO Mice | GRP System Knockout | - | - | Enhanced freezing response after stress | [4],[5] |
| MK-801 | NMDA Receptor Antagonist | i.p. | 0.05 - 0.1 mg/kg | Blocked extinction of conditioned fear | [6] |
| Propranolol | Beta-Adrenergic Antagonist | i.p. | 10 mg/kg | Reduced freezing by over 50% | [1],[7] |
| Phenylephrine | Alpha-1 Adrenergic Agonist | Systemic | N/A | Can induce vasoconstriction, complex effects on fear | [8],[9] |
Signaling Pathways in Fear Regulation
The following diagrams illustrate the signaling pathways activated by this compound and alternative systems involved in fear modulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fear-Potentiated Startle (FPS) Protocol
Objective: To measure conditioned fear by quantifying the increase in the startle reflex in the presence of a fear-conditioned stimulus.
Apparatus:
-
Startle response measurement system (e.g., SR-LAB startle chambers).
-
Animal holders.
-
High-frequency loudspeaker for white noise bursts.
-
Light source for visual conditioned stimulus (CS).
-
Shock generator for unconditioned stimulus (US).
Procedure:
-
Acclimation and Baseline Startle:
-
For three consecutive days, place rats in the startle chambers for a 5-minute acclimation period.
-
Present a series of 30 white noise bursts at varying intensities (e.g., 95, 105, 115 dB) with a 15-second intertrial interval to establish a stable baseline startle response.[10]
-
-
Fear Conditioning:
-
On the fourth day, place the rats back in the chambers.
-
After a 5-minute acclimation, present 10 pairings of a light CS (e.g., 3.7 seconds) that co-terminates with a mild footshock US (e.g., 0.5 seconds, 0.6 mA). The intertrial interval should be around 4 minutes.[11]
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound, Neuromedin B, or alternatives) via the specified route (e.g., intracerebroventricular, intra-amygdala) at the desired time point before the FPS test.
-
-
Fear-Potentiated Startle Test:
-
24 hours after conditioning, place the rats back in the startle chambers.
-
After a 5-minute acclimation, present a series of startle-eliciting noise bursts.
-
These bursts are presented in two conditions: alone (noise-alone trials) and in the presence of the light CS (light-noise trials).
-
Record the startle amplitude for each trial.
-
-
Data Analysis:
-
Calculate the percentage of fear-potentiated startle using the formula: [((Startle amplitude on light-noise trials) - (Startle amplitude on noise-alone trials)) / (Startle amplitude on noise-alone trials)] * 100.[2]
-
Auditory Fear Conditioning Protocol
Objective: To assess fear memory by measuring freezing behavior in response to a conditioned auditory stimulus.
Apparatus:
-
Fear conditioning chambers equipped with a grid floor for footshock delivery.
-
Sound-attenuating outer chambers.
-
Speakers for delivering the auditory CS (e.g., a tone).
-
Video recording and automated freezing detection software (e.g., VideoFreeze).
Procedure:
-
Habituation:
-
On the first day, place the mice in the conditioning chambers for a short period (e.g., 10-15 minutes) to habituate them to the environment.
-
-
Conditioning:
-
On the second day, place the mice in the same chambers.
-
After a baseline period (e.g., 2 minutes), present an auditory CS (e.g., 30-second tone, 2800 Hz, 85 dB) that co-terminates with a mild footshock US (e.g., 2 seconds, 0.75 mA).[12]
-
Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an intertrial interval.
-
-
Drug Administration:
-
Administer the test compound at the desired time point (e.g., before or after conditioning, or before the context/cued test).
-
-
Contextual Fear Test:
-
24 hours after conditioning, place the mice back into the original conditioning chamber for a set duration (e.g., 5 minutes).
-
Record the percentage of time the mice spend freezing (defined as the complete absence of movement except for respiration).
-
-
Cued Fear Test:
-
On a subsequent day, place the mice in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a baseline period, present the auditory CS and record the freezing behavior.
-
-
Data Analysis:
-
Use automated software or manual scoring to determine the percentage of time spent freezing during the baseline and CS presentation periods for both the contextual and cued tests.[13]
-
Conclusion
This guide provides a comparative overview of this compound and alternative pharmacological agents in the regulation of fear. The data presented in the tables, along with the detailed signaling pathways and experimental protocols, offer a foundational resource for researchers in the field. The bombesin peptide system, particularly targeting BB1 and BB2 receptors, presents a promising avenue for therapeutic intervention. Furthermore, a comparative understanding of the noradrenergic and glutamatergic systems' roles in fear modulation can inform the development of more nuanced and effective treatments for anxiety and fear-related disorders. Future research should focus on direct, dose-response comparisons of these various compounds within the same experimental paradigms to provide a more definitive assessment of their relative efficacy.
References
- 1. Systemic propranolol acts centrally to reduce conditioned fear in rats without impairing extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuromedin B Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuromedin B excites central lateral amygdala neurons and reduces cardiovascular output and fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin-releasing peptide regulates fear learning under stressed conditions via activation of the amygdalostriatal transition area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NMDA antagonist MK-801 blocks the extinction of Pavlovian fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. researchgate.net [researchgate.net]
- 9. Inotropic effect of phenylephrine and myocardial alpha-adrenergic receptor in newborn and adult animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxytocin Reduces Background Anxiety in a Fear-Potentiated Startle Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. The Accurate Measurement of Fear Memory in Pavlovian Conditioning: Resolving The Baseline Issue - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the signaling pathways of Neuromedin C and other neuromedins.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways initiated by Neuromedin C and other key members of the neuromedin family, including Neuromedin B, Neuromedin U, Neuromedin S, and Neuromedin K. The information presented herein is supported by experimental data to facilitate a clear understanding of their distinct and overlapping cellular mechanisms.
Introduction to Neuromedins
Neuromedins are a family of neuropeptides that exert a wide range of physiological effects in the central and peripheral nervous systems. Their signaling is mediated by G protein-coupled receptors (GPCRs), leading to the activation of various intracellular cascades that control cellular responses. Understanding the nuances of these signaling pathways is crucial for the development of targeted therapeutics for a variety of disorders, including cancer, metabolic diseases, and neurological conditions. This guide focuses on comparing the signaling mechanisms of this compound with other prominent neuromedins.
Comparative Overview of Neuromedin Signaling
Neuromedins can be broadly categorized based on the receptors they activate and the primary signaling cascades they trigger. This compound and Neuromedin B are members of the bombesin-like peptide family and primarily signal through Gq/11-coupled receptors, leading to the activation of the phospholipase C (PLC) pathway. In contrast, Neuromedin U and Neuromedin S activate a distinct set of receptors (NMUR1 and NMUR2) that can couple to multiple G proteins, including Gq and Gi, resulting in more diverse downstream effects. Neuromedin K, also known as Neurokinin B, activates the tachykinin NK3 receptor, which also predominantly couples to Gq/11.
Quantitative Comparison of Signaling Potency
The following table summarizes the available quantitative data on the receptor binding affinities and functional potencies of various neuromedins. It is important to note that the experimental conditions, such as the cell type and assay performed, can influence these values, making direct comparisons across different studies challenging.
| Neuromedin | Receptor(s) | Ligand | Assay Type | Cell Type | Parameter | Value (nM) |
| This compound | GRP-R (BB2) | This compound | Amylase Secretion | Rat Pancreatic Acini | EC50 | 0.3 |
| Inositol Phosphate Formation | Rat Pancreatic Acini | EC50 | 5 | |||
| 125I-GRP Binding | Rat Pancreatic Membranes | IC50 | 0.4 | |||
| Neuromedin B | NMB-R (BB1) | Neuromedin B | Amylase Secretion | Rat Pancreatic Acini | EC50 | 2 |
| Inositol Phosphate Formation | Rat Pancreatic Acini | EC50 | 141 | |||
| 125I-GRP Binding | Rat Pancreatic Membranes | IC50 | 1.8 | |||
| DNA Synthesis | Rat-1 Fibroblasts (transfected) | EC50 | 0.7 - 0.9 | |||
| Neuromedin U | NMUR1, NMUR2 | Neuromedin U-8 | Calcium Mobilization | HEK293s cells (transfected) | EC50 | 0.9 ± 0.5 (NMUR1) |
| Neuromedin U-25 | Calcium Mobilization | 293 cells (transfected) | EC50 | 5 (NMUR2) | ||
| Neuromedin S | NMUR1, NMUR2 | Human Neuromedin S | Calcium Mobilization | CHO cells (transfected) | EC50 | 0.065 (NMUR1) |
| CHO cells (transfected) | EC50 | 0.091 (NMUR2) | ||||
| Neuromedin K | NK3 | Senktide (agonist) | Calcium Mobilization | HEK 293 hNK-3 cells | EC50 | 0.5 - 3 |
| Neurokinin B | Calcium Mobilization | HEK 293 hNK-3 cells | EC50 | 0.45 ± 0.10 |
Signaling Pathways of Neuromedins
The following sections detail the primary signaling pathways for each neuromedin, accompanied by illustrative diagrams.
This compound and Neuromedin B Signaling
This compound, a decapeptide of gastrin-releasing peptide (GRP), and Neuromedin B are structurally related and belong to the bombesin-like peptide family.[1][2] They exert their effects by binding to two distinct but related GPCRs: the GRP receptor (GRP-R or BB2) for this compound and the Neuromedin B receptor (NMB-R or BB1) for Neuromedin B.[3][4] Both receptors primarily couple to the Gq/11 family of G proteins.[3][5]
Upon ligand binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses such as smooth muscle contraction, hormone secretion, and cell proliferation.[3][5]
References
- 1. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuromedin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin-releasing peptide and this compound [perskuleuven.be]
- 5. Further identification of neurokinin receptor types and mechanisms of calcium signaling evoked by neurokinins in the murine neuroblastoma C1300 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Neuromedin C's Role in Phosphoinositide-Coupled Receptor Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neuromedin C's (NMC) performance in activating phosphoinositide-coupled receptors against other endogenous ligands. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of NMC's pharmacological profile.
Ligand Performance Comparison
This compound, a decapeptide originally isolated from porcine spinal cord, is a member of the bombesin-like peptide family.[1][2] It exerts its biological effects through the activation of two G protein-coupled receptors (GPCRs): the gastrin-releasing peptide receptor (GRPR or BB2) and the neuromedin B receptor (NMBR or BB1).[2][3][4] Activation of these receptors, which are coupled to the Gq alpha subunit of heterotrimeric G proteins, initiates the phosphoinositide signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C, respectively.[3][4]
The following tables summarize the quantitative data on the potency and binding affinity of this compound and its related peptides—Bombesin (BB), Gastrin-Releasing Peptide (GRP), and Neuromedin B (NMB)—at their respective receptors.
| Ligand | Receptor | Assay | Parameter | Value (nM) | Species | Reference |
| This compound | GRPR | Amylase Secretion | EC50 | 0.3 | Rat | [5][6] |
| GRPR | Inositol Phosphate Production | EC50 | 5 | Rat | [5][6] | |
| GRPR | 125I-GRP Binding Inhibition | IC50 | 0.4 | Rat | [5][6] | |
| Bombesin | GRPR | Amylase Secretion | EC50 | 0.2 | Rat | [5][6] |
| GRPR | Inositol Phosphate Production | EC50 | 3 | Rat | [5][6] | |
| GRPR | 125I-GRP Binding Inhibition | IC50 | 0.5 | Rat | [5][6] | |
| Gastrin-Releasing Peptide (GRP) | GRPR | 125I-GRP Binding Inhibition | IC50 | 2.6 | Rat | [5][6] |
| Neuromedin B | NMBR | Amylase Secretion | EC50 | 2 | Rat | [5][6] |
| NMBR | Inositol Phosphate Production | EC50 | 141 | Rat | [5][6] | |
| NMBR | 125I-GRP Binding Inhibition | IC50 | 1.8 | Rat | [5][6] |
Table 1: Comparative Potency and Affinity of Bombesin-like Peptides. This table provides a summary of the half-maximal effective concentration (EC50) for functional responses and the half-maximal inhibitory concentration (IC50) for receptor binding, illustrating the relative potencies and affinities of this compound and related peptides.
Experimental Protocols
To validate the role of this compound in activating phosphoinositide-coupled receptors, two primary assays are commonly employed: the inositol phosphate accumulation assay and the intracellular calcium mobilization assay.
Inositol Phosphate Accumulation Assay (IP-One HTRF Assay)
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the phosphoinositide signaling pathway. The Homogeneous Time-Resolved Fluorescence (HTRF) based IP-One assay is a competitive immunoassay.
Materials:
-
Cells expressing the target receptor (e.g., GRPR or NMBR)
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and lysis buffer)
-
Stimulation buffer
-
This compound and other test ligands
-
384-well white microplate
Procedure:
-
Cell Seeding: Seed the cells in a 384-well white microplate at a density of 10,000-20,000 cells per well and incubate overnight to allow for cell attachment.
-
Ligand Preparation: Prepare serial dilutions of this compound and other ligands in the stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the ligand dilutions to the respective wells. Incubate for 30-60 minutes at 37°C to stimulate IP1 production.[5]
-
Detection Reagent Preparation: Prepare the detection reagents by diluting the IP1-d2 conjugate and the Eu-cryptate labeled anti-IP1 antibody in the provided lysis buffer.
-
Lysis and Detection: Add the detection reagent mixture to all wells and incubate at room temperature for 1 hour, protected from light.[5]
-
Measurement: Read the plate on an HTRF-compatible microplate reader with excitation at 320-340 nm and emission at 620 nm (cryptate) and 665 nm (d2).[5]
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the data against the ligand concentration to determine the EC50 value.
Intracellular Calcium Mobilization Assay (Fluo-4 AM Assay)
This assay measures the transient increase in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
Materials:
-
Cells expressing the target receptor
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound and other test ligands
-
96-well or 384-well black, clear-bottom microplate
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well black, clear-bottom microplate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM dye-loading solution to each well. Incubate for 1 hour at 37°C, protected from light.[7]
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the microplate into the fluorescence plate reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).[7]
-
Ligand Addition: Use the plate reader's automated injector to add this compound or other ligands to the wells while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. The peak fluorescence response is plotted against the ligand concentration to determine the EC50 value.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and the logical framework for validating this compound's role.
References
- 1. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 4. Neuromedin B Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. hellobio.com [hellobio.com]
- 7. abcam.com [abcam.com]
A comparative study of Neuromedin C across different mammalian species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neuromedin C (NMC), a decapeptide of the bombesin family, across various mammalian species. NMC, also known as GRP(18-27), is the C-terminal fragment of Gastrin-Releasing Peptide (GRP) and a potent bioactive peptide involved in a range of physiological processes. This document outlines its structural conservation, comparative physiological effects on smooth muscle, receptor binding affinities, and the signaling pathways it activates. Detailed experimental protocols for key assays are also provided to support further research and drug development endeavors.
Amino Acid Sequence Comparison
This compound exhibits a high degree of amino acid sequence conservation across mammalian species, particularly in its C-terminal region, which is crucial for its biological activity. The primary sequences for NMC in human, pig, rat, and mouse are presented in Table 1. The porcine and human sequences are identical.[1][2] Rodents, such as rats and mice, display a single amino acid substitution at the second position (Asparagine to Serine).
Table 1: Amino Acid Sequence of this compound in Different Mammalian Species
| Species | Sequence (from N-terminus to C-terminus) |
| Human | Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ |
| Pig | Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ |
| Rat | Gly-Ser-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ |
| Mouse | Gly-Ser-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ |
Note: The C-terminus of this compound is amidated.
Physiological Effects on Smooth Muscle Contraction
This compound is a potent stimulator of smooth muscle contraction in various organs, including the uterus, gastrointestinal tract, and vascular system. However, the potency of NMC and related peptides can exhibit species- and tissue-specific differences. The following table summarizes available data on the contractile effects of this compound and its closely related peptide, Neuromedin U (NMU), in different mammalian tissues.
Table 2: Comparative Potency of Neuromedin Peptides on Smooth Muscle Contraction
| Species | Tissue | Peptide | Potency (pEC₅₀ / EC₅₀) | Reference |
| Human | Ascending Colon | NMU-25 | pEC₅₀: 8.93 ± 0.18 | [3] |
| Human | Gallbladder | NMU-25 | pEC₅₀: 7.01 ± 0.15 | [3] |
| Rat | Uterus | r-NMU | - | [4] |
| Rat | Fundic Circular Muscle | r-NMU | More potent than frog NMU | [5] |
| Mouse | Colon | NMU | pEC₅₀: 8.1 ± 0.1 (wild-type) | [2] |
| Pig | Coronary Artery | - | - | [1][6] |
pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency. Data for this compound is limited; thus, data for the related Neuromedin U is included for comparative purposes.
Receptor Binding Affinity
This compound exerts its effects by binding to two high-affinity G protein-coupled receptors: the Gastrin-Releasing Peptide receptor (GRP-R, also known as BB2) and the Neuromedin B receptor (NMB-R, also known as BB1). The binding affinity of NMC can vary between these receptor subtypes and across species.
Table 3: Receptor Binding Affinity (IC₅₀) of this compound
| Species | Tissue/Cell Line | Receptor | Radioligand | IC₅₀ (nM) | Reference |
| Rat | Pancreatic Membranes | GRP-R | ¹²⁵I-GRP | 0.4 | [7] |
IC₅₀ is the concentration of a ligand that displaces 50% of the specific binding of a radioligand. Lower IC₅₀ values indicate higher binding affinity.
Signaling Pathway
Upon binding to its receptors (GRP-R or NMB-R), this compound initiates a well-characterized intracellular signaling cascade. The receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gαq subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and cell proliferation.
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Contraction Assay
This protocol outlines the methodology for assessing the contractile effect of this compound on isolated smooth muscle tissues.
Materials:
-
Isolated tissue (e.g., uterine horn, ileum segment, arterial ring)
-
Organ bath system with force transducer and data acquisition software
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, appropriate for the tissue
-
This compound solutions of varying concentrations
-
Standard contracting agent (e.g., KCl, carbachol)
-
Gas mixture (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue from the animal model (e.g., rat, mouse, pig) and place it in ice-cold PSS. Prepare tissue strips or rings of appropriate dimensions.
-
Mounting: Mount the tissue in the organ bath chamber containing PSS, maintained at 37°C and continuously bubbled with the gas mixture. Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension. During this period, replace the PSS every 15-20 minutes.
-
Viability Test: Elicit a reference contraction by adding a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Cumulative Concentration-Response Curve: Add this compound to the bath in a cumulative manner, starting with the lowest concentration and increasing it stepwise after the response to the previous concentration has stabilized.
-
Data Analysis: Record the contractile force at each concentration. Plot the concentration-response curve and calculate the EC₅₀ or pEC₅₀ value to determine the potency of this compound.
Radioligand Receptor Binding Assay
This protocol describes the method for determining the binding affinity of this compound to its receptors.
Materials:
-
Cell membranes or tissue homogenates expressing GRP-R or NMB-R
-
Radiolabeled ligand (e.g., ¹²⁵I-GRP)
-
Unlabeled this compound in a range of concentrations
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Reaction Setup: In assay tubes, combine the cell membranes/tissue homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ligand).
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of unlabeled this compound. Plot the competition binding curve and determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative study of this compound.
References
- 1. Frontiers | Pharmacological and mechanical properties of isolated pig coronary veins [frontiersin.org]
- 2. Neuromedin U can exert colon-specific, enteric nerve-mediated prokinetic activity, via a pathway involving NMU1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuromedin U stimulates contraction of human long saphenous vein and gastrointestinal smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of rat neuromedin U for smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Tone of the Human Colon Muscle by Bisacodyl In Vitro [jnmjournal.org]
- 6. Effects of neurokinins on the isolated pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bombesin, neuromedin B and this compound interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Neuromedin C
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, not only for personal safety but also for maintaining the integrity of experimental outcomes and ensuring environmental protection. The proper disposal of neuropeptides like Neuromedin C is a critical component of laboratory safety and chemical handling. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for peptide waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough risk assessment should be conducted. While a specific Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, it is prudent to handle all peptides as potentially hazardous due to the often-unknown full toxicological properties.[1][2]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to prevent skin contact.
All handling of this compound should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3]
Step-by-Step Disposal Procedures
The proper method for disposing of this compound waste depends on its form (solid or liquid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in the regular trash. [4][5]
Waste Segregation
Proper segregation at the point of generation is critical for safe and compliant disposal.[1] Establish distinct waste streams for different types of this compound waste:
-
Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1]
-
Liquid Waste: This comprises unused or expired this compound solutions and contaminated buffers.[1]
-
Sharps Waste: This includes needles, syringes, and any other contaminated items that could puncture the skin.[1]
Waste Collection and Containment
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][6] High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.[1]
-
Liquid Waste: Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[1][7] Ensure the container is compatible with any solvents used in the this compound solution.
-
Sharps Waste: Immediately dispose of all sharps contaminated with this compound in a designated, puncture-resistant, and leak-proof sharps container.[3]
(Optional) Peptide Inactivation
For an added layer of safety, your institution's Environmental Health and Safety (EHS) department may recommend or require the inactivation of peptide waste before disposal. A common method involves chemical degradation:
-
Acid or Base Hydrolysis: Add a sufficient amount of 1 M HCl or 1 M NaOH to the liquid peptide waste to hydrolyze and inactivate the peptide.[6]
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation.[6]
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before collection for disposal.[6]
Always consult with your institution's EHS department before attempting any inactivation procedures.
Labeling and Storage
-
All waste containers must be clearly labeled as "Hazardous Waste" and should list the contents, including "this compound".[6]
-
Store sealed waste containers in a designated hazardous waste accumulation area, away from general laboratory traffic.[6]
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5][6]
-
Disposal must be handled by a licensed hazardous waste disposal contractor to ensure compliance with all local, state, and federal regulations.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the handling and disposal of peptide waste.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide.[6] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[6] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[6] |
| Long-term Storage (Lyophilized) | -20°C or -80°C | To maintain peptide stability and integrity.[2][5] |
| Storage (In Solution) | Aliquoted and frozen at ≤ -20°C | To prevent degradation from repeated freeze-thaw cycles.[2][8] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols Cited
The disposal procedures outlined are based on general best practices for laboratory peptide waste and do not originate from a specific experimental protocol for this compound. The chemical inactivation method is a standard laboratory procedure for the degradation of peptides.
Protocol: Chemical Inactivation of Peptide Waste
-
Preparation: In a designated chemical fume hood and wearing appropriate PPE, place the liquid peptide waste in a chemically resistant container that can accommodate at least a 20% increase in volume.
-
Acidification/Basification: Slowly add 1 M HCl or 1 M NaOH to the waste container.
-
Reaction: Gently swirl the container to mix the contents. Loosely cap the container to allow for any potential off-gassing and let it stand for a minimum of 24 hours.
-
Neutralization: Carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, a weak acid for basic solutions). Monitor the pH using pH indicator strips or a calibrated pH meter.
-
Collection: Transfer the neutralized waste to a labeled hazardous waste container for disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Neuromedin C
For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive peptides is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Neuromedin C, ensuring the integrity of your research and the safety of laboratory personnel.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a synthetic peptide, adherence to proper personal protective equipment protocols is mandatory to minimize exposure risks. Although not classified as acutely hazardous, the full toxicological properties may not be fully known, and it should be handled with care.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side shields or a face shield. | Protects against splashes of solutions containing the peptide. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact with the peptide. Gloves should be inspected before use and disposed of as chemical waste after handling. |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or P1 dust mask. | Recommended when handling the lyophilized powder form to avoid inhalation of dust particles. All handling of the powder should be conducted in a well-ventilated area, preferably a fume hood. |
II. Operational Plan: From Receipt to Reconstitution
Proper handling and storage are critical for maintaining the stability and integrity of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light.[1][2]
-
Peptides containing amino acids prone to oxidation (C, M, W) benefit from storage under an inert gas like nitrogen or argon.
2. Reconstitution:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[2]
-
Review the manufacturer's instructions for the recommended solvent. For this compound, sterile distilled water is often suitable for creating a stock solution.[3]
-
If the peptide has poor solubility in water, other solvents such as dilute acetic acid or acetonitrile may be used.[3] For hydrophobic peptides, a small amount of a suitable organic solvent (e.g., DMSO) may be necessary, followed by dilution with an aqueous buffer.
-
To aid dissolution, sonication in a water bath can be helpful, but avoid excessive heating.[2]
-
Once reconstituted, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
-
Store reconstituted aliquots at -20°C or colder.[1]
Below is a workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
III. This compound Signaling Pathway
This compound is a bombesin-like peptide that exerts its effects by binding to the gastrin-releasing peptide receptor (GRPR), also known as BB2, which is a G protein-coupled receptor (GPCR).[4][5] The activation of this receptor primarily involves the Gq/11 family of G proteins, leading to the activation of the phospholipase C (PLC) signaling pathway.[5][6]
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. bachem.com [bachem.com]
- 3. abbiotec.com [abbiotec.com]
- 4. Gastrin-releasing peptide signaling in the nucleus accumbens medial shell regulates neuronal excitability and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 6. Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
